molecular formula C6H4N4O2 B1591942 6-Nitro-3H-imidazo[4,5-b]pyridine CAS No. 3537-09-5

6-Nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1591942
CAS No.: 3537-09-5
M. Wt: 164.12 g/mol
InChI Key: NYSTWXCATZYTAU-UHFFFAOYSA-N
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Description

6-Nitro-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSTWXCATZYTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619364
Record name 6-Nitro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3537-09-5
Record name 6-Nitro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Nitro-3H-imidazo[4,5-b]pyridine is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and drug discovery. As a purine isostere, often referred to as a 1-deazapurine, its scaffold is of significant interest for developing novel therapeutic agents.[1][2] The presence of a nitro group provides a key reactive handle for synthetic diversification, enabling the generation of a wide array of functionalized derivatives. This guide offers a comprehensive examination of its core chemical properties, synthesis methodologies, reactivity, and applications, providing researchers and drug development professionals with a technical foundation for its use.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a privileged scaffold in pharmaceutical development due to its structural resemblance to endogenous purines.[3] This bioisosteric relationship allows molecules containing this core to interact with biological targets typically addressed by purine-based structures, such as kinases and deaminases. The nitrogen atoms within the bicyclic system act as basic centers, influencing the molecule's solubility, membrane permeability, and capacity for ionic bonding with enzyme active sites.[3]

The 6-nitro derivative, in particular, is a strategically important intermediate. The electron-withdrawing nature of the nitro group modifies the electronic properties of the aromatic system, and its facile reduction to an amino group is the most common and critical step in leveraging this scaffold for the synthesis of compound libraries aimed at biological screening.[1][4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 3537-09-5[5][6][7]
Molecular Formula C₆H₄N₄O₂[5][6][7]
Molecular Weight 164.12 g/mol [5][6][7]
IUPAC Name This compound[6]
Synonyms 6-nitro-1(3)H-imidazo[4,5-b]pyridine[7]
Density 1.639 g/cm³[6]
Refractive Index 1.761[6]
Storage Conditions Sealed in a dry environment at room temperature.[5][7]
Melting/Boiling Point Data not specified in the provided search results.

Synthesis Methodologies

The construction of the this compound scaffold can be achieved through various synthetic routes. A prominent and efficient method is the cyclocondensation reaction between a 5-aminoimidazole derivative and 3-nitro-4H-chromen-4-one.[1]

Workflow: Cyclocondensation Synthesis

G cluster_0 In Situ Generation of 5-Aminoimidazole cluster_1 Cyclocondensation Formimidate Methyl N-(cyanomethyl)formimidate Intermediate N-substituted cyanoformimidamide Formimidate->Intermediate Reaction with Amine Amine Primary Amine (R-NH2) Aminoimidazole 1-Substituted 5-Amino-1H-imidazole Intermediate->Aminoimidazole Intramolecular Cyclization Product This compound Aminoimidazole->Product Reflux in CH2Cl2 Chromone 3-Nitro-4H-chromen-4-one Chromone->Product

Caption: Synthesis via cyclocondensation of an in situ generated aminoimidazole.

Experimental Protocol: Cyclocondensation Synthesis of 1-Substituted 6-Nitro-3H-imidazo[4,5-b]pyridines

This protocol is adapted from the procedure described by Ostrovskyi et al.[1] It outlines the synthesis of functionalized 6-nitro-3H-imidazo[4,5-b]pyridines.

  • In Situ Generation of 5-Aminoimidazoles:

    • In an argon-purged flask, dissolve methyl N-(cyanomethyl)formimidate (1 equivalent) and a selected primary amine (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

    • Allow the reaction to proceed to generate the corresponding N-substituted cyanoformimidamide intermediate.

    • Induce intramolecular cyclization according to established procedures to form the 1-substituted 5-amino-1H-imidazole in situ. This solution is used directly in the next step.

  • Cyclocondensation Reaction:

    • To the solution containing the in situ generated 5-aminoimidazole, add 3-nitro-4H-chromen-4-one (1 equivalent).

    • Heat the reaction mixture to reflux under an argon atmosphere for approximately 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the target 1-substituted this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nitro group and the nitrogen atoms of the heterocyclic core.

Reduction of the Nitro Group

The most significant and synthetically useful reaction is the reduction of the C6-nitro group to a primary amine (6-amino-3H-imidazo[4,5-b]pyridine).[1][4] This transformation is critical as it installs a versatile nucleophilic handle, allowing for a multitude of subsequent derivatization reactions such as amidation, sulfonylation, and reductive amination. This pathway is fundamental to creating libraries of diverse, drug-like scaffolds for biological evaluation.

N-Alkylation and N-Arylation

The nitrogen atoms in the imidazole moiety are basic and can be alkylated or arylated under appropriate conditions.[8][9] While alkylation can sometimes lead to a mixture of regioisomers (e.g., at N1 or N3), reaction conditions can be optimized to favor a specific product. This reactivity allows for the introduction of various side chains to modulate the compound's steric and electronic properties, which is a key strategy in tuning its pharmacological profile.

G Start This compound Amino 6-Amino-3H-imidazo[4,5-b]pyridine Start->Amino Reduction (e.g., SnCl2, H2) Alkylated N-Alkyl-6-Nitro-imidazo[4,5-b]pyridine Start->Alkylated Alkylation (e.g., R-X, Base)

Caption: Key reactivity pathways of the 6-nitro-imidazo[4,5-b]pyridine core.

Spectroscopic Analysis

While specific spectral data for the parent this compound is not detailed in the aggregated search results, its structural features allow for predictable spectroscopic signatures based on analysis of its derivatives.[8][10][11] Commercial suppliers may provide compound-specific data upon request.[5][7]

  • ¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and imidazole rings. The exact chemical shifts and coupling patterns would be influenced by the position of the tautomeric proton (N1 vs. N3).

  • ¹³C NMR: The carbon spectrum would display signals for the six carbons of the bicyclic aromatic core. The carbon atom attached to the nitro group (C6) would likely be shifted downfield.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 164.12 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₄N₄O₂.[10]

  • Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of pharmacologically active compounds.

  • Enzyme Inhibitors: The scaffold is a key component in the design of inhibitors for various enzymes. Its structural similarity to purines makes it a suitable candidate for targeting ATP-binding sites in kinases (e.g., Aurora kinase) or the active sites of enzymes involved in purine metabolism, such as adenosine deaminase (ADA).[1][4]

  • Antimicrobial Agents: Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their antimicrobial properties.[8] The ability to readily diversify the scaffold from the 6-amino intermediate allows for the exploration of structure-activity relationships to optimize potency against various pathogens.

  • Diverse Pharmacological Scaffolds: The broader class of imidazo[4,5-b]pyridines has demonstrated a wide range of biological activities, including potential as GPR4 receptor antagonists and phosphodiesterase inhibitors.[1] The 6-nitro derivative serves as a crucial entry point for synthesizing analogs to explore these and other therapeutic targets.

Conclusion

This compound is a high-value heterocyclic building block whose chemical properties are defined by its purine-like core and the versatile reactivity of its nitro group. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective application in medicinal chemistry. Its role as a key intermediate in the generation of diverse molecular libraries underscores its importance for scientists engaged in the discovery and development of novel therapeutics.

References

Introduction: The Significance of a Purine Bio-isostere

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Nitro-3H-imidazo[4,5-b]pyridine (CAS 3537-09-5)

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its significant role as a scaffold in medicinal chemistry.

This compound belongs to the imidazo[4,5-b]pyridine class of compounds, also known as 1-deazapurines. This structural motif is of high interest in medicinal chemistry because it is a bio-isostere of natural purines (adenine, guanine), allowing it to interact with a wide range of biological targets.[1][2][3] The introduction of a nitro group at the 6-position provides a key functional handle for synthetic modification, making it a versatile starting material for the synthesis of compound libraries. These derivatives have shown a broad spectrum of biological activities, including potential as kinase inhibitors, antimicrobial agents, and therapeutics for various diseases.[3][4]

Physicochemical Properties and Spectroscopic Profile

The unique arrangement of fused imidazole and pyridine rings, functionalized with an electron-withdrawing nitro group, dictates the compound's chemical behavior and physical properties.

Core Compound Characteristics

A summary of the fundamental physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 3537-09-5[5]
Molecular Formula C₆H₄N₄O₂[5]
Molecular Weight 164.12 g/mol [5]
Density 1.639 g/cm³[5]
Analytical Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific data for the parent compound is not publicly detailed, the expected profile based on analogous structures includes:

  • ¹H NMR: Aromatic protons on both the pyridine and imidazole rings would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being diagnostic of their positions.

  • ¹³C NMR: Carbon signals for the heterocyclic rings would be observed in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the nitro group would be significantly influenced.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would confirm the compound's molecular weight. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for N-H stretching (around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching (in the 1400-1600 cm⁻¹ region), and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Synthesis Strategies: Constructing the 1-Deazapurine Core

The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

The diagram below illustrates a common and efficient pathway for synthesizing substituted imidazo[4,5-b]pyridines, which involves the key steps of amine condensation, nitro group reduction, and cyclization.

G cluster_0 Synthesis Workflow A 2-Chloro-3-nitropyridine C SNAr Reaction A->C B Primary Amine (R-NH2) B->C D N-Substituted-2-amino-3-nitropyridine C->D Step 1 E Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) D->E Step 2 F N-Substituted-2,3-diaminopyridine E->F H Condensation/Cyclization F->H G Aldehyde (R'-CHO) G->H I Target Imidazo[4,5-b]pyridine H->I Step 3

Caption: A generalized tandem workflow for imidazo[4,5-b]pyridine synthesis.

Protocol 1: Reductive Cyclization from 2-Nitro-3-aminopyridine

This one-step method is highly efficient for producing 3H-imidazo[4,5-b]pyridines.[6] The causality behind this protocol lies in the simultaneous reduction of the nitro group to an amine and condensation with an aldehyde, followed by in-situ cyclization.

Materials:

  • 2-Nitro-3-aminopyridine

  • Substituted aldehyde (1.1 eq)

  • Sodium dithionite (Na₂S₂O₄) (3 eq)

  • Water/Ethanol solvent mixture

Step-by-Step Methodology:

  • Dissolve 2-Nitro-3-aminopyridine and the selected aldehyde in a suitable solvent mixture such as aqueous ethanol.

  • Prepare an aqueous solution of sodium dithionite (Na₂S₂O₄).

  • Add the Na₂S₂O₄ solution dropwise to the reaction mixture at room temperature. The dithionite acts as the reducing agent for the nitro group.

  • After the addition is complete, heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3H-imidazo[4,5-b]pyridine derivative.

Protocol 2: Cyclocondensation of 5-Aminoimidazoles

This approach provides a facile route to 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridines.[4] The core principle is the in-situ generation of a reactive 5-aminoimidazole, which then undergoes cyclocondensation.

Materials:

  • Methyl N-(cyanomethyl)formimidate

  • Primary amine (e.g., benzylamine)

  • 3-Nitro-4H-chromen-4-one

  • Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Step-by-Step Methodology:

  • In-situ generation of 5-aminoimidazole: In a flask under an argon atmosphere, react methyl N-(cyanomethyl)formimidate with the chosen primary amine in CH₂Cl₂. This reaction forms an intermediate which cyclizes to the corresponding 1-substituted 5-amino-1H-imidazole.[4]

  • Cyclocondensation: To this in-situ generated imidazole solution, add an equimolar amount of 3-nitro-4H-chromen-4-one.

  • Reflux the reaction mixture for approximately 5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the target 1-substituted this compound.

Core Reactivity and Derivatization Potential

This compound is not just a final product but a crucial intermediate. Its reactivity is dominated by the nitro group and the N-H of the imidazole ring.

G A This compound (Core Scaffold) B Reduction (e.g., SnCl2, H2/Pd) A->B D Alkylation / Arylation (e.g., R-X, Base) A->D C 6-Amino-3H-imidazo[4,5-b]pyridine (Key Intermediate) B->C F Further Functionalization (Amide coupling, etc.) C->F E N-Substituted Derivatives D->E G Bioactive Molecules F->G

Caption: Key derivatization pathways from the core scaffold.

Protocol 3: Reduction of the Nitro Group

The conversion of the 6-nitro group to a 6-amino group is arguably the most critical transformation, as it opens the door to a vast array of subsequent functionalizations (e.g., amide bond formation, diazotization).[4]

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

Step-by-Step Methodology:

  • Suspend the this compound derivative in ethanol.

  • Add an excess of the reducing agent, such as SnCl₂·2H₂O or iron powder.

  • Add concentrated HCl dropwise while stirring. The reaction is often exothermic.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution to a basic pH. Caution: This is a highly exothermic process.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude 6-amino-3H-imidazo[4,5-b]pyridine can be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The 1-deazapurine core is a privileged scaffold that has been extensively explored for various therapeutic targets. The 6-nitro derivative serves as a key building block in these efforts.

G cluster_targets Biological Targets & Applications A This compound (CAS 3537-09-5) B Antitubercular Agents (DprE1 Inhibition) A->B Serves as precursor for C Adenosine Deaminase (ADA) Inhibitors A->C Serves as precursor for D Antiproliferative Agents (e.g., Kinase Inhibition) A->D Serves as precursor for E Antiviral / Antifungal Agents A->E Serves as precursor for

Caption: Relationship between the core compound and its major application areas.

  • Antitubercular Activity: A series of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed potent in vitro activity against Mycobacterium tuberculosis.[7] Computational docking studies suggest these compounds may act as inhibitors of DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway.[7]

  • Adenosine Deaminase (ADA) Inhibition: Imidazo[4,5-b]pyridines are recognized as potent inhibitors of ADA, an enzyme involved in purine metabolism.[4] Dysregulation of ADA is linked to immune system disorders, making it an important drug target.[4]

  • Antiproliferative and Antiviral Properties: The scaffold is found in numerous molecules with antiproliferative, antiviral, and antifungal activities.[8][9][10] Certain amidino-substituted derivatives have displayed potent, sub-micromolar inhibitory concentrations against colon carcinoma cell lines.[10]

Summary of Biological Activity
Derivative ClassTarget/ActivityPotency ExampleReference
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridinesAntitubercular (M. tuberculosis)MIC: 0.5 µmol/L[7]
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferative (Colon Carcinoma)IC₅₀: 0.4 µM[10]
Bromo-substituted imidazo[4,5-b]pyridinesAntiviral (Respiratory Syncytial Virus)EC₅₀: 21 µM[10]
General 1-deazapurinesAdenosine Deaminase (ADA) InhibitionPotential Inhibitors[4][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 3537-09-5 is not widely available, prudent laboratory practices for handling nitroaromatic heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[11][12]

  • Fire Safety: In case of fire, use extinguishing media such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Thermal decomposition may produce toxic gases like carbon oxides and nitrogen oxides.[11][12]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]

Conclusion and Future Outlook

This compound is a compound of significant strategic value in modern medicinal chemistry. Its role as a versatile synthetic intermediate, enabled by the reactive nitro group, allows for the creation of diverse molecular libraries. The proven success of the 1-deazapurine scaffold against a range of biological targets, from infectious diseases like tuberculosis to cancer, ensures that this compound will remain a cornerstone for the development of novel therapeutics. Future research will likely focus on leveraging this scaffold to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a key heterocyclic scaffold in medicinal chemistry. As a purine isostere, the imidazo[4,5-b]pyridine core is of significant interest to researchers in drug development. The nitro-substituted variant, in particular, serves as a versatile intermediate for further functionalization, enabling the exploration of a broad chemical space for therapeutic applications. This document details the most direct and reliable synthetic methodology, beginning with the preparation of the crucial precursor, 5-nitropyridine-2,3-diamine, followed by its cyclocondensation to yield the target molecule. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present alternative strategies to offer a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The imidazo[4,5-b]pyridine ring system, often referred to as 1-deazapurine, is a privileged scaffold in the design of novel therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to compounds with diverse pharmacological properties. The introduction of a nitro group at the 6-position creates a pivotal intermediate. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the heterocyclic system, and more importantly, it serves as a synthetic handle for a variety of chemical transformations. The most common and valuable of these is its reduction to a 6-amino group, which opens the door to further derivatization through amide bond formation, diazotization, or cross-coupling reactions, thus enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on the most robust and direct synthesis of this compound, emphasizing a logical, two-stage approach that is both reproducible and scalable.

Primary Synthetic Route: Cyclocondensation of 5-Nitropyridine-2,3-diamine

The most classical and reliable synthesis of the target compound involves the construction of the imidazole ring onto a pre-functionalized pyridine core. This is achieved through the cyclocondensation of 5-nitropyridine-2,3-diamine with a one-carbon synthon, typically formic acid.[1] This strategy is predicated on the successful synthesis of the key diamine precursor.

Stage 1: Synthesis of the Key Precursor, 5-Nitropyridine-2,3-diamine

The synthesis of 5-nitropyridine-2,3-diamine is a critical first step. A highly efficient method involves the selective reduction of a commercially available dinitro precursor, 3,5-dinitropyridin-2-amine.

Causality and Mechanistic Insight: The choice of ammonium sulfide as the reducing agent is strategic. It is known for its ability to selectively reduce one nitro group in the presence of another, particularly when one is ortho to an amino group. The reaction proceeds via a nucleophilic attack of the sulfide ion on the electron-deficient nitro group, leading to a cascade of reduction steps that ultimately yield the amine. The ortho-amino group likely plays a role in directing and activating the adjacent nitro group for this selective reduction.

G cluster_precursor Stage 1: Precursor Synthesis start_mat 3,5-Dinitropyridin-2-amine product 5-Nitropyridine-2,3-diamine start_mat->product Selective Reduction reagent Ammonium Sulfide (NH4)2S (aq) reagent->product

Caption: Synthesis of the key diamine precursor.

Experimental Protocol: Synthesis of 5-Nitropyridine-2,3-diamine[2]

  • Reaction Setup: Suspend 3,5-dinitropyridin-2-amine (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagent Addition: Slowly add a 20% aqueous ammonium sulfide solution (5.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the resulting precipitate by vacuum filtration to afford the target 5-nitropyridine-2,3-diamine as a solid. The product is often of sufficient purity for the next step, with reported yields approaching 100%.[2]

Stage 2: Cyclocondensation to form this compound

With the key diamine in hand, the final step is the formation of the imidazole ring. The Phillips condensation, which uses formic acid as both the solvent and the C1 source, is the most direct method.

Causality and Mechanistic Insight: The reaction proceeds by the initial acylation of one of the amino groups (the more nucleophilic 2-amino group) by formic acid to form a formamide intermediate. Subsequent acid-catalyzed intramolecular cyclization via nucleophilic attack of the second amino group (at the 3-position) onto the formyl carbon, followed by dehydration, yields the aromatic imidazo[4,5-b]pyridine ring system.

G cluster_main_synthesis Stage 2: Imidazole Ring Formation precursor 5-Nitropyridine-2,3-diamine intermediate N-(2-amino-5-nitropyridin-3-yl)formamide (Intermediate) precursor->intermediate Acylation reagent_main Formic Acid (98-100%) (Solvent & C1 Source) reagent_main->intermediate product_main This compound intermediate->product_main Intramolecular Cyclization & Dehydration

Caption: Cyclocondensation to form the target heterocycle.

Experimental Protocol: Synthesis of this compound (Adapted from the general procedure for imidazo[4,5-b]pyridine synthesis[1])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitropyridine-2,3-diamine (1.0 eq).

  • Reagent Addition: Carefully add an excess of 98-100% formic acid to the flask to act as both reagent and solvent.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up (Acid Removal): After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Neutralization and Precipitation: Dissolve the resulting residue in a minimal amount of water. Carefully neutralize the solution to a pH of ~7-8 with a 10% aqueous sodium hydroxide or ammonium hydroxide solution while cooling in an ice bath.

  • Isolation and Purification: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary

The following table summarizes the key parameters for the primary synthetic route described.

StepStarting MaterialKey ReagentsSolventTemp.TimeProductTypical YieldReference
1 3,5-Dinitropyridin-2-amine(NH₄)₂S (aq)Methanol75 °C30 min5-Nitropyridine-2,3-diamine~100%[2]
2 5-Nitropyridine-2,3-diamineHCOOHFormic AcidReflux4-6 hThis compoundGood to High[1]

Alternative Synthetic Considerations: Reductive Cyclization Strategies

For a comprehensive understanding, it is valuable to consider alternative approaches. Reductive cyclization is a powerful strategy in heterocyclic synthesis.[3] A plausible, though less direct, route to the target scaffold could start from 2-chloro-3,5-dinitropyridine.

Conceptual Pathway:

  • Selective Nucleophilic Aromatic Substitution (SNAr): React 2-chloro-3,5-dinitropyridine with ammonia. The chlorine at the 2-position is highly activated towards nucleophilic attack due to the ortho and para nitro groups, allowing for its selective displacement to form 2-amino-3,5-dinitropyridine.

  • Reductive Cyclization: The resulting 2-amino-3,5-dinitropyridine could then undergo a reductive cyclization with a suitable C1 source (like an aldehyde or formic acid) in the presence of a reducing agent (e.g., SnCl₂, Fe/HCl). In this one-pot transformation, one nitro group is reduced to an amine, which then immediately cyclizes with the C1 source and the existing amino group to form the imidazole ring. This approach offers the advantage of building complexity rapidly from advanced starting materials.

This conceptual pathway is based on established principles of imidazo[4,5-b]pyridine synthesis, such as the tandem SNAr/reductive cyclization methodology reported for related systems.[4]

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the selective reduction of 3,5-dinitropyridin-2-amine to 5-nitropyridine-2,3-diamine, followed by a classical Phillips condensation with formic acid. This method is robust, high-yielding, and relies on well-understood chemical transformations, making it an ideal choice for laboratory-scale synthesis. The resulting product is a strategically important intermediate, providing a gateway for the development of novel, biologically active compounds for the pharmaceutical industry. The principles outlined in this guide provide a solid foundation for researchers to confidently produce and utilize this valuable heterocyclic building block.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the parent heterocycle, making 6-Nitro-3H-imidazo[4,5-b]pyridine a compound of considerable interest. This guide provides an in-depth, technically-focused walkthrough for the comprehensive structure elucidation of this molecule, grounded in established analytical techniques and reasoned interpretation of spectroscopic data. As a self-validating system, each step is designed to build upon the last, culminating in an unambiguous assignment of the molecular structure.

Strategic Synthesis: The Gateway to Characterization

A robust and reproducible synthetic route is the foundational step for obtaining pure analytical samples. A feasible approach to this compound involves the cyclocondensation of a suitably substituted pyridine precursor. One such established method is the reaction of 2,3-diamino-5-nitropyridine with an appropriate one-carbon synthon, such as formic acid or triethyl orthoformate.[1][2]

A more recent and efficient method involves the reaction of 3-nitro-4H-chromen-4-one with in situ generated 1-substituted 5-amino-1H-imidazoles, which affords a variety of 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridines.[3] While this method introduces a substituent at the 1-position, it highlights a modern approach to constructing the core scaffold. For the synthesis of the parent this compound, a classical approach starting from 5-bromo-2,3-diaminopyridine can be adapted.[4][5]

Experimental Protocol: Synthesis via Reductive Cyclization

A plausible synthetic pathway involves the reductive cyclization of 2-nitro-3-aminopyridine with an aldehyde.[2]

Step 1: Preparation of the Precursor Commercially available 2-chloro-3-nitropyridine can serve as a starting material.[1]

Step 2: Cyclization A one-pot synthesis can be envisioned where 2-chloro-3-nitropyridine is reacted with an amine, followed by in situ reduction of the nitro group and subsequent cyclization with an aldehyde.[1]

Synthesis_Workflow Start 2,3-Diamino-5-nitropyridine Reagent Formic Acid / Reflux Start->Reagent Product This compound Reagent->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Interrogation: Deciphering the Molecular Signature

Mass Spectrometry (MS)

Mass spectrometry provides the crucial initial evidence of the compound's molecular weight and elemental composition.

Expected Data: For this compound (C₆H₄N₄O₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 165.0356.

Fragmentation Analysis: The fragmentation pattern in mass spectrometry offers valuable structural insights. The nitro group is a known point of fragmentation.[6] Common fragmentation pathways for related heterocyclic compounds involve the loss of small neutral molecules like CO, HCN, and NO₂.[5][7][8]

FragmentExpected m/zPlausible Origin
[M]⁺164Molecular Ion
[M-NO₂]⁺118Loss of the nitro group
[M-NO₂-HCN]⁺91Subsequent loss of hydrogen cyanide from the imidazole ring
Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchingImidazole N-H
1580-1630C=C and C=N stretchingAromatic rings
1500-1550 and 1300-1350Asymmetric and symmetric NO₂ stretchingNitro group
1100-1200C-N stretchingAromatic C-N

The presence of strong absorption bands corresponding to the nitro group is a key diagnostic feature.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. For complex heterocyclic systems, a combination of 1D and 2D NMR experiments is essential for unambiguous signal assignment.[11][12][13][14]

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the electron-withdrawing nature of the nitro group and the nitrogen atoms in the heterocyclic system, all proton signals are expected to appear in the downfield region of the spectrum.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5s-Singlet in the imidazole ring.
H-5~8.8d~2.0Deshielded by the adjacent nitro group and pyridine nitrogen.
H-7~8.3d~2.0Coupled to H-5.
N-H~13.5br s-Broad singlet due to tautomerism and exchange.

Note: Chemical shift predictions are based on data from analogous substituted imidazo[4,5-b]pyridines and computational prediction tools.[1][4][9][15][16]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~145Imidazole carbon, deshielded by two nitrogen atoms.
C-3a~135Bridgehead carbon.
C-5~140Aromatic carbon deshielded by the nitro group.
C-6~150Carbon bearing the nitro group, highly deshielded.
C-7~118Aromatic carbon.
C-7a~152Bridgehead carbon adjacent to pyridine nitrogen.

Note: These predictions are derived from analysis of related structures and established substituent effects in heterocyclic systems.[4][9][17] Online prediction tools can also provide valuable estimates.[18][19]

2D NMR Spectroscopy: Connecting the Dots

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, 2D NMR experiments are indispensable.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between H-5 and H-7 would be expected, confirming their ortho relationship on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2, C-5, and C-7 based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure of fused ring systems. It shows correlations between protons and carbons that are two or three bonds away.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Integration Final_Structure Final Structure Assignment Data_Integration->Final_Structure

Caption: A comprehensive workflow for the structure elucidation of this compound.

Expected HMBC Correlations:

  • The proton at H-2 should show correlations to the bridgehead carbons C-3a and C-7a.

  • The proton at H-5 should show correlations to C-3a, C-7, and potentially to C-6.

  • The proton at H-7 should show correlations to C-5 and C-7a.

  • The N-H proton could show correlations to C-2, C-3a, and C-7a, depending on the tautomeric form and experimental conditions.

By systematically analyzing these 2D NMR correlations, the complete bonding network of this compound can be unequivocally established.

Conclusion: A Confirmed Molecular Identity

The structure elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. A well-defined synthetic route provides the necessary pure material for spectroscopic analysis. Mass spectrometry and IR spectroscopy offer initial, crucial information on molecular weight and functional groups. The detailed connectivity is then unraveled through a suite of 1D and 2D NMR experiments, with HMBC being particularly powerful for defining the fused heterocyclic core. By following this comprehensive and self-validating approach, researchers can confidently and unambiguously determine the structure of this and other related novel chemical entities, paving the way for further investigation into their chemical and biological properties.

References

6-Nitro-3H-imidazo[4,5-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 6-Nitro-3H-imidazo[4,5-b]pyridine

Introduction

This compound is a heterocyclic organic compound belonging to the imidazopyridine class. Structurally, it is an isostere of purine, often referred to as a 1-deazapurine, which makes it a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The presence of the nitro group (NO₂) dramatically influences its electronic properties and potential as a synthetic intermediate for more complex molecules, such as the corresponding 6-amino derivatives.[1] This guide, intended for researchers and drug development professionals, provides a detailed technical examination of the molecular weight of this compound, its empirical determination, and its critical role in scientific research.

Core Physicochemical Properties

The molecular weight of a compound is a fundamental property that underpins nearly all quantitative aspects of chemistry. It is derived directly from its molecular formula. For this compound, the key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄N₄O₂[3][4][5]
Average Molecular Weight 164.12 g/mol [3][4][5]
Monoisotopic Mass 164.033426 Da[5]
CAS Number 3537-09-5[3][4][5]
InChI Key NYSTWXCATZYTAU-UHFFFAOYSA-N[4]
Canonical SMILES C1=C(C=NC2=C1NC=N2)--INVALID-LINK--[O-][4]

Expert Insight: It is crucial to distinguish between average molecular weight and monoisotopic mass. The average molecular weight (164.12 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for stoichiometric calculations in bulk chemical reactions. In contrast, the monoisotopic mass (164.0334 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass that is precisely measured in high-resolution mass spectrometry (HRMS) to confirm the elemental composition of a molecule.

The Role of Molecular Weight in Drug Discovery & Development

The molecular weight is not merely a number; it is a critical parameter in the early stages of drug discovery. It is one of the key descriptors in Lipinski's "Rule of Five," which predicts the potential for oral bioavailability of a drug candidate. A molecular weight of ≤ 500 g/mol is generally favored. At 164.12 g/mol , this compound serves as an excellent starting fragment or scaffold that allows for substantial chemical modification and optimization while remaining within this desirable range.

Furthermore, precise knowledge of the molecular weight is essential for:

  • Stoichiometric Calculations: Ensuring correct molar ratios in synthetic reactions to maximize yield and minimize impurities.[6]

  • Preparation of Standard Solutions: Accurately preparing solutions of known concentration (molarity) for use in quantitative biological assays.

  • Compound Identification: Confirming the identity of a synthesized or purchased compound by matching its experimentally determined mass to the theoretical value.

Experimental Determination and Structural Confirmation

While the molecular weight can be calculated theoretically, it must be confirmed empirically. This is a cornerstone of chemical analysis, ensuring the identity and purity of the compound under investigation.

Primary Method: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure m/z to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Dissolve approximately 0.1-1.0 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be fully dissolved and free of particulate matter.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for this class of molecules. In ESI, the sample is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gas-phase ions. For this molecule, analysis in positive ion mode is typical, which would detect the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) detector. These instruments separate ions based on their m/z with very high accuracy.

  • Data Interpretation:

    • The primary peak of interest for this compound in positive ion mode would be the [M+H]⁺ adduct.

    • Theoretical [M+H]⁺: 164.0334 (Monoisotopic Mass of C₆H₄N₄O₂) + 1.0078 (Mass of H⁺) = 165.0412 Da.

    • The instrument should detect a peak at or very near m/z 165.0412. An observed mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the correct elemental composition.

Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of imidazopyridine derivatives, culminating in molecular weight verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of Imidazo[4,5-b]pyridine (e.g., Condensation Reaction) purification Purification (Column Chromatography / Recrystallization) synthesis->purification Crude Product nmr Structural Confirmation (NMR Spectroscopy) purification->nmr Purified Sample ms Molecular Weight Verification (High-Resolution Mass Spectrometry) nmr->ms Structurally Confirmed Sample purity Purity Analysis (HPLC / LC-MS) ms->purity Identity Confirmed final Final Product for Research purity->final Pure, Verified Compound

Caption: A typical workflow for the synthesis and analytical validation of a chemical compound.

Supporting Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly measure molecular weight, it is an indispensable tool for confirming the compound's structural integrity.[7] By analyzing the ¹H and ¹³C NMR spectra, researchers can verify the connectivity of atoms, ensuring that the experimentally determined molecular weight corresponds to the correct isomer. For this compound, one would expect to see distinct signals in the aromatic region of the ¹H spectrum corresponding to the protons on the pyridine and imidazole rings.

Molecular Fragmentation Analysis

In mass spectrometry, applying higher energy can cause the molecular ion to break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides further structural confirmation.

G parent [M+H]⁺ m/z = 165.04 frag1 [M+H - NO₂]⁺ m/z = 119.05 parent->frag1 - NO₂ (46 Da) frag2 [M+H - NO₂ - HCN]⁺ m/z = 92.04 frag1->frag2 - HCN (27 Da)

Caption: A plausible fragmentation pathway for this compound in MS/MS.

This proposed pathway shows an initial loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds, followed by the loss of hydrogen cyanide (HCN) from the imidazole ring. Observing these specific neutral losses would strongly support the assigned structure.

Conclusion

The molecular weight of this compound (164.12 g/mol ) is a foundational physicochemical property that is integral to its use in research and development. Its value dictates stoichiometric calculations for synthesis, enables accurate preparation of solutions for biological screening, and serves as a primary identifier in analytical chemistry. The definitive confirmation of this value through high-resolution mass spectrometry, supported by structural elucidation via NMR, represents a critical and non-negotiable step in the quality control and validation workflow for any research professional working with this versatile chemical scaffold.

References

An In-depth Technical Guide to the Spectral Characterization of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Nitro-3H-imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, being a bioisostere of purines, which allows it to interact with a wide range of biological targets. The introduction of a nitro group at the 6-position significantly modulates the electronic properties of the ring system, influencing its reactivity, potential as a synthetic intermediate, and pharmacological activity. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to be highly informative. The electron-withdrawing nature of the nitro group will significantly deshield the protons on the pyridine ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2~8.3 - 8.5Singlet (s)N/AProton on the imidazole ring, typically a singlet in this environment.
H-5~8.8 - 9.0Doublet (d)~2.0 - 2.5Deshielded by the adjacent nitro group and the pyridine nitrogen. Exhibits meta-coupling to H-7.
H-7~8.5 - 8.7Doublet (d)~2.0 - 2.5Influenced by the fused imidazole ring and shows meta-coupling to H-5.
N-HBroad singletN/ADependent on solvent and concentration; may exchange with D₂O.

Note: Predicted chemical shifts are based on data from related imidazo[4,5-b]pyridine derivatives and the known electronic effects of a nitro group. Actual values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbons of the pyridine ring will be significantly influenced by the nitro substituent.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2~145 - 150Carbon in the imidazole ring, adjacent to two nitrogen atoms.
C-5~140 - 145Aromatic carbon deshielded by the adjacent nitro group.
C-6~150 - 155Quaternary carbon directly attached to the electron-withdrawing nitro group.
C-7~120 - 125Aromatic carbon influenced by the fused imidazole ring.
C-7a~155 - 160Quaternary carbon at the fusion of the two rings.
C-3a~135 - 140Quaternary carbon at the fusion of the two rings.

Note: These predictions are derived from comparative analysis of substituted imidazo[4,5-b]pyridines.[1]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition & Processing A Dissolve ~5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Tune and shim the spectrometer D->E F Set acquisition parameters (pulse sequence, number of scans) E->F G Acquire 1H spectrum F->G H Acquire 13C spectrum F->H I Process data (Fourier transform, phase correction, baseline correction) G->I H->I IR_Workflow A Prepare sample (e.g., KBr pellet or as a thin film) C Place sample in the spectrometer A->C B Obtain background spectrum of the empty sample compartment D Acquire the sample spectrum B->D C->D E Process the spectrum (background subtraction, baseline correction) D->E MS_Fragmentation A [C6H4N4O2]+• m/z = 164 B Loss of NO2• [C6H4N3]+• m/z = 118 A->B C Loss of NO• [C6H4N3O]+• m/z = 134 A->C D Loss of HCN [C5H3N2]+• m/z = 91 B->D MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection A Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) B Introduce into the mass spectrometer via direct infusion or LC-MS A->B C Select ionization method (e.g., ESI, APCI) B->C D Acquire full scan mass spectrum C->D E Perform tandem MS (MS/MS) on the molecular ion for fragmentation analysis D->E F Data analysis E->F

References

The Rising Therapeutic Potential of 6-Nitro-3H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Significant Therapeutic Promise

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to diverse therapeutic applications.[3] Among the various derivatives, those bearing a nitro group at the 6-position of the 3H-imidazo[4,5-b]pyridine core have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comprehensive analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

Chemical Synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine Derivatives: A Step-by-Step Approach

The synthesis of this compound derivatives is a critical aspect of their development as therapeutic agents. A common and effective method involves the condensation of a substituted 2,3-diaminonitropyridine with an appropriate aldehyde.[4][5] This approach allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships.

General Synthetic Protocol

This protocol outlines a generalized procedure for the synthesis of 2-substituted-6-nitro-3H-imidazo[4,5-b]pyridines.

Materials:

  • 5-Nitro-2,3-diaminopyridine

  • Substituted aromatic or aliphatic aldehyde (1.0-1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid, or dimethylformamide (DMF))

  • Catalyst (e.g., a catalytic amount of iodine or a Lewis acid, optional)

  • Reagents for work-up and purification (e.g., sodium bicarbonate, ethyl acetate, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Nitro-2,3-diaminopyridine in a suitable solvent.

  • Addition of Aldehyde: To this solution, add the substituted aldehyde. If using a catalyst, it should be added at this stage.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (2-24 hours), with the progress monitored by thin-layer chromatography (TLC).[4][5]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If an acidic solvent like acetic acid is used, it is first neutralized with a base such as sodium bicarbonate solution. The crude product is then extracted with an organic solvent like ethyl acetate.[5]

  • Purification: The extracted organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[4][5]

G cluster_synthesis Synthesis Workflow A Reactants: 5-Nitro-2,3-diaminopyridine + Substituted Aldehyde B Solvent + Catalyst (e.g., Ethanol, Iodine) A->B Dissolve C Reflux (2-24 hours) B->C Heat D Reaction Work-up (Neutralization & Extraction) C->D Cool E Purification (Column Chromatography or Recrystallization) D->E F Pure this compound Derivative E->F

Caption: A generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Transcriptional Machinery

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against various cancer cell lines.[6][7] A key mechanism underlying their cytotoxic effects is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6][7]

Mechanism of Action: Inhibition of CDK9 and Downstream Effects

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[8][9] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation.[7] Cancer cells are often highly dependent on the continuous transcription of anti-apoptotic proteins such as Mcl-1 and c-FLIP for their survival.[10]

By inhibiting CDK9, this compound derivatives disrupt this critical transcriptional process, leading to the downregulation of these key survival proteins.[7] This ultimately triggers apoptosis (programmed cell death) in cancer cells.[7][9]

cluster_pathway CDK9 Signaling Pathway and its Inhibition A This compound Derivative B CDK9/Cyclin T1 (P-TEFb) A->B Inhibits C RNA Polymerase II Phosphorylation B->C Promotes G Apoptosis B->G Inhibition leads to D Transcription Elongation C->D E Synthesis of Anti-apoptotic Proteins (e.g., Mcl-1, c-FLIP) D->E F Cancer Cell Survival E->F

Caption: The inhibitory effect of this compound derivatives on the CDK9 signaling pathway, leading to apoptosis in cancer cells.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IXMCF-7 (Breast)0.85[7]
Compound VIIIMCF-7 (Breast)0.92[7]
Compound IXHCT116 (Colon)1.05[7]
Compound VIIIHCT116 (Colon)1.12[7]
Compound 3hMCF-7 (Breast)-[11]
Compound 3jMCF-7 (Breast)-[11]
Compound 3hBT-474 (Breast)-[11]
Compound 3jBT-474 (Breast)-[11]

Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a further 48-72 hours.[12] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-570 nm.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

cluster_assay MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H cluster_mic Broth Microdilution Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24 hours) C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

References

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Nitro-3H-imidazo[4,5-b]pyridine: Synthesis, Derivatization, and Therapeutic Potential

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, imidazo[4,5-b]pyridine, is also known as 1-deazapurine, highlighting its structural similarity to the purine nucleobases that are fundamental components of DNA and RNA.[1][2][3] This bioisosteric relationship has made the imidazo[4,5-b]pyridine scaffold a privileged structure in the design of molecules that can interact with biological systems, often by mimicking natural purines to modulate the function of enzymes and receptors.[2]

The introduction of a nitro group at the 6-position creates a versatile intermediate. The electron-withdrawing nature of the nitro group influences the chemical reactivity of the entire ring system and serves as a crucial handle for further chemical modifications, most notably its reduction to an amino group.[1][4] This flexibility allows for the creation of diverse libraries of compounds with a wide array of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5][6][7]

This guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and the broad spectrum of biological activities exhibited by its derivatives, offering a technical resource for researchers in organic synthesis and drug discovery.

Compound Attribute Value
Chemical Name This compound
CAS Number 3537-09-5[8]
Molecular Formula C₆H₄N₄O₂[8]
Molecular Weight 164.12 g/mol [8]
Synonyms 1-Deazapurine, 6-nitro-

Part 1: Synthesis Methodologies for the Imidazo[4,5-b]pyridine Core

The construction of the this compound ring system can be achieved through several strategic synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. Key approaches involve the cyclization of substituted pyridine or imidazole precursors.

Synthesis via Cyclocondensation of 5-Aminoimidazoles

A facile and efficient method involves the cyclocondensation of in situ generated 1-substituted 5-amino-1H-imidazoles with 3-nitro-4H-chromen-4-one.[1] This approach is valuable for producing a diverse set of 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridines. The reaction proceeds by generating the reactive 5-aminoimidazole, which then undergoes cyclization to form the fused pyridine ring.[1]

Synthesis_Route_A cluster_0 In Situ Generation cluster_1 Cyclocondensation Formimidate Methyl N-(cyanomethyl)formimidate Intermediate Intermediate Formimidate->Intermediate + Amine Amine Primary Amine (R-NH2) Aminoimidazole 1-Substituted 5-Aminoimidazole Intermediate->Aminoimidazole Cyclization Product 1-Substituted This compound Aminoimidazole->Product + Chromone (Reflux) Chromone 3-Nitro-4H-chromen-4-one

Caption: Workflow for synthesis via cyclocondensation of 5-aminoimidazoles.

Experimental Protocol: General Procedure for Cyclocondensation [1]

  • In Situ Generation of 5-Aminoimidazole: Methyl N-(cyanomethyl)formimidate is reacted with a primary amine in a suitable solvent like dichloromethane under an inert atmosphere (e.g., argon).

  • Cyclization: The resulting intermediate is cyclized to generate the 1-substituted 5-amino-1H-imidazole.

  • Cyclocondensation: 3-Nitro-4H-chromen-4-one is added to the reaction mixture containing the in situ generated aminoimidazole.

  • Reaction Conditions: The mixture is heated to reflux for approximately 2 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Synthesis via Reductive Cyclization

Another prominent strategy is the one-step reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones.[9] This method is advantageous as it builds the imidazole ring onto a pre-existing substituted pyridine core. A reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), is used to reduce the nitro group of the starting material, which facilitates the subsequent intramolecular cyclization with the carbonyl compound.[9]

Synthesis_Route_B Start 2-Nitro-3-aminopyridine + Aldehyde/Ketone Reaction Reductive Cyclization Start->Reaction Product Substituted 3H-imidazo[4,5-b]pyridine Reaction->Product ReducingAgent Reducing Agent (e.g., Na2S2O4, SnCl2) ReducingAgent->Reaction

Caption: General scheme for synthesis via one-step reductive cyclization.

Experimental Protocol: Reductive Cyclization with Na₂S₂O₄ [9]

  • Reactant Mixture: 2-Nitro-3-aminopyridine and the desired aldehyde are mixed in a suitable solvent.

  • Addition of Reducing Agent: An aqueous paste of sodium dithionite (Na₂S₂O₄), typically 3 equivalents, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred, often at room temperature, until completion as monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product is isolated by filtration or extraction, followed by purification. The causality here lies in the in situ reduction of the nitro group to an amino group, creating a 2,3-diaminopyridine intermediate that readily condenses with the aldehyde.

Synthesis from 2-Chloro-3-nitropyridine (Tandem Reaction)

A highly efficient and green synthetic route utilizes 2-chloro-3-nitropyridine as the starting material in an environmentally benign water-isopropanol medium.[10] This method involves a tandem sequence: an initial SNAr reaction with a primary amine, followed by in situ nitro group reduction and subsequent heteroannulation with an aldehyde. This process is notable for requiring only a single chromatographic purification step.[10]

Experimental Protocol: Tandem Synthesis [10]

  • SNAr Reaction: 2-Chloro-3-nitropyridine is reacted with a substituted primary amine in a water-isopropanol solvent system.

  • Reduction and Cyclization: Following the substitution, a reducing agent is introduced, and an aromatic aldehyde is added to the mixture. The nitro group is reduced, and the resulting diamine undergoes cyclization with the aldehyde.

  • Purification: The final functionalized imidazo[4,5-b]pyridine is purified by column chromatography. This self-validating system ensures high efficiency by combining multiple steps into a single pot, minimizing waste and purification efforts.

Part 2: Key Chemical Reactions and Derivatization

This compound is not just a final product but a pivotal intermediate for accessing a wide range of biologically active molecules. The nitro group and the N-H of the imidazole ring are the primary sites for chemical modification.

Reduction of the Nitro Group

The most fundamental transformation is the reduction of the 6-nitro group to a 6-amino group. This conversion is critical as the resulting 6-amino-3H-imidazo[4,5-b]pyridines are themselves biologically active and serve as precursors for further derivatization, such as acylation or alkylation of the amino group.[1][4]

Key_Reactions Start This compound Amino 6-Amino-3H-imidazo[4,5-b]pyridine Start->Amino Reduction (e.g., H2/Pd, SnCl2) Alkylated N-Alkylated Derivative Start->Alkylated Alkylation (e.g., R-X, Base) Derivatized Further Functionalized Analogues Amino->Derivatized Acylation, etc.

Caption: Key reaction pathways for derivatizing the core scaffold.

N-Alkylation and N-Arylation

The imidazole nitrogen atoms can be alkylated or arylated to introduce various substituents. These modifications are crucial for modulating the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile and target engagement. Phase transfer catalysis conditions are often employed for alkylation using reagents like allyl bromide or propargyl bromide.[2] Transition-metal-catalyzed C-H bond activation has also been reported for the arylation of the 1-deazapurine core.[4]

Part 3: Biological Significance and Therapeutic Applications

The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore found in molecules with a wide range of biological activities.[4] The nitro-substituted variant and its derivatives are particularly prominent in the search for new therapeutic agents.

Derivative Class Biological Activity Target/Mechanism Example References
1-Substituted AnaloguesAdenosine Deaminase (ADA) InhibitionEnzyme Inhibition[1][4]
6-(4-nitrophenoxy) DerivativesAntitubercularDprE1 Inhibition[11]
Amidino-Substituted DerivativesAntiproliferative (Anticancer)Tubulin Polymerization Inhibition, Cell Cycle Arrest[5][6][7]
General ScaffoldAntiviral, Antibacterial, AntifungalVarious[4][5][6]
Substituted AnaloguesKinase InhibitionFLT3, Aurora Kinases[12]
Antiproliferative and Anticancer Activity

Numerous derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent antiproliferative activity against various human cancer cell lines.[5][7] The mechanism often involves the inhibition of key cellular processes. For instance, certain amidino-substituted derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Furthermore, this scaffold has been successfully employed in the development of potent kinase inhibitors. Specific derivatives have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in the treatment of acute myeloid leukemia (AML).[12]

Antimicrobial and Antiviral Activity

The structural resemblance to purines makes imidazo[4,5-b]pyridines effective mimics in pathogen-specific metabolic pathways. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and identified as potent antitubercular agents, with computational studies suggesting they act as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis.[11] In addition to antibacterial effects, various derivatives have shown activity against fungi and a broad panel of DNA and RNA viruses, with some showing selective activity against respiratory syncytial virus (RSV).[4][5][6]

Enzyme Inhibition

As purine isosteres, these compounds are logical candidates for enzyme inhibitors involved in purine metabolism. 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridines have been investigated as potential inhibitors of adenosine deaminase (ADA), an enzyme crucial for purine salvage pathways.[1] Dysregulation of ADA is linked to immunodeficiency diseases, making its inhibitors valuable therapeutic targets.[1]

Biological_Targets cluster_targets Therapeutic Areas & Targets Core This compound Scaffold Cancer Anticancer (Kinases: FLT3, Aurora; Tubulin) Core->Cancer Derivatization Infection Antimicrobial (Bacteria: M. tuberculosis; Viruses: RSV; Fungi) Core->Infection Derivatization Immunology Enzyme Inhibition (Adenosine Deaminase) Core->Immunology Derivatization

Caption: Relationship between the core scaffold and its biological target areas.

Conclusion and Future Perspectives

This compound is a high-value heterocyclic building block with a strategic position in modern medicinal chemistry. Its accessible synthesis and the versatile reactivity of the nitro group provide a robust platform for the development of structurally diverse compound libraries. The proven success of its derivatives as potent inhibitors of kinases, microbial enzymes, and other key biological targets underscores the enduring importance of the 1-deazapurine scaffold.

Future research will likely focus on leveraging advanced synthetic methodologies to create more complex and precisely functionalized analogues. A deeper understanding of the structure-activity relationships, aided by computational modeling, will guide the design of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new therapeutic agents to treat a range of human diseases.

References

The Imidazo[4,5-b]pyridine Core: A Legacy of Bioisosterism and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Purine Analogy and the Dawn of a Privileged Scaffold

The story of imidazo[4,5-b]pyridines is fundamentally linked to the broader history of purine research. As the structural backbone of essential biomolecules like adenine and guanine, the purine ring system was an early and compelling target for medicinal chemists seeking to develop antimetabolites—compounds that could mimic and disrupt the biological processes governed by their natural counterparts. The strategic replacement of a nitrogen atom with a carbon-hydrogen group in the purine scaffold, a concept known as deazapurination, gave rise to a family of bioisosteres with profoundly altered electronic and steric properties, yet capable of interacting with the same biological machinery.

Among these, the imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, emerged as a particularly fruitful scaffold.[1][2] Its structural similarity to purines has allowed it to serve as a versatile template for the design of a vast array of therapeutic agents, from early antimicrobial and antiviral compounds to contemporary targeted cancer therapies.[3][4] This guide provides an in-depth exploration of the discovery and historical development of the imidazo[4,5-b]pyridine core, detailing its synthesis, the evolution of its medicinal applications, and the key experimental methodologies that have underpinned its journey from a chemical curiosity to a cornerstone of modern drug discovery.

The Genesis of a Scaffold: Historical Development and Key Synthetic Milestones

While the broader field of pyridine chemistry was significantly advanced by the work of chemists like Aleksei Chichibabin in the early 20th century, the precise first synthesis of the fused imidazo[4,5-b]pyridine ring system is rooted in the classical methods of heterocyclic chemistry.[5][6] The most direct and historically significant approach to this scaffold is the condensation of 2,3-diaminopyridine with a one-carbon synthon, a reaction analogous to the Phillips-Ladenburg synthesis of benzimidazoles.

The timeline of the discovery and development of imidazo[4,5-b]pyridines can be conceptualized as a progression from fundamental synthesis to a sophisticated, target-driven approach to drug design.

Early Explorations (Pre-1980s): The initial focus was on the fundamental synthesis and characterization of the imidazo[4,5-b]pyridine core. Early research explored the antimicrobial and antiviral potential of simple derivatives, driven by the purine analogy. These early studies laid the groundwork for understanding the basic structure-activity relationships of this heterocyclic system.

The Rise of Targeted Therapies (1980s-2000s): With the advent of molecular biology and a deeper understanding of disease pathways, the imidazo[4,5-b]pyridine scaffold was revisited as a potential modulator of specific enzymes and receptors. This era saw the development of derivatives with a broader range of biological activities, including anti-inflammatory and cardiovascular effects.

The Kinase Inhibitor Revolution (2000s-Present): The 21st century has witnessed an explosion of interest in imidazo[4,5-b]pyridines as potent kinase inhibitors.[4] Their ability to mimic the ATP binding motif has made them a "privileged scaffold" in the design of targeted cancer therapies. This has led to the discovery of numerous compounds targeting key kinases such as Aurora kinases, FLT3, and CDK9.[7][8] More recently, their therapeutic potential has expanded further into areas like neuroinflammation and metabolic diseases.[9]

Foundational Synthetic Methodologies: From Classical Condensation to Modern Catalysis

The versatility of the imidazo[4,5-b]pyridine scaffold is matched by the diversity of synthetic routes developed for its construction. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.

The Phillips-Ladenburg Condensation: A Classic and Enduring Route

This method remains a cornerstone for the synthesis of the parent imidazo[4,5-b]pyridine and its 2-substituted derivatives. It involves the cyclocondensation of 2,3-diaminopyridine with carboxylic acids or their equivalents.

Experimental Protocol: Synthesis of 1H-imidazo[4,5-b]pyridine

Objective: To synthesize the parent 1H-imidazo[4,5-b]pyridine ring system via the Phillips-Ladenburg condensation.

Materials:

  • 2,3-diaminopyridine

  • Formic acid (98-100%)

  • Hydrochloric acid (1 M)

  • Ammonium hydroxide

  • Activated charcoal

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,3-diaminopyridine and an excess of formic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, allow the mixture to cool to room temperature and remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 1 M hydrochloric acid and treat with activated charcoal to decolorize the solution.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and neutralize with ammonium hydroxide to a pH of approximately 8.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from water or an appropriate organic solvent.

Synthesis of 2-Aryl-Substituted Imidazo[4,5-b]pyridines

A common variation of the classical condensation involves the reaction of 2,3-diaminopyridine with aromatic aldehydes, often in the presence of an oxidizing agent or under conditions that facilitate aerobic oxidation.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

Objective: To synthesize a 2-aryl-substituted imidazo[4,5-b]pyridine derivative.

Materials:

  • 2,3-diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine, benzaldehyde, and sodium metabisulfite in DMSO.

  • Heat the mixture with stirring. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.[10]

Palladium-Catalyzed Amidation: A Modern Approach to Regioselective Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems. Palladium-catalyzed amidation reactions provide a powerful and regioselective method for the construction of N1-substituted imidazo[4,5-b]pyridines, which are often difficult to access via classical methods.[11][12]

Experimental Protocol: Palladium-Catalyzed Synthesis of N1,C2-Disubstituted Imidazo[4,5-b]pyridines

Objective: To synthesize an N1,C2-disubstituted imidazo[4,5-b]pyridine via a palladium-catalyzed amidation/cyclization cascade.

Materials:

  • 2-Chloro-3-aminopyridine

  • Primary amide (e.g., benzamide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., K₃PO₄)

  • Anhydrous tert-butanol

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-chloro-3-aminopyridine, primary amide, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous tert-butanol via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[13]

The Ever-Expanding Therapeutic Landscape of Imidazo[4,5-b]pyridines

The journey of imidazo[4,5-b]pyridines from simple purine bioisosteres to highly specific therapeutic agents is a testament to the power of medicinal chemistry. The following table summarizes the diverse biological activities that have been attributed to this remarkable scaffold.

Therapeutic AreaBiological Target(s)Example ApplicationReferences
Oncology Aurora kinases, FLT3, CDK9, PAK4Treatment of acute myeloid leukemia, colon cancer[7][8][14]
Antimicrobial Bacterial and fungal cellular machineryBroad-spectrum antibacterial and antifungal agents[15][16]
Antiviral Viral enzymes (e.g., RNA polymerase)Treatment of viral infections such as Bovine Viral Diarrhea Virus (BVDV)[3]
Inflammation Prolyl hydroxylase domain-2 (PHD2)Anti-inflammatory agents[3]
Neurological Disorders Bromodomain and extra-terminal (BET) proteinsManagement of neuropathic pain[9]
Gastrointestinal Gastric proton pumpTreatment of acid reflux and ulcers (e.g., Tenatoprazole)[3]
Metabolic Disorders Mitochondrial uncouplersPotential treatment for metabolic dysfunction-associated steatohepatitis (MASH)

Data-Driven Insights: A Quantitative Look at Imidazo[4,5-b]pyridine Derivatives

The potency of imidazo[4,5-b]pyridine-based inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table provides a selection of reported IC₅₀ values for various derivatives against their respective kinase targets.

CompoundTarget Kinase(s)IC₅₀ (µM)Reference
CCT137690Aurora-A0.015[17]
Aurora-B0.025[17]
Aurora-C0.019[17]
Compound 20f hERG9.50[7]
Compound 22e hERG2.5[7]
Compound 27e Aurora-A0.038[7]
Sorafenib (Reference)CDK90.76[8]
Imidazo[4,5-b]pyridine Derivative IX CDK90.63[8]

Visualizing the Synthetic Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the core synthetic strategies discussed in this guide.

Phillips_Ladenburg_Condensation 2,3-Diaminopyridine 2,3-Diaminopyridine 1H-imidazo[4,5-b]pyridine 1H-imidazo[4,5-b]pyridine 2,3-Diaminopyridine->1H-imidazo[4,5-b]pyridine Reflux Formic Acid Formic Acid Formic Acid->1H-imidazo[4,5-b]pyridine

Caption: Phillips-Ladenburg condensation for 1H-imidazo[4,5-b]pyridine synthesis.

Palladium_Catalyzed_Amidation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Intermediate N-Acyl-3-aminopyridine Intermediate 2-Chloro-3-aminopyridine->Intermediate Pd Catalyst, Ligand, Base Primary Amide Primary Amide Primary Amide->Intermediate N1,C2-Disubstituted Imidazo[4,5-b]pyridine N1,C2-Disubstituted Imidazo[4,5-b]pyridine Intermediate->N1,C2-Disubstituted Imidazo[4,5-b]pyridine Intramolecular Cyclization

Caption: Palladium-catalyzed amidation for N1,C2-disubstituted imidazo[4,5-b]pyridines.

Conclusion: A Scaffold with a Rich Past and a Promising Future

From its conceptual origins as a purine isostere to its current standing as a privileged scaffold in modern drug discovery, the imidazo[4,5-b]pyridine core has demonstrated remarkable and enduring utility. Its synthetic accessibility, coupled with its inherent ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The ongoing exploration of this versatile heterocyclic system by researchers and drug development professionals promises to uncover new biological activities and lead to the development of next-generation medicines for a multitude of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-amino-3H-imidazo[4,5-b]pyridine from a 6-Nitro Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine framework, an isostere of purine, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1][2] Consequently, derivatives of this heterocyclic system are investigated for a multitude of therapeutic applications, ranging from oncology to infectious diseases.[2][3][4] The 6-amino substituted variant, 6-amino-3H-imidazo[4,5-b]pyridine, serves as a crucial building block for the synthesis of more complex, biologically active molecules. Its preparation from the corresponding 6-nitro precursor is a fundamental transformation, pivotal for the development of novel pharmaceutical agents.

This guide provides a detailed examination of the chemical reduction of 6-nitro-3H-imidazo[4,5-b]pyridine to its amino derivative, focusing on robust and efficient laboratory-scale protocols. We will delve into the mechanistic underpinnings of the most common synthetic strategies and present step-by-step procedures to ensure reliable and reproducible outcomes for researchers in the field.

Chemical Principles: The Reduction of Aromatic Nitro Groups

The conversion of an aromatic nitro group to an amine is a cornerstone of organic synthesis. This transformation is most commonly and cleanly achieved through catalytic hydrogenation.[1][5][6] This method offers high chemoselectivity, meaning it can specifically reduce the nitro group without affecting other potentially reducible functional groups that may be present in the molecule.

The mechanism of catalytic hydrogenation of a nitro group on a palladium surface involves the following key steps:

  • Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the palladium surface, forming reactive palladium-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen. This process is believed to proceed through various intermediates, such as nitroso and hydroxylamine species, before the final amine is formed.

  • Desorption: The final product, the amino compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst (e.g., Palladium on carbon, Pd/C), solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and selectivity.[5][6][7] For the synthesis of 6-amino-3H-imidazo[4,5-b]pyridine, catalytic hydrogenation with Pd/C is a well-documented and highly effective method, often providing excellent yields.[1]

Reaction Scheme

G start Start dissolve Dissolve 6-nitro precursor in Methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate at room temperature (balloon or Parr apparatus) add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by recrystallization or chromatography (if needed) concentrate->purify end End: Isolate pure 6-amino product purify->end

References

Application Notes & Protocols: 6-Nitro-3H-imidazo[4,5-b]pyridine as a Strategic Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, has emerged as a "privileged" structure in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[1][2][3] This guide provides an in-depth exploration of 6-Nitro-3H-imidazo[4,5-b]pyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We detail its strategic importance, key synthetic transformations, and provide step-by-step protocols for the synthesis of a representative PI3K/mTOR inhibitor, alongside methods for its biological evaluation.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The relentless pursuit of selective and potent kinase inhibitors has driven medicinal chemists to explore a wide variety of heterocyclic scaffolds. The imidazo[4,5-b]pyridine core is particularly valuable as it mimics the purine ring system, the foundational structure of ATP.[3][4][5] This structural similarity allows derivatives to act as competitive inhibitors at the highly conserved ATP-binding site of kinases.

The this compound derivative is an exceptionally useful building block for two primary reasons:

  • Activation and Orientation: The electron-withdrawing nitro group influences the electronic properties of the heterocyclic core, which can be crucial for modulating binding affinity to the target kinase.

  • Synthetic Handle: The nitro group is a versatile functional group that can be readily and cleanly reduced to a primary amine (6-amino-3H-imidazo[4,5-b]pyridine). This amine serves as a critical attachment point for a vast array of side chains and building blocks, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide will focus on leveraging this key transformation to build potent kinase inhibitors, using the PI3K/Akt/mTOR signaling pathway as a representative target.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is one of the most common molecular derangements in human cancer, making PI3K and mTOR compelling targets for drug development.[8][9] Dual PI3K/mTOR inhibitors have shown significant promise, as they can vertically inhibit the pathway at two critical nodes, potentially leading to a more durable anti-tumor response.[7][10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Synthetic Strategy & Protocols

Our overall strategy involves a multi-step synthesis beginning with a commercially available nitropyridine. The core imidazo[4,5-b]pyridine scaffold is constructed, followed by the key nitro reduction and subsequent elaboration to a final inhibitor.

Synthetic_Workflow Start 2-Chloro-3-nitropyridine + Primary Amine SNAr SNAr Reaction (Step 1) Start->SNAr Reduction1 Nitro Reduction (Step 2) SNAr->Reduction1 Cyclization Imidazole Ring Formation (Step 3) Reduction1->Cyclization Nitro_Scaffold 6-Nitro-Imidazo- [4,5-b]pyridine Intermediate Cyclization->Nitro_Scaffold Reduction2 Nitro Reduction (Step 4) Nitro_Scaffold->Reduction2 Amino_Scaffold 6-Amino-Imidazo- [4,5-b]pyridine Intermediate Reduction2->Amino_Scaffold Coupling Amide Coupling or Cross-Coupling (Step 5) Amino_Scaffold->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Bio_Eval Biological Evaluation Final_Product->Bio_Eval

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Protocol 1: Synthesis of 2-Substituted-6-nitro-3H-imidazo[4,5-b]pyridine

This protocol describes a common method for synthesizing the core scaffold via tandem SNAr, reduction, and cyclization, starting from 2-chloro-3-nitropyridine.[11]

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted primary amine (e.g., propylamine)

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Isopropyl alcohol (IPA)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) and the primary amine (1.1 eq) in a 1:1 mixture of H₂O:IPA.

  • Stir the reaction mixture at 80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Reductive Cyclization (One-Pot): Cool the mixture to room temperature. Add the substituted aromatic aldehyde (1.2 eq) to the flask.

  • Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) portion-wise. An exotherm may be observed.

  • Stir the reaction vigorously at 80 °C for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-6-nitro-3H-imidazo[4,5-b]pyridine.[11]

Rationale: This tandem, one-pot procedure is highly efficient.[11] The initial SNAr reaction forms the N-substituted 3-nitropyridin-2-amine intermediate. Subsequent addition of Na₂S₂O₄ reduces the nitro group to an amine in situ. This diamine intermediate then immediately condenses with the aldehyde, and a second reductive equivalent from the dithionite likely facilitates the final oxidative aromatization to form the imidazole ring.

Protocol 2: Reduction of the Nitro Group to Form the 6-Amino Scaffold

This is the pivotal step that unmasks the key functional handle for diversification.

Materials:

  • This compound derivative (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Suspend the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and cool the mixture in an ice bath. Carefully add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to pH ~8. Caution: CO₂ evolution will occur.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate, and wash it with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-amino-3H-imidazo[4,5-b]pyridine derivative, which is often used in the next step without further purification.

Rationale: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups, especially on electron-deficient heterocyclic systems.[12] It is tolerant of many other functional groups and the reaction typically proceeds to completion with high yields.

Protocol 3: Final Elaboration via Amide Coupling

This protocol demonstrates the derivatization of the 6-amino scaffold to install a side chain, a common strategy in kinase inhibitor design to target regions outside the hinge.

Materials:

  • 6-Amino-3H-imidazo[4,5-b]pyridine derivative (from Protocol 2)

  • Carboxylic acid of interest (e.g., 3-(trifluoromethyl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes.

  • Add the 6-amino-3H-imidazo[4,5-b]pyridine derivative (1.0 eq) to the mixture, followed by DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, 5% LiCl solution (to remove residual DMF), and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final compound by column chromatography or preparative HPLC.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid to form a reactive ester, which is then readily attacked by the 6-amino group of the scaffold to form a stable amide bond. DIPEA acts as a non-nucleophilic base to scavenge the acid formed during the reaction.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and affect cancer cell viability.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed with ATP and a suitable substrate. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently measured using a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration.

Procedure:

  • Prepare a dilution series of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase (e.g., PI3Kα or mTOR), the appropriate substrate (e.g., PIP₂ for PI3K), and ATP.

  • Add the inhibitor from the dilution series to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

  • Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation[8]) in a 96-well plate and allow them to adhere overnight.

  • Prepare a dilution series of the synthesized inhibitor.

  • Treat the cells with the inhibitor at various concentrations and incubate for 72 hours.

  • For MTT: Add MTT reagent and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or another suitable solvent.

  • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

  • Calculate the percent cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation & Interpretation

The results from the biological assays should be compiled to compare the activity of newly synthesized compounds.

Table 1: Biological Activity of Exemplary Imidazo[4,5-b]pyridine Inhibitors

Compound IDTarget KinaseIC₅₀ (nM) [Kinase Assay]Cell LineGI₅₀ (µM) [Cell Assay]
Example-1 PI3Kα15MCF-70.25
Example-1 mTOR45MCF-70.25
Example-2 PI3Kα150MCF-71.80
Example-2 mTOR320MCF-71.80
Control PI3Kα5MCF-70.10

Data are hypothetical and for illustrative purposes only.

Interpretation: A potent compound will have low nanomolar IC₅₀ values in the biochemical assay and sub-micromolar or low micromolar GI₅₀ values in the cell-based assay. A strong correlation between biochemical potency and cellular activity suggests good cell permeability and target engagement in a cellular context.

Conclusion

This compound is a powerful and versatile building block for the discovery of novel kinase inhibitors. Its strategic value lies in its bioisosteric relationship with purines and the synthetic flexibility afforded by the nitro group. The reduction to a 6-amino intermediate opens a gateway to extensive structure-activity relationship (SAR) studies through well-established coupling chemistries. The protocols outlined in this guide provide a robust framework for researchers to synthesize, derivatize, and evaluate new chemical entities based on this privileged scaffold, accelerating the development of next-generation targeted therapies.

References

Application Note: Comprehensive Analytical Characterization of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-3H-imidazo[4,5-b]pyridine is a key heterocyclic scaffold whose structural resemblance to purines makes it a compound of significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a wide range of biological activities, including kinase inhibition and antimicrobial properties.[2] The introduction of a nitro group at the 6-position serves as a crucial chemical handle for further synthetic transformations and can significantly influence the molecule's biological profile.

Given its role as a critical building block, the unambiguous characterization of this compound is paramount to ensure the identity, purity, and quality of starting materials for subsequent research and development. This application note provides a comprehensive guide detailing a multi-technique analytical approach for the thorough characterization of this compound. We present field-proven protocols for chromatographic and spectroscopic analyses, explaining the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before commencing any analytical workflow.

PropertyValueSource
CAS Number 3537-09-5[3]
Molecular Formula C₆H₄N₄O₂[3][4]
Molecular Weight 164.12 g/mol [3][4]
Appearance (Typically) Light yellow to brown solidGeneral knowledge
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]

Section 1: Chromatographic Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of small organic molecules. Its high resolving power is essential for separating the target compound from starting materials, synthetic by-products, and, crucially, potential regioisomers that may form during synthesis.[5] A well-developed HPLC method provides a quantitative measure of purity, which is a critical release criterion in drug development. We utilize a C18 stationary phase, which provides excellent retention for moderately polar aromatic compounds like this compound. The inclusion of a mild acid (formic or phosphoric acid) in the mobile phase is critical for protonating the basic nitrogen atoms in the pyridine and imidazole rings, which prevents peak tailing and ensures sharp, symmetrical peaks.[5][6]

Experimental Protocol: RP-HPLC
  • Column and Instrument Preparation:

    • Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) into the HPLC system.

    • Purge all mobile phase lines to remove air bubbles and ensure a stable baseline.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile (MeCN).

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent like methanol or a mixture of MeCN/water.

    • From the stock solution, prepare a working sample at a concentration of approximately 0.1 mg/mL using the initial mobile phase composition as the diluent.

  • Instrumental Parameters & Data Acquisition:

    • Inject 10 µL of the working sample onto the column.

    • Run the gradient elution method as detailed in the table below.

    • Monitor the elution profile using a UV detector, as the aromatic and nitro-functionalized structure will have strong chromophores. A detection wavelength of 238 nm is a good starting point.[7]

Table of HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for RP-HPLC.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of potential impurities with varying polarities.[5]
Injection Volume 10 µLTypical volume to avoid column overload.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
UV Detection 238 nmWavelength for detecting aromatic nitro compounds.[7]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (0.1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject MobilePhase Mobile Phase Prep (A: H₂O+FA, B: MeCN+FA) Equilibrate Column Equilibration (C18 Column) MobilePhase->Equilibrate Equilibrate->Inject Run Run Gradient Elution Inject->Run Detect UV Detection (238 nm) Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: HPLC workflow from sample preparation to purity calculation.

Section 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR is essential to confirm the precise arrangement of substituents on the fused ring system and to distinguish it from any potential isomers.[8][9] Advanced 2D NMR techniques like HMBC can further confirm long-range C-H correlations.[10]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar heterocyclic compounds and to observe the exchangeable N-H proton.[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Expected NMR Data

The following table provides expected chemical shift ranges based on published data for structurally similar imidazo[4,5-b]pyridine derivatives.[9][11][12]

NucleusExpected Chemical Shift (δ, ppm in DMSO-d₆)MultiplicityNotes
¹H > 13.0Broad Singlet (br s)Exchangeable N-H proton of the imidazole ring.
¹H 8.0 - 9.0Doublet (d) or Singlet (s)Aromatic protons on the pyridine ring, deshielded by the nitro group.
¹H 7.5 - 8.5Doublet (d) or Singlet (s)Remaining aromatic protons.
¹³C 150 - 160SingletAromatic carbons attached to nitrogen atoms.
¹³C 135 - 150SingletAromatic carbons, including the one bearing the nitro group.
¹³C 110 - 130SingletRemaining aromatic carbons.

Logic of NMR Structural Confirmation

NMR_Logic cluster_input Experimental Data cluster_analysis Data Interpretation cluster_output Structural Confirmation H1_NMR 1H NMR Spectrum Proton_Count Proton Count & Chemical Shifts H1_NMR->Proton_Count Coupling Coupling Patterns (J-values) H1_NMR->Coupling C13_NMR 13C NMR Spectrum Carbon_Count Carbon Count & Chemical Shifts C13_NMR->Carbon_Count Connectivity Proton Connectivity Proton_Count->Connectivity Coupling->Connectivity Carbon_Skeleton Carbon Skeleton Carbon_Count->Carbon_Skeleton Final_Structure Verified Structure of This compound Connectivity->Final_Structure Carbon_Skeleton->Final_Structure

Caption: Using ¹H and ¹³C NMR data to verify molecular structure.

Section 3: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the molecular weight of a compound, serving as a primary method for identity confirmation. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like imidazopyridines, typically yielding the protonated molecular ion [M+H]⁺.[13][14] High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: LC-MS
  • System Setup:

    • The HPLC system described in Section 1 can be directly coupled to a mass spectrometer equipped with an ESI source.

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

  • Sample Preparation:

    • Use the same sample prepared for HPLC analysis (0.1 mg/mL). A more dilute sample (e.g., 1-10 µg/mL) is often sufficient for MS detection.

  • Instrumental Parameters:

    • Run the sample using the HPLC method from Section 1. The eluent from the column is directed into the ESI source.

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Scan a mass range appropriate for the target compound (e.g., m/z 50-500).

Table of Typical ESI-MS Parameters
ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic nitrogens are readily protonated to form positive ions.
Expected Ion [M+H]⁺Protonated molecular ion.
Expected m/z 165.04Calculated for C₆H₅N₄O₂⁺.
Capillary Voltage 3.0 - 4.0 kVStandard voltage to create a stable electrospray.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 - 12 L/minRemoves solvent vapor from the source.
Fragmentor Voltage 70 - 120 VCan be adjusted to induce or minimize in-source fragmentation.

Workflow for LC-MS Molecular Weight Verification

LCMS_Workflow Sample Diluted Sample (1-10 µg/mL) LC_Sep LC Separation (as per HPLC method) Sample->LC_Sep ESI Electrospray Ionization (Positive Mode) LC_Sep->ESI Mass_Analyzer Mass Analysis (e.g., TOF, Orbitrap) ESI->Mass_Analyzer Spectrum Mass Spectrum Mass_Analyzer->Spectrum Verification Verify [M+H]⁺ Ion (m/z = 165.04) Spectrum->Verification

Caption: Workflow for identity confirmation using LC-MS analysis.

Section 4: Integrated Characterization Strategy

A single analytical technique is insufficient for the complete characterization of a compound. A robust and trustworthy analysis relies on the synergistic use of orthogonal techniques. The purity is established by HPLC, the molecular weight is confirmed by MS, and the precise atomic arrangement and functional groups are elucidated by NMR and IR spectroscopy. This integrated approach ensures a comprehensive and scientifically sound characterization of this compound.

Integrated_Strategy cluster_techniques Analytical Techniques cluster_results Obtained Information Compound 6-Nitro-3H-imidazo [4,5-b]pyridine (Unknown Purity/Identity) HPLC HPLC-UV Compound->HPLC LCMS LC-MS Compound->LCMS NMR 1H & 13C NMR Compound->NMR Purity Purity (%) HPLC->Purity MolWeight Molecular Weight (m/z) LCMS->MolWeight Structure Molecular Structure (Connectivity) NMR->Structure Characterized Fully Characterized Compound (Known Purity & Identity) Purity->Characterized MolWeight->Characterized Structure->Characterized

Caption: Integrated analytical workflow for complete characterization.

References

Application Notes and Protocols for the Development of Antitubercular Agents from 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Focus on Nitroaromatics for Tuberculosis Therapy

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutic agents. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a promising framework for the design of new antimicrobials.[1][2] The incorporation of a nitro group, specifically at the 6-position, introduces the potential for potent antitubercular activity through unique mechanisms of action.

Historically, nitroimidazoles like Pretomanid (PA-824) have demonstrated remarkable efficacy, particularly against non-replicating, persistent Mtb found in the hypoxic core of granulomas.[3] This activity is primarily due to the bioreductive activation of the nitro group by mycobacterial enzymes, leading to the generation of cytotoxic reactive nitrogen species.[3] However, recent studies on related scaffolds, such as 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, suggest that the nitro-containing imidazopyridine core may also function through alternative mechanisms, such as the inhibition of crucial cell wall synthesis enzymes like DprE1.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured, in-depth framework for the synthesis, characterization, and evaluation of novel antitubercular agents derived from the 6-nitro-3H-imidazo[4,5-b]pyridine core. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.

Section 1: Chemical Synthesis of 2-Substituted this compound Derivatives

The strategic synthesis of a library of derivatives is fundamental to establishing a robust structure-activity relationship (SAR). The primary point of diversification on the this compound scaffold is the 2-position. The following protocol outlines a reliable and adaptable synthetic route.

Rationale for Synthetic Strategy

The most efficient approach to generating 2-substituted 6-nitro-3H-imidazo[4,5-b]pyridines involves a tandem reaction sequence starting from commercially available 2-chloro-3-nitropyridine. This method is advantageous as it allows for the introduction of diverse functionalities at the 2-position in the final cyclization step and avoids the handling of potentially unstable intermediates. The key steps are:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a primary amine to displace the chloride at the 2-position of 2-chloro-5-nitropyridine.

  • Nitro Group Reduction: Reduction of the nitro group at the 3-position to an amine, forming a diamine intermediate.

  • Reductive Cyclization: Condensation of the resulting diamine with a variety of aldehydes to form the imidazole ring. This is a one-pot reaction that simplifies the process.[5][6]

Visualizing the Synthetic Workflow

G cluster_0 Synthesis Pathway A 2-Chloro-5-nitropyridine (Starting Material) B Step 1: S_NAr Reaction + R-NH2 (Primary Amine) A->B C 2-Amino-5-nitropyridine Intermediate B->C D Step 2: Nitro Reduction (e.g., Na2S2O4) C->D E Pyridine-2,3-diamine Intermediate D->E F Step 3: Reductive Cyclization + R'-CHO (Aldehyde) E->F G 2-Substituted-6-nitro-3H- imidazo[4,5-b]pyridine (Final Product) F->G

Caption: General synthetic scheme for 2-substituted 6-nitro-3H-imidazo[4,5-b]pyridines.

Detailed Synthesis Protocol

Objective: To synthesize a library of 2-substituted this compound derivatives.

Materials:

  • 2-Chloro-5-nitropyridine

  • Various primary amines (R-NH₂)

  • Various aromatic/aliphatic aldehydes (R'-CHO)

  • Sodium dithionite (Na₂S₂O₄)

  • Solvents: Dimethylformamide (DMF), Ethanol (EtOH), Water (H₂O)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Synthesis of 2-Amino-5-nitropyridine Intermediate:

    • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent like ethanol.

    • Add the desired primary amine (R-NH₂) (1.2 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the 2-amino-5-nitropyridine intermediate.

  • One-Pot Reduction and Cyclization:

    • Suspend the 2-amino-5-nitropyridine intermediate (1.0 eq) and a selected aldehyde (R'-CHO) (1.1 eq) in a mixture of ethanol and water.[5]

    • Heat the mixture to approximately 70-80°C with vigorous stirring.

    • Prepare a fresh aqueous solution of sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) and add it portion-wise to the reaction mixture. The addition should be controlled to manage any exotherm.

    • Upon completion of the addition, maintain the reaction at reflux for 2-4 hours, monitoring by TLC.[5]

    • After completion, cool the reaction to room temperature. A precipitate of the crude product may form.

    • Isolate the crude product by filtration. If no precipitate forms, extract the product with an organic solvent such as ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted this compound derivative.

    • Characterize the final compound using NMR and Mass Spectrometry.

Section 2: In Vitro Evaluation of Antitubercular Activity

The primary goal of the in vitro evaluation is to determine the potency of the synthesized compounds against Mtb and to assess their selectivity by measuring toxicity against mammalian cells.

Workflow for In Vitro Screening

G cluster_1 In Vitro Screening Cascade Start Synthesized Compound Library (this compound derivatives) MABA Primary Screen: MIC Determination (MABA) vs. Mtb H37Rv Start->MABA Cytotox Secondary Screen: Cytotoxicity Assay (e.g., MTT) vs. Mammalian Cells (e.g., HepG2, RAW 264.7) MABA->Cytotox Selectivity Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / MIC Cytotox->Selectivity Intra Tertiary Screen (for potent, non-toxic leads): Intracellular Activity Assay (Macrophage Infection Model) Selectivity->Intra End Lead Candidate(s) for In Vivo Studies Intra->End

Caption: A tiered approach for the in vitro evaluation of novel antitubercular agents.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost colorimetric assay to determine the MIC of compounds against Mtb.[7][8][9]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Tween 80

  • Positive control drug (e.g., Isoniazid)

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.[9] The final concentrations may range from 0.03 to 64 µg/mL.

    • Include a drug-free control (positive growth) and a media-only control (negative growth).

  • Inoculation:

    • Prepare a suspension of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

    • Inoculate each well (except the media-only control) with 100 µL of the bacterial suspension.

  • Incubation:

    • Seal the plate with paraffin film and incubate at 37°C for 5-7 days.

  • Reading Results:

    • After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[10]

    • Re-incubate the plate for 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[9]

    • The MIC is defined as the lowest drug concentration that prevents this color change.[9]

Protocol: Cytotoxicity Assessment

It is critical to ensure that the antitubercular activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay to assess the metabolic activity of mammalian cells.[11]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2 for liver toxicity, or RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ value is determined by plotting viability against compound concentration.

Protocol: Intracellular Activity Assay

Mtb is an intracellular pathogen, primarily residing within macrophages.[12] Therefore, assessing a compound's ability to kill Mtb within this environment is a crucial step.

Objective: To evaluate the efficacy of a compound against Mtb residing within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • M. tuberculosis H37Rv

  • Cell culture plates (24-well)

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Middlebrook 7H11 agar plates

Step-by-Step Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate and allow them to adhere (for THP-1, differentiate with PMA for 24-48 hours).

  • Infection: Infect the macrophage monolayer with an Mtb H37Rv single-cell suspension at a multiplicity of infection (MOI) of 1:1 for 4 hours.[13]

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or medium to remove extracellular bacteria.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound. Include an untreated control and a positive control drug (e.g., Isoniazid).

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO₂ atmosphere.

  • Cell Lysis and CFU Enumeration:

    • Aspirate the medium and lyse the macrophages with 0.5 mL of sterile lysis buffer for 10 minutes.

    • Prepare 10-fold serial dilutions of the cell lysate.

    • Plate the dilutions on 7H11 agar plates and incubate at 37°C for 3-4 weeks.

    • Count the colonies to determine the intracellular bacterial load (CFU/mL).

Data Presentation and Interpretation

Summarize the in vitro data in a clear, tabular format. The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development.

Compound IDR' Group (at 2-position)MIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. RAW 264.7Selectivity Index (SI = CC₅₀/MIC)
Lead-01 Phenyl0.5>50>100
Lead-02 4-Fluorophenyl0.25>50>200
Lead-03 3-Pyridyl1.0>50>50
Isoniazid (Control)0.06>100>1600

A higher SI value (typically >10) is desirable, indicating that the compound is selectively toxic to Mtb over host cells.

Section 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex physiological system. The murine model of chronic TB is the most common preclinical model.[14][15]

Protocol: Murine Model of Chronic Tuberculosis

Objective: To evaluate the bactericidal activity of a lead compound in mice chronically infected with M. tuberculosis.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)[15]

  • M. tuberculosis H37Rv

  • Aerosol exposure system (e.g., Glas-Col)

  • Drug formulation vehicle (e.g., 0.5% carboxymethylcellulose)

  • Tissue homogenizer

Step-by-Step Procedure:

  • Infection:

    • Infect mice with a low dose of Mtb H37Rv (~50-100 CFU) via the aerosol route using a calibrated exposure system.[15] This establishes a pulmonary infection that becomes chronic.

    • Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates.

  • Chronic Phase and Treatment Initiation:

    • Allow the infection to establish for 4-6 weeks, at which point a chronic infection with a stable bacterial load is achieved.

    • Randomly assign mice to treatment groups: Vehicle Control, Positive Control (e.g., Isoniazid + Rifampicin), and Test Compound at various doses.

  • Drug Administration:

    • Administer drugs daily, 5 days per week, via oral gavage.[15] Treatment duration is typically 4 weeks for initial efficacy assessment.

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).

Data Presentation and Interpretation

Results are typically presented as the mean log₁₀ CFU per organ for each treatment group. A statistically significant reduction in CFU compared to the vehicle control indicates in vivo efficacy.

Treatment GroupDose (mg/kg)Mean Log₁₀ CFU in Lungs (± SD)Reduction in Log₁₀ CFU (vs. Vehicle)
Vehicle Control -6.5 ± 0.4-
Isoniazid + Rifampicin 10 + 104.2 ± 0.32.3
Lead-02 255.8 ± 0.50.7
Lead-02 505.1 ± 0.41.4
Lead-02 1004.5 ± 0.32.0

References

experimental protocol for cytotoxicity assays of imidazo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Cytotoxic Evaluation of Imidazo[4,5-b]pyridine Derivatives

Introduction: Unveiling the Potential of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to endogenous purines.[1] This structural feature allows these compounds to interact with a wide array of biological targets, leading to their investigation for various therapeutic applications, including as potent anticancer agents.[2][3] Several derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, often by inducing apoptosis or inhibiting key cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9).[2][4]

The initial evaluation of any potential anticancer compound hinges on accurately quantifying its cytotoxic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of novel imidazo[4,5-b]pyridine derivatives. It moves beyond a single-assay approach, presenting an integrated workflow that combines assays for metabolic viability, membrane integrity, and apoptosis induction to build a robust and multi-faceted understanding of a compound's cellular impact.

Part 1: Foundational Screening: The MTT Metabolic Viability Assay

The initial phase of screening aims to identify "hits" from a library of compounds. The MTT assay is a gold-standard, high-throughput method for this purpose, providing a rapid assessment of a compound's effect on the metabolic activity of a cell population, which serves as a proxy for cell viability.[5][6]

Causality: Why Measure Metabolic Activity?

The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] This conversion is primarily carried out by mitochondrial dehydrogenases in metabolically active, living cells.[5][8] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. A potent cytotoxic compound will disrupt cellular metabolism and mitochondrial function, leading to a decreased formazan signal. Its accuracy, rapidity, and cost-effectiveness make it an ideal choice for primary screening.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Harvest & Count Cells A1 Seed Cells (e.g., 1x10⁴ cells/well) P1->A1 P2 Prepare Serial Dilutions of Imidazo[4,5-b]pyridine Derivatives (in DMSO/Medium) A3 Treat Cells with Compound Dilutions P2->A3 A2 Incubate 24h (Allow Attachment) A1->A2 A2->A3 A4 Incubate for Exposure Period (e.g., 48-72h) A3->A4 A5 Add MTT Reagent (e.g., 10µL of 5 mg/mL) A4->A5 A6 Incubate 2-4h (Formazan Formation) A5->A6 A7 Solubilize Formazan (Add 100µL DMSO) A6->A7 A8 Read Absorbance (570 nm) A7->A8 D1 Calculate % Viability vs. Control A8->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

1. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Vortex to mix and filter-sterilize the solution. Store protected from light at -20°C.[7]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used. Isopropanol can also be used.[8]

2. Cell Seeding:

  • Harvest and count cells that are in the exponential growth phase.

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

  • Include wells for controls: "untreated" (cells + medium), "vehicle" (cells + medium with the maximum concentration of DMSO used for compounds), and "blank" (medium only).[6]

  • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[6]

3. Compound Treatment:

  • Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in complete culture medium from a concentrated stock (typically dissolved in DMSO).

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Incubate for the desired exposure time (typically 48 or 72 hours).[9]

4. Assay Procedure:

  • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[4]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4][6]

  • Carefully aspirate the medium from each well without disturbing the crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan.[4]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

5. Data Acquisition:

  • Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.[7] A reference wavelength of 630 nm can be used to subtract background noise.

Part 2: Confirmatory Analysis: The LDH Membrane Integrity Assay

While the MTT assay measures metabolic disruption, it doesn't definitively distinguish between a cytostatic effect (growth inhibition) and a cytotoxic effect (cell death). The Lactate Dehydrogenase (LDH) assay provides this crucial distinction by measuring cell membrane damage, a hallmark of cytotoxicity.[10]

Causality: Why Measure LDH Release?

LDH is a stable cytosolic enzyme present in most cell types.[11] When the plasma membrane is compromised—a late event in apoptosis or a primary event in necrosis—LDH is rapidly released into the cell culture medium.[12][13] The assay uses an enzymatic reaction to quantify the amount of LDH in the supernatant, which is directly proportional to the number of dead or damaged cells.[14][15] Using this assay in conjunction with MTT provides a more complete and validated cytotoxicity profile.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_setup Experimental Setup (96-Well Plate) cluster_assay Assay Execution cluster_analysis Data Analysis S1 Seed & Treat Cells (Same as MTT steps 2 & 3) A1 Centrifuge Plate (e.g., 600g for 10 min) S1->A1 S2 Prepare Controls: - Spontaneous Release (Untreated) - Maximum Release (Lysis Buffer) - Background (Medium Only) S2->A1 A2 Transfer Supernatant (e.g., 50µL) to a New Assay Plate A1->A2 A3 Add LDH Reaction Mix to each well A2->A3 A4 Incubate at Room Temp (Protected from Light, ~30 min) A3->A4 A5 Add Stop Solution A4->A5 A6 Read Absorbance (490 nm) A5->A6 D1 Subtract Background from all readings A6->D1 D2 Calculate % Cytotoxicity using Spontaneous & Maximum Release Controls D1->D2 D3 Determine EC₅₀ Value D2->D3

Caption: Workflow for assessing cytotoxicity via LDH release.

Detailed Protocol: LDH Assay

This protocol is based on a colorimetric LDH assay kit.

1. Experimental Setup:

  • Seed and treat cells with imidazo[4,5-b]pyridine derivatives in a 96-well plate exactly as described for the MTT assay (Steps 2 & 3).

  • Crucially, set up the following controls for each plate: [12]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution 45 minutes before the end of the experiment.[14]

    • Background Control: Culture medium only (no cells).

2. Supernatant Collection:

  • At the end of the treatment period, centrifuge the 96-well plate at ~600 x g for 10 minutes to pellet any detached cells.[14]

  • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well flat-bottom plate. Avoid disturbing the cell layer.[10]

3. LDH Reaction:

  • Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[12]

  • Add the prepared Reaction Mix (e.g., 100 µL) to each well of the new plate containing the supernatant.

  • Incubate at room temperature for 20-30 minutes, protected from light.[10]

4. Data Acquisition:

  • Add Stop Solution as per the kit's protocol to terminate the reaction.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[14][15]

Part 3: Mechanistic Investigation: The Caspase-3/7 Apoptosis Assay

After confirming cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[3][16] The activation of effector caspases, particularly caspase-3 and caspase-7, is a pivotal event in the apoptotic cascade.[17]

Causality: Why Measure Caspase-3/7 Activity?

Caspase-3 and -7 are key "executioner" enzymes that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[18] Assays like the Caspase-Glo® 3/7 assay utilize a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[19][20] When active caspases in the cell lysate cleave this substrate, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[19] Detecting this activity provides strong evidence that the imidazo[4,5-b]pyridine derivatives are inducing apoptosis.

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_assay Caspase-3/7 Assay Principle Compound Imidazo[4,5-b]pyridine Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Pro-Caspase-9 Mitochondria->Casp9 Casp9_A Active Caspase-9 Casp9->Casp9_A Casp37 Pro-Caspase-3/7 Casp9_A->Casp37 Casp37_A Active Caspase-3/7 Casp37->Casp37_A Substrate DEVD Substrate (Non-Luminescent) Casp37_A->Substrate Cleavage Apoptosis Apoptosis (Cell Death) Casp37_A->Apoptosis Signal Luminescent Signal Substrate->Signal

Caption: Role of Caspase-3/7 in apoptosis and its detection.

Detailed Protocol: Luminescent Caspase-3/7 Assay

This protocol describes a homogenous "add-mix-measure" format, such as the Promega Caspase-Glo® 3/7 assay.[20]

1. Reagent Preparation:

  • Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and substrate according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[20]

2. Experimental Setup:

  • Seed and treat cells in a white-walled 96-well plate (required for luminescence assays) as described previously. Use a lower cell density if signals are too high.

  • Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls (untreated cells).[14]

3. Assay Procedure:

  • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20] The reagent contains a lysis buffer, so no prior cell lysis is needed.

  • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

4. Data Acquisition:

  • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable for several hours.[20]

Part 4: Data Analysis and Interpretation

Cell Line Selection

The choice of cell line is critical for obtaining clinically relevant data.[21] Selection should be based on the intended therapeutic target of the imidazo[4,5-b]pyridine derivatives. For example:

  • Breast Cancer: MCF-7, HCC1937, MDA-MB-231.[2][16][22]

  • Colon Cancer: HCT116.[2]

  • Broad Screening: The NCI-60 panel, a set of 60 human tumor cell lines, is an invaluable tool for broad-spectrum anticancer drug screening.[21][23]

It is also wise to include a non-cancerous "normal" cell line (e.g., human fibroblasts) to assess the compound's selectivity and potential for off-target toxicity.[24]

Calculating IC₅₀/EC₅₀ Values

The potency of a cytotoxic compound is typically expressed as its IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This value represents the concentration of the compound required to inhibit 50% of the measured biological response (e.g., cell viability or LDH release).[25]

Calculation Steps:

  • Normalize Data: For each compound concentration, calculate the percentage of viability or cytotoxicity relative to the controls.

    • % Viability (MTT): [(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] * 100

    • % Cytotoxicity (LDH): [(OD_sample - OD_spontaneous) / (OD_maximum - OD_spontaneous)] * 100[26]

  • Log-Transform Concentrations: Convert the compound concentrations to their logarithmic values.

  • Non-linear Regression: Plot the normalized response versus the log of the compound concentration. Fit the data using a four-parameter logistic (4PL) sigmoidal dose-response model.[27][28]

  • Determine IC₅₀/EC₅₀: The IC₅₀/EC₅₀ is the concentration at which the curve passes the 50% response level. This value is directly calculated by graphing software (e.g., GraphPad Prism, or specialized Excel add-ins).[27][29]

Data Presentation: Summary Table

Quantitative data should be summarized in a clear, structured table for easy comparison.

CompoundDerivativeCell LineAssayIC₅₀/EC₅₀ (µM)
IMP-001 R = -ClMCF-7 (Breast)MTT7.5 ± 0.8
HCT116 (Colon)MTT12.1 ± 1.5
MCF-7 (Breast)LDH9.2 ± 1.1
IMP-002 R = -OCH₃MCF-7 (Breast)MTT25.4 ± 3.1
HCT116 (Colon)MTT38.6 ± 4.2
MCF-7 (Breast)LDH> 50
Doxorubicin (Control)MCF-7 (Breast)MTT0.9 ± 0.1

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Background (MTT/LDH) - Microbial contamination.- Phenol red or serum interference.[6][7]- Compound precipitates or has color.- Use aseptic techniques.- Use phenol red-free medium for the final incubation step.- Run a cell-free control with the compound to measure direct interference.[6]
Low Signal - Suboptimal cell density.- Incomplete formazan solubilization (MTT).[6]- Short incubation time.- Optimize cell seeding number for each cell line.- Ensure thorough mixing after adding DMSO.- Increase incubation time with the substrate.
High Variability - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.[6]- Ensure a homogenous cell suspension before plating.- Use a multichannel pipette.- Avoid using the outer wells or fill them with sterile PBS.[6]

Conclusion

Evaluating the cytotoxic potential of novel imidazo[4,5-b]pyridine derivatives requires a systematic and multi-pronged approach. By integrating a primary metabolic assay (MTT) with a confirmatory membrane integrity assay (LDH) and a mechanistic apoptosis assay (Caspase-3/7), researchers can build a comprehensive profile of a compound's activity. This robust workflow not only allows for the accurate determination of cytotoxic potency (IC₅₀/EC₅₀) but also provides critical insights into the mechanism of action, paving the way for further preclinical development of promising anticancer candidates.

References

Application Notes & Protocols for Molecular Docking Studies of 6-Nitro-3H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Nitro-3H-imidazo[4,5-b]pyridine Analogs through In Silico Exploration

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2] The introduction of a nitro group and further substitutions on this core can significantly modulate its physicochemical properties and target specificity.[3][4] Molecular docking, a powerful computational technique, serves as an indispensable tool in the early stages of drug discovery to predict the binding orientation and affinity of these small molecules with their protein targets.[5][6]

These application notes provide a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing and validating molecular docking studies of this compound analogs. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are robust, reproducible, and yield meaningful insights into the structure-activity relationships (SAR) of this promising class of compounds.

PART 1: Foundational Concepts and Strategic Planning

Before embarking on the technical protocols, it is imperative to establish a solid strategic foundation. The success of any molecular docking study hinges on the careful selection of the biological target and a thorough understanding of the chemical properties of the ligands.

Target Selection: Focusing on Protein Kinases

Imidazo[4,5-b]pyridine derivatives have shown significant potential as inhibitors of various protein kinases, such as Aurora A kinase and Fms-like tyrosine kinase 3 (FLT3).[2][7] These enzymes share a structurally conserved ATP-binding pocket, making them amenable to inhibition by small molecules that mimic the purine core of ATP. For the purpose of this guide, we will focus on a generic protein kinase as the target, with the understanding that the principles and protocols are transferable to specific kinases of interest. The selection of a specific kinase should be driven by the therapeutic goals of the research program.

Ligand Library Design and Preparation

The this compound analogs for the docking study should be designed to explore a diverse chemical space around the core scaffold. Variations in substituents at different positions can probe key interactions within the kinase active site.

PART 2: Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides detailed, step-by-step methodologies for the entire molecular docking workflow, from data retrieval and preparation to the final docking simulation. We will utilize widely accessible and validated software tools.

Software and Resource Requirements
Software/Resource Purpose Source
RCSB Protein Data Bank (PDB) Source for 3D protein structures--INVALID-LINK--
PubChem or ZINC Database Source for ligand structures--INVALID-LINK--, --INVALID-LINK--
AutoDock Tools (MGLTools) Protein and ligand preparation, grid box generation--INVALID-LINK--[8]
AutoDock Vina Molecular docking engine--INVALID-LINK--[8]
PyMOL or UCSF ChimeraX Molecular visualization and analysis--INVALID-LINK--, --INVALID-LINK--
Discovery Studio Visualizer Interaction analysis and visualization--INVALID-LINK--[9]
Protocol 1: Protein Preparation

The goal of protein preparation is to clean the raw PDB file, add missing atoms, and assign charges to create a structure suitable for docking.[10][11][12]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D crystal structure of the target kinase from the RCSB PDB. It is highly recommended to choose a structure that is co-crystallized with a ligand.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer. Remove all non-essential components, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding. If the protein is a multimer, retain only the chain that contains the active site of interest.[9]

  • Using AutoDock Tools (ADT):

    • Launch ADT and load the cleaned protein PDB file.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This step is crucial for defining the correct hydrogen bonding patterns.[9]

    • Compute Charges: Navigate to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is essential for calculating electrostatic interactions.

    • Assign Atom Types: ADT will automatically assign AutoDock atom types.

    • Save as PDBQT: Save the prepared protein as a .pdbqt file (File > Save > Write PDBQT). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

Proper ligand preparation ensures that the 2D chemical structure is converted into a 3D conformation with correct stereochemistry, charges, and rotatable bonds.[13][14][15]

Step-by-Step Methodology:

  • Obtain Ligand Structures: The 2D structures of the this compound analogs can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from databases like PubChem. Save them in an SDF or MOL2 format.

  • 3D Conversion and Energy Minimization: Use a program like Open Babel or the ligand preparation tools within Schrödinger's Maestro or Discovery Studio to convert the 2D structures to 3D and perform an initial energy minimization to obtain a low-energy conformation.

  • Using AutoDock Tools (ADT):

    • Launch ADT and open the 3D structure of a ligand (File > Read Molecule).

    • Add Hydrogens and Compute Charges: Similar to the protein preparation, add polar hydrogens and compute Gasteiger charges.

    • Detect Rotatable Bonds: Navigate to Ligand > Torsion Tree > Detect Root. Then, choose the number of rotatable bonds (Ligand > Torsion Tree > Choose Torsions). Allowing for ligand flexibility is a key feature of most modern docking programs.[14]

    • Save as PDBQT: Save the prepared ligand in the .pdbqt format.

Protocol 3: Grid Generation and Docking Execution

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.[8]

Step-by-Step Methodology:

  • Define the Binding Site: In ADT, with both the prepared protein and the co-crystallized ligand loaded, navigate to Grid > Grid Box. A box will appear in the display.

  • Adjust the Grid Box: Adjust the dimensions and center of the grid box to encompass the entire binding pocket, typically extending 8-10 Å beyond the boundaries of the co-crystallized ligand. The x, y, and z coordinates of the center and the dimensions of the box need to be recorded.

  • Create the Configuration File: Create a text file named conf.txt. This file will contain the parameters for the AutoDock Vina run.

  • Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command: vina --config conf.txt --log log.txt

PART 3: Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. A thorough analysis is critical to extract meaningful biological insights.[5][16][17]

Understanding the Scoring Function

AutoDock Vina's scoring function provides an approximation of the binding affinity in kcal/mol. More negative values indicate a more favorable predicted binding energy.[16] It's important to remember that this is a predicted value and should be used for relative ranking of analogs rather than as an absolute measure of affinity.

Visual Inspection and Interaction Analysis
  • Load Results: Open the protein .pdbqt file and the output ligand .pdbqt file (e.g., ligand_out.pdbqt) in a visualization tool like PyMOL or Discovery Studio Visualizer. The output file will contain multiple binding poses (the number is defined by num_modes in the configuration file).

  • Analyze Key Interactions: For each pose, carefully examine the interactions between the ligand and the protein's active site residues.[16][17] Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity. The imidazo[4,5-b]pyridine core contains several hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: The aromatic rings of the scaffold and its substituents will likely engage in hydrophobic interactions with nonpolar residues in the active site.

    • Pi-Stacking Interactions: Aromatic-aromatic interactions can contribute significantly to binding.

    • Electrostatic Interactions: The nitro group is strongly electron-withdrawing and can participate in electrostatic interactions.

  • Generate 2D Interaction Diagrams: Tools like Discovery Studio Visualizer or LigPlot+ can generate 2D diagrams that clearly depict the interactions between the ligand and the protein, which are excellent for publications and presentations.[17]

Data Presentation

Summarize the docking results in a clear, tabular format for easy comparison of the analogs.

Analog ID Structure Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
Ligand-01[Image of structure]-9.5Glu91, Cys93Leu24, Val32, Ala45
Ligand-02[Image of structure]-8.8Glu91Leu24, Val32, Ile89
Ligand-03[Image of structure]-9.2Cys93Val32, Ala45, Ile89

PART 4: The Cornerstone of Credibility: Docking Protocol Validation

A docking protocol must be validated to ensure that it can reliably reproduce experimentally observed binding modes. This is a non-negotiable step for generating trustworthy results.[18]

Protocol 4: Redocking of the Co-crystallized Ligand

The most common and essential validation method is to "redock" the native ligand back into the active site of the protein from which it was extracted.[19][20]

Step-by-Step Methodology:

  • Extract and Prepare the Native Ligand: From the original PDB file, save the co-crystallized ligand as a separate file. Prepare this ligand using the same procedure outlined in Protocol 2.

  • Perform Docking: Use the same prepared protein and grid box parameters to dock the native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[19][20]

Diagram: Workflow for Molecular Docking and Validation

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_validation Validation Phase PDB 1. Obtain Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Add H, Charges) PDB->PrepProt Ligands 2. Obtain Ligand Structures (PubChem/Draw) PrepLig 4. Prepare Ligands (Add H, Charges, Torsions) Ligands->PrepLig Grid 5. Define Grid Box (Active Site) PrepProt->Grid Redock 9. Redock Native Ligand PrepProt->Redock RunVina 6. Run AutoDock Vina PrepLig->RunVina Grid->RunVina Results 7. Analyze Results (Scores, Poses) RunVina->Results Interactions 8. Visualize Interactions (H-Bonds, Hydrophobic) Results->Interactions Conclusion Confident Predictions Interactions->Conclusion RMSD 10. Calculate RMSD (< 2.0 Å) Redock->RMSD Compare Poses RMSD->Conclusion Validated Protocol

Caption: Workflow for a validated molecular docking study.

Conclusion and Future Directions

This guide has outlined a comprehensive and validated protocol for conducting molecular docking studies on this compound analogs. By following these detailed steps and understanding the rationale behind them, researchers can generate reliable in silico data to guide the synthesis and biological evaluation of new, potentially therapeutic compounds. The insights gained from these computational studies, particularly regarding key binding interactions, can accelerate the drug discovery process by prioritizing the most promising candidates for further development. For even greater confidence in the results, advanced techniques such as molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complexes over time.[18]

References

Application Notes & Protocols: Strategic Use of 6-Nitro-3H-imidazo[4,5-b]pyridine Scaffolds in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and combinatorial synthesis.

Abstract: The imidazo[4,5-b]pyridine core, an isostere of natural purines, is a privileged scaffold in modern drug discovery, forming the basis of numerous therapeutic agents.[1][2] Its synthesis on a solid support enables the rapid generation of large compound libraries, a critical process for hit-to-lead optimization. This guide provides an in-depth exploration of the solid-phase synthesis of substituted imidazo[4,5-b]pyridines, with a particular focus on strategies that utilize a nitro-substituted pyridine precursor to generate the 6-nitro-imidazo[4,5-b]pyridine framework and its derivatives. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices, thereby offering a comprehensive resource for researchers in the field.

Scientific Foundation & Strategic Overview

The strategic importance of the imidazo[4,5-b]pyridine system, also known as 1-deazapurine, lies in its structural similarity to the purine ring system, allowing it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and polymerases.[2][3] The introduction of a nitro group at the 6-position serves two primary purposes in a synthetic campaign:

  • A Versatile Synthetic Handle: The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. More importantly, it can be readily reduced to an amino group, which can then be functionalized to introduce further diversity into the molecule.[1][4]

  • A Pharmacophoric Element: In some contexts, the nitro group itself can be a key pharmacophoric feature, contributing to the molecule's biological activity.[5]

The solid-phase approach offers significant advantages over traditional solution-phase synthesis by simplifying purification, enabling automation, and facilitating the construction of diverse chemical libraries. The general strategy discussed herein involves building the imidazo[4,5-b]pyridine scaffold sequentially on a solid support, typically starting from a functionalized nitropyridine.[1][6]

Core Synthetic Logic: A Stepwise Approach

The solid-phase synthesis of a 6-substituted imidazo[4,5-b]pyridine library follows a logical and modular sequence. The process begins with the immobilization of a building block, followed by a series of chemical transformations including substitution, reduction, and cyclization to form the final heterocyclic system.

G cluster_0 Solid Support Preparation cluster_1 Scaffold Construction cluster_2 Final Processing Resin Resin Swelling (e.g., Rink Amide Resin in DMF) Immobilization Immobilization of First Building Block (e.g., Primary Amine) Resin->Immobilization Protocol 1 SNAr S(N)Ar Reaction with 2-Chloro-3-nitropyridine derivative Immobilization->SNAr Resin-bound amine NitroReduction Nitro Group Reduction (e.g., SnCl2 or Na2S2O4) SNAr->NitroReduction Protocol 2 Cyclization Imidazole Ring Formation (Cyclization with Aldehyde) NitroReduction->Cyclization Protocol 3 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Cyclization->Cleavage Final product on resin Purification Purification (e.g., Preparative HPLC) Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of imidazo[4,5-b]pyridines.

Detailed Experimental Protocols

The following protocols are generalized from established methods and provide a robust framework for the synthesis.[1][4] Researchers should optimize conditions based on the specific substrates and solid support used.

Protocol 1: Resin Preparation and Amine Immobilization

Causality: The synthesis begins by anchoring the first point of diversity to the solid support. Using a resin with an amine-releasing linker (like Rink Amide) is common for generating final products with a primary amide C-terminus. The initial swelling of the resin is critical to ensure that all reactive sites are accessible within the polymer matrix.[7]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Primary amine (R¹-NH₂)

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

Procedure:

  • Resin Swelling: Place the resin in a solid-phase reaction vessel. Wash with DMF (3x), DCM (3x), and finally DMF (3x). Swell the resin in DMF for at least 30 minutes.[7]

  • Fmoc Deprotection (if applicable): If using an Fmoc-protected resin, treat with 20% piperidine in DMF (1 x 2 min, 1 x 10 min). Wash thoroughly with DMF (5x).

  • Amine Coupling: In a separate vial, dissolve the primary amine (3 eq.), a coupling reagent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free amino groups.[7] A negative (yellow) result indicates complete coupling.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents.

Protocol 2: SNAr Reaction and Nitro Group Reduction

Causality: This two-step sequence builds the core pyridine structure and prepares it for cyclization. The SNAr reaction attaches the nitropyridine backbone to the resin-bound amine.[4] The subsequent reduction of the nitro group to a primary amine is the pivotal step that sets the stage for the formation of the imidazole ring. Sodium dithionite is an effective reducing agent in this context, often used in a biphasic system or with a phase-transfer catalyst to improve efficiency.[1][2]

Materials:

  • Resin-bound amine from Protocol 1

  • 2-Chloro-3-nitropyridine (or a derivative thereof) (5 eq.)

  • DMSO or NMP

  • DIPEA (5 eq.)

  • Sodium dithionite (Na₂S₂O₄) (10 eq.)

  • Potassium carbonate (K₂CO₃) (10 eq.)

  • Tetrabutylammonium hydrogensulfate (optional, as phase-transfer catalyst)

Procedure:

  • SNAr Reaction:

    • Swell the resin from the previous step in DMSO.

    • Add a solution of 2-chloro-3-nitropyridine and DIPEA in DMSO.

    • Agitate the mixture overnight at room temperature.

    • Drain and wash the resin with DMSO (3x), water (2x), DMF (3x), and DCM (3x).

  • Nitro Group Reduction:

    • Prepare a solution of sodium dithionite and potassium carbonate in water.

    • Add this aqueous solution to the resin suspended in a solvent like THF or DMF.

    • Heat the mixture at 50-60 °C for 4-6 hours. The progress can be monitored by the disappearance of the yellow color associated with the nitro-aromatic compound.

    • Drain and wash the resin extensively with water (3x), DMF (3x), and DCM (3x) to remove all inorganic salts. The resin now contains a diamino-pyridine derivative.

Protocol 3: Imidazole Ring Cyclization and Cleavage

Causality: The final ring-forming step involves the condensation of the newly formed resin-bound diaminopyridine with an aldehyde. This reaction forms the imidazole ring, completing the synthesis of the target scaffold. The choice of aldehyde (R²-CHO) introduces the second point of diversity. Finally, a strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed molecule from the solid support.[1][4]

Materials:

  • Resin from Protocol 2

  • Aldehyde (R²-CHO) (10 eq.)

  • DMF or DCM

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Cyclization:

    • Swell the resin in DMF or DCM.

    • Add a solution of the desired aldehyde in the same solvent.

    • Agitate the mixture at room temperature overnight. In some cases, mild heating (40-50 °C) may be required to drive the reaction to completion.[1]

    • Drain and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of additional TFA.

    • Concentrate the filtrate under a stream of nitrogen to remove the TFA.

  • Precipitation and Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the solid, decant the ether, and dry the crude product.

    • Purify the product using preparative HPLC.

Data Presentation & Yield Analysis

The efficiency of solid-phase synthesis can be highly dependent on the specific substrates used. The following table provides representative data for the synthesis of imidazo[4,5-b]pyridines, illustrating the expected purities and yields.

StepReactant 1 (R¹)Aldehyde (R²)Purity (LC-MS)Overall YieldReference
1 BenzylamineBenzaldehyde>95%65%[1]
2 4-Methoxybenzylamine4-Chlorobenzaldehyde>90%58%[1]
3 Cyclohexylamine2-Furaldehyde>95%71%[4]
4 Propylamine4-Nitrobenzaldehyde>90%55%[4]

Mechanistic Insights

Understanding the key reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism: Imidazole Ring Formation

The cyclization step is a classic condensation reaction. The more nucleophilic amino group of the diaminopyridine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine), which is then attacked intramolecularly by the second amino group, followed by aromatization to yield the stable imidazole ring.

G cluster_0 Mechanism of Imidazole Formation start Resin-Bound Diaminopyridine + Aldehyde (R-CHO) step1 Nucleophilic attack forms Hemiaminal start->step1 step2 Dehydration to form Schiff Base (Imine) step1->step2 - H2O step3 Intramolecular Attack by second amino group step2->step3 step4 Aromatization (Oxidative Dehydrogenation) step3->step4 - 2H end_node Final Imidazo[4,5-b]pyridine on Resin step4->end_node

Figure 2: Simplified mechanism for the acid-catalyzed cyclization step.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic process. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Overview of the Synthesis

The synthesis of this compound is a foundational route for accessing a class of compounds known as 1-deazapurines, which are of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1] The most common and reliable pathway involves a two-step process: the preparation of the key intermediate, 5-nitropyridine-2,3-diamine, followed by a cyclocondensation reaction to form the fused imidazole ring.

The overall synthetic strategy is outlined below. Success hinges on the purity of the diamine intermediate and the effective removal of water during the cyclization step to drive the reaction to completion.

Synthetic Workflow Diagram```dot

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Nitropyridine-2,3-diamine cluster_step2 Step 2: Cyclocondensation cluster_purification Purification & Analysis SM 3,5-Dinitropyridin-2-amine Reagent1 Ammonium Sulfide Solution SM->Reagent1 Intermediate 5-Nitropyridine-2,3-diamine Reagent1->Intermediate Selective Reduction Reagent2 Formic Acid (reflux) Intermediate->Reagent2 Product This compound Reagent2->Product Cyclization & Dehydration Purification Neutralization & Recrystallization Product->Purification Analysis NMR, LC-MS, HPLC Purification->Analysis

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My yield of this compound is very low after the cyclization step. What are the likely causes?

A1: Low yields in this condensation reaction can stem from several factors. Here is a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The cyclization is an equilibrium process involving the elimination of water. If the reaction has not gone to completion, you will isolate unreacted starting material.

    • Solution: Increase the reaction time and ensure a vigorous reflux is maintained. Monitoring the reaction by TLC is crucial to determine the optimal reaction time. For particularly stubborn reactions, switching to a higher-boiling solvent or using a dehydrating agent like a Dean-Stark trap (if not using formic acid as the solvent) can help drive the equilibrium towards the product. [2]* Sub-optimal pH during Work-up: The product is amphoteric and its solubility is pH-dependent. If the pH during neutralization is too high or too low, the product may remain dissolved in the aqueous layer.

    • Solution: Carefully monitor the pH during neutralization with sodium bicarbonate or ammonium hydroxide. The optimal pH for precipitation should be determined empirically, but it is typically near neutral. Add the base slowly until precipitation is maximized.

  • Degradation of Starting Material: The 5-nitropyridine-2,3-diamine intermediate can be sensitive to air and light, leading to decomposition and the formation of colored impurities that can complicate the reaction and purification.

    • Solution: Use the diamine intermediate as fresh as possible. If it has been stored, check its purity by NMR or LC-MS before use. Running the cyclization reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Purification Losses: Significant product loss can occur during recrystallization if the wrong solvent is chosen or if too much solvent is used.

    • Solution: Ethanol is a good starting point for recrystallization, but if yields are poor, screen other solvents (e.g., methanol, isopropanol, or solvent/water mixtures). Always use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling. [3] Q2: The cyclization reaction seems to stall; I always see the diamine starting material on my TLC plate, even after prolonged reflux. How can I drive the reaction to completion?

A2: This is a classic case of incomplete cyclization. The key is to effectively remove the water generated during the reaction.

  • Thermal Energy: Many cyclization reactions require sufficient thermal energy. Ensure your heating mantle is set to a temperature that maintains a steady reflux of formic acid (boiling point ~101 °C). [2]* Alternative Reagents: If formic acid is not effective, consider using triethyl orthoformate with a catalytic amount of acid (e.g., p-toluenesulfonic acid). Triethyl orthoformate reacts with the generated water to produce ethanol and ethyl formate, effectively removing water from the equilibrium. [4]Another powerful, albeit harsh, option is polyphosphoric acid (PPA), which acts as both an acid catalyst and a potent dehydrating agent at elevated temperatures. [4] Q3: I've observed the formation of an unwanted N-oxide derivative. How can I prevent this and what should I do if it has already formed?

A3: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, especially if any oxidative conditions are inadvertently introduced.

  • Prevention: The primary cause is often impurities in the starting materials or solvents. Ensure you are using high-purity, anhydrous reagents and solvents. Running the reaction under an inert atmosphere of nitrogen or argon will minimize contact with atmospheric oxygen, which can contribute to N-oxide formation at high temperatures. [2]* Troubleshooting: If the N-oxide has already formed, it can often be reduced back to the desired product. A common method is treatment with a reducing agent like phosphorus trichloride (PCl3) or catalytic hydrogenation using a catalyst such as Raney Nickel. [2] Q4: What are the best analytical methods to confirm the identity and purity of my final product?

A4: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will confirm the aromatic proton signals and the N-H proton of the imidazole ring.

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. [3]* Mass Spectrometry (MS): LC-MS is an excellent tool to confirm the molecular weight of the product and to monitor the reaction progress.

  • HPLC: High-Performance Liquid Chromatography is the best method for determining the purity of the final compound. A purity level of >95% is typically desired for subsequent applications.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The following table provides a conceptual summary of how different parameters can influence the outcome of the cyclization step.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Reagent Formic Acid~75-85%Triethyl Orthoformate / cat. H⁺Potentially >90%Orthoesters are highly efficient at removing water from the reaction. [4]
Temperature 100 °C (Reflux)~80%80 °C<60%Sufficient thermal energy is required to overcome the activation barrier for cyclization and dehydration. [2]
Atmosphere Air~75%Nitrogen~80-85%An inert atmosphere prevents potential oxidative side reactions, like N-oxide formation, improving purity and yield. [2]

Safety Precautions

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Nitric Acid and Nitrating Agents: Although not directly used in the final cyclization, the synthesis of precursors often involves nitration. Nitric acid is highly corrosive and a strong oxidizer. It can cause severe burns and reacts violently with organic materials. [5][6]All nitration reactions must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE). [7][8] * PPE: Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat. [5][6] * Engineering Controls: Use a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible. [8] * Waste: Nitric acid waste must be segregated and should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions. [9]* Formic Acid: Formic acid is corrosive and can cause severe skin and eye burns. It should be handled in a fume hood.

  • Thermal Hazards: The refluxing of solvents presents a risk of burns and fire. Ensure all heating mantles are in good condition and that the apparatus is securely clamped.

Emergency Preparedness:

  • Spills: Have spill containment kits and neutralizing agents (like sodium carbonate) readily available. [9]For large spills, evacuate the area and contact emergency personnel.

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. [6]For eye contact, flush with water for 15 minutes at an eyewash station and seek immediate medical attention. [8]

References

Technical Support Center: Purification of Crude 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Nitro-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] The purity of the final compound is paramount for accurate biological evaluation and drug development. This resource offers troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: Low Yield After Recrystallization

Q: My yield of this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?

A: Low recovery after recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.

  • Causality: The principle of recrystallization relies on the differential solubility of your compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, or if too much solvent is used, a significant portion will remain in the mother liquor, leading to low recovery.

  • Troubleshooting Steps:

    • Solvent Selection:

      • Ethanol is often a good starting point for the recrystallization of imidazo[4,5-b]pyridine derivatives.[1][4][5]

      • If your compound is too soluble in hot ethanol, consider a less polar solvent or a mixed solvent system. A common technique is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heating the mixture slightly to redissolve the solid and then allowing it to cool slowly can promote crystal growth.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions to the heated crude material is a good practice.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Rapid cooling by immediately placing the flask in an ice bath can cause the compound to precipitate out too quickly, trapping impurities. Once crystals have formed at room temperature, then you can place the flask in an ice bath to maximize the yield.[4]

    • Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and repeating the cooling process. Be aware that this second crop may be less pure than the first.

Issue 2: Persistent Impurities After Column Chromatography

Q: I'm still seeing multiple spots on my TLC plate after performing column chromatography on my crude this compound. How can I improve the separation?

A: Co-elution of impurities is a frequent challenge in column chromatography. Optimizing your stationary and mobile phases is key to achieving good separation.

  • Causality: The separation of compounds on a silica gel column depends on their differential partitioning between the stationary phase (silica gel, polar) and the mobile phase (eluent, typically less polar).[6] If the polarities of your target compound and impurities are very similar, they will travel down the column at similar rates, resulting in poor separation.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, it's crucial to find an optimal solvent system using Thin Layer Chromatography (TLC).

      • Aim for an Rf value of 0.2-0.4 for your target compound. A higher Rf means the compound is moving too quickly with the solvent, while a lower Rf indicates it's sticking too strongly to the silica.

      • Common eluents for imidazopyridine derivatives include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1][2]

    • Solvent System Modification:

      • If spots are too close together, try a less polar solvent system to increase the interaction with the silica gel and improve separation.

      • If your compound is tailing on the TLC plate, it may indicate that it is too polar for the solvent system or is interacting strongly with the acidic silica. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape.[7]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will elute the less polar impurities first, followed by your compound of interest, and then the more polar impurities.

    • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the initial eluent or a more polar solvent (that is then evaporated off after loading onto a small amount of silica) to load it onto the column in a narrow band.

Issue 3: Product Decomposition During Purification

Q: I suspect my this compound is decomposing during purification, as I'm observing new, unexpected spots on my TLC plates. What could be the cause and how can I prevent this?

A: Nitro-containing aromatic compounds can be sensitive to heat, light, and certain chemical conditions.

  • Causality: The nitro group is an electron-withdrawing group that can make the aromatic ring susceptible to nucleophilic attack. Additionally, prolonged heating can sometimes lead to decomposition.

  • Troubleshooting Steps:

    • Avoid Excessive Heat: When removing solvent under reduced pressure (e.g., with a rotary evaporator), use a water bath at a moderate temperature (typically not exceeding 40-50 °C).

    • Protection from Light: Store the compound and its solutions protected from direct light, as some nitro compounds are photolabile.

    • pH Considerations: Be mindful of the pH during any aqueous workups. Strong basic conditions should be avoided if possible. The imidazo[4,5-b]pyridine core has basic nitrogen atoms that can be protonated in acidic conditions.[8]

    • Inert Atmosphere: If you suspect oxidation is an issue, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude this compound?

A1: A combination of techniques is often the most effective strategy.

  • Initial Work-up: After the reaction, a typical work-up may involve neutralizing the reaction mixture and extracting the product into an organic solvent like ethyl acetate.[7][9] Washing the organic layer with water or brine can remove inorganic salts.

  • Column Chromatography: This is usually the primary purification step to separate the desired product from unreacted starting materials and major byproducts.

  • Recrystallization: This is an excellent final step to remove any remaining minor impurities and to obtain a highly crystalline, pure product.

Q2: How can I monitor the purity of my this compound?

A2: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample and to monitor the progress of a reaction or chromatographic separation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can reveal the presence of impurities. The spectra of pure imidazo[4,5-b]pyridine derivatives show characteristic signals for the aromatic protons and carbons.[5][10]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help identify impurities.

  • Melting Point: A sharp melting point range is a good indicator of purity. Pure crystalline solids have a narrow melting point range, while impure samples melt over a broader range and at a lower temperature.

Q3: What are the key safety precautions when handling this compound and the solvents used for its purification?

A3: Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents before starting any work.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Handling Nitro Compounds: Nitroaromatic compounds should be handled with care as some can be toxic or potentially explosive, although this is less common for simple nitro-heterocycles. Avoid generating dust.

  • Solvent Safety: Many organic solvents are flammable. Keep them away from ignition sources.[12]

Data and Protocols

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

ApplicationSolvent System (v/v)Typical Rf RangeNotes
TLC AnalysisHexane:Ethyl Acetate (1:1 to 1:3)0.2 - 0.5A good starting point for assessing purity.
Column ChromatographyDichloromethane:Methanol (98:2 to 95:5)ElutionSuitable for separating moderately polar compounds.
TLC AnalysisEthyl Acetate:Methanol (9:1)0.3 - 0.6For more polar derivatives.

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed.

  • Elution: Begin adding the eluent to the top of the column and start collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[4]

Visual Workflow

Below is a decision-making workflow for selecting the appropriate purification strategy for crude this compound.

Purification_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No purity_check Check Purity (TLC, NMR, etc.) recrystallize->purity_check column_chrom Column Chromatography multiple_spots->column_chrom column_chrom->purity_check pure_product Pure Product purity_check->pure_product Pure repeat_purification Repeat Purification or Consider Alternative Method purity_check->repeat_purification Not Pure repeat_purification->column_chrom

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a structural analog of purines, the imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3][4] However, its synthesis is often accompanied by specific challenges that can impede research progress.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will delve into the causality behind common experimental hurdles and offer field-proven solutions, grounded in authoritative literature, to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Core Ring Formation & Cyclization Issues
Question 1: I'm getting very low yields for my initial condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid. What's going wrong?

Low yields in the foundational cyclization step are a frequent challenge. The root cause can often be traced to one of several factors related to reaction equilibrium, conditions, or side reactions.

Possible Cause & Troubleshooting Steps:

  • Incomplete Reaction: The condensation may not have reached completion.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Consider extending the reaction time or increasing the temperature. For condensations with aldehydes, which require an oxidative cyclization, gentle heating and prolonged reaction times are often necessary. Air oxidation can be slow; using a mild oxidizing agent may be beneficial.[5]

  • Sub-optimal pH: The reaction pH is critical.

    • Solution: For condensations with carboxylic acids, acidic conditions are typically required to activate the carbonyl group. Polyphosphoric acid (PPA) is a common and effective medium for this transformation, acting as both a catalyst and a dehydrating agent.[1] For reactions with orthoesters, a catalytic amount of a strong acid can be beneficial.[5]

  • Inefficient Water Removal: The condensation reaction liberates water, which can inhibit the reaction from reaching completion by shifting the equilibrium back towards the starting materials.

    • Solution: For reactions run at high temperatures in solvents like toluene or xylene, a Dean-Stark trap is highly effective for azeotropic removal of water. In other setups, using a compatible drying agent or running the reaction in a high-boiling solvent that facilitates water evaporation can drive the reaction forward.[5]

  • Side Reactions: The formation of undesired byproducts can consume starting materials. A common side reaction is the oxidation of the pyridine nitrogen to form an N-oxide, especially when using oxidative conditions for aldehyde condensations.[5]

    • Solution: Carefully control the stoichiometry and type of any oxidizing agent used. If N-oxide formation is suspected, it can often be identified by mass spectrometry (M+16 peak). Prevention involves using milder oxidants or performing the reaction under an inert atmosphere.[5]

Question 2: My cyclization is stalling. I've isolated the diamine-aldehyde/acid adduct, but it won't form the final imidazo[4,5-b]pyridine ring. How can I push the reaction to completion?

This is a common scenario where the intermediate is stable, and the final dehydration/cyclization step is energetically demanding.

Driving the Cyclization Forward:

  • Thermal Energy: Many cyclizations require significant heat. If you are running the reaction at a moderate temperature, a simple solution is to increase it. Switching to a higher-boiling solvent (e.g., from toluene to xylene, or from DMF to DMSO) can facilitate this. Refluxing is a common strategy.[5]

  • Dehydrating Conditions: Since the cyclization is a condensation that eliminates water, actively removing it is key.

    • Protocol: As mentioned previously, using a Dean-Stark apparatus is a classic approach. Alternatively, conducting the reaction in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent can be very effective, particularly for condensations with carboxylic acids.[1]

  • Catalysis: The use of a suitable catalyst can lower the activation energy for the cyclization.

    • Example: For certain substrates, recyclable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay have been shown to efficiently promote the intramolecular cyclization, often in excellent yields.[1][6]

Workflow for Overcoming Incomplete Cyclization

G start Stalled Reaction: Intermediate Isolated check_temp Is reaction at reflux? start->check_temp increase_temp Increase Temperature or Switch to Higher-Boiling Solvent check_temp->increase_temp No check_dehydration Is a dehydrating agent or water removal method being used? check_temp->check_dehydration Yes monitor Monitor by LC-MS/TLC increase_temp->monitor add_dehydrating Add Dehydrating Agent (PPA) or Use Dean-Stark Trap check_dehydration->add_dehydrating No check_catalyst Is a catalyst present? check_dehydration->check_catalyst Yes add_dehydrating->monitor add_catalyst Consider Acid Catalyst or Heterogeneous Catalyst (e.g., Al³⁺-K10) check_catalyst->add_catalyst No check_catalyst->monitor Yes add_catalyst->monitor end Product Formed monitor->end

Caption: Troubleshooting workflow for incomplete cyclization.

Part 2: Regioselectivity Challenges
Question 3: I'm attempting to N-alkylate my imidazo[4,5-b]pyridine and I'm getting a mixture of isomers. How can I control the regioselectivity?

This is arguably the most significant challenge in the functionalization of this scaffold. The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms: N1 and N3 in the imidazole ring and N4 in the pyridine ring. The N-H proton of the imidazole ring is tautomeric, meaning alkylation can readily occur at either N1 or N3.[5][7] The outcome is highly dependent on reaction conditions.

Understanding the Sites of Alkylation:

  • N1/N3 (Imidazole): Alkylation at these positions is common. The ratio of N1 to N3 substitution is influenced by steric and electronic factors of both the substrate and the alkylating agent, as well as the reaction conditions.

  • N4 (Pyridine): Alkylation at the pyridine nitrogen is also possible, leading to a quaternary pyridinium salt. However, under basic conditions used for N-H alkylation, this is often a minor pathway unless stronger alkylating agents are used.[8][9]

Controlling Regioselectivity:

ParameterConditionLikely Outcome & Rationale
Base Strong, non-nucleophilic bases (e.g., NaH)Deprotonates the imidazole N-H, creating an anion. The subsequent alkylation site (N1 vs. N3) is then governed by sterics and electronics.
Weaker bases (e.g., K₂CO₃)Sets up an equilibrium. Can favor different isomers compared to strong bases. Often used in polar aprotic solvents like DMF.[3][7][8]
Solvent Polar aprotic (e.g., DMF, DMSO)Solvates the cation of the base, increasing the nucleophilicity of the imidazole anion. Commonly used but may not provide high selectivity.[5][8]
Nonpolar (e.g., Toluene, Dioxane)May favor specific tautomeric forms or aggregation states, potentially leading to different isomer ratios.
Phase-Transfer Catalyst e.g., TBAB (Tetra-n-butylammonium bromide)Used with a solid base (like K₂CO₃) in a solvent like DMF. It facilitates the transfer of the imidazole anion into the solution phase, often leading to cleaner reactions.[3][5]
Steric Hindrance Bulky substituents on the scaffold or alkylating agentCan direct alkylation to the less sterically hindered nitrogen atom. This is a key principle for achieving regiocontrol.[10]

General Protocol for N-Alkylation (Leading to a Mixture, Optimization Required):

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF (N,N-Dimethylformamide), add potassium carbonate (K₂CO₃, 2.2 eq.).

  • For improved results, add a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[3][5]

  • Add the alkylating agent (e.g., benzyl bromide, 1.6 eq.) dropwise to the stirring mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC.

  • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting residue contains the regioisomeric mixture, which must be separated.

Question 4: My N-alkylation reaction produced a mixture of regioisomers that are impossible to separate by standard column chromatography. What are my options?

The similar polarity of N1 and N3 isomers makes their separation a formidable task.[10] When standard silica gel chromatography fails, more advanced techniques are required.

Strategies for Separating Difficult Regioisomers:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective solution.

    • Stationary Phase: Reversed-phase columns (e.g., C18) are the workhorse for this type of separation.[10] For particularly challenging separations, especially with halogenated isomers, consider columns with different selectivity, such as those with pentafluorophenyl (PFP) phases.[10]

    • Mobile Phase Optimization: A systematic screening of mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and gradients is crucial. Adding a small amount of an acid (like 0.1% formic acid or TFA) or a base (like 0.1% triethylamine) can improve peak shape by suppressing ionization of the basic nitrogen atoms.[10]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for isomer separation, often providing faster and more efficient separations.[10]

  • Directed Synthesis: If separation proves too difficult or costly for scale-up, the best approach is to revisit the synthesis to control the regioselectivity from the start. This may involve using starting materials with blocking groups or exploring directed metallation-alkylation strategies.

Confirming Regioisomer Structure: Once separated, unambiguous structure determination is critical. One-dimensional NMR is often insufficient.

  • 2D-NMR is Essential: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools. A NOESY experiment can show through-space correlations between the protons of the alkyl group (e.g., the N-CH₂) and nearby protons on the pyridine or imidazole ring, definitively establishing the point of attachment.[8][9][10]

Part 3: Advanced Functionalization
Question 5: I'm trying to perform a Suzuki cross-coupling on a halogenated imidazo[4,5-b]pyridine, but the reaction is sluggish or fails completely. How can I optimize this?

Suzuki and other palladium-catalyzed cross-coupling reactions are powerful tools for elaborating the imidazo[4,5-b]pyridine core.[11] However, their success is highly dependent on the careful selection of the catalytic system.

Key Optimization Parameters for Suzuki Coupling:

  • Catalyst/Ligand System: The electronic properties and steric bulk of the phosphine ligand are critical. Imidazopyridines can be challenging substrates that may require specialized ligands.

    • Common Catalysts: Pd(PPh₃)₄ is a standard starting point. For more challenging couplings, catalysts like Pd(dppf)Cl₂ or systems generated in situ from Pd₂(dba)₃ and a specific ligand are used.

    • Ligand Choice: The choice of ligand can dramatically affect the efficiency of the cross-coupling. For C-N coupling reactions to build the scaffold, bulky biarylphosphine ligands like BrettPhos have proven effective.[1] For C-C couplings, ligands like XantPhos can be beneficial.[1] A screening of different ligands is often necessary.

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/Water, Toluene, DMF) must be optimized. The base not only participates in the catalytic cycle but can also affect the solubility of the reagents.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, reduce side product formation, and improve yields. Reactions that are sluggish at conventional heating temperatures (e.g., 120 °C) can often be completed in minutes under microwave irradiation.[11][12]

General Protocol for Microwave-Enhanced Suzuki Coupling:

  • In a microwave reactor tube, add the halo-imidazo[4,5-b]pyridine (1.0 eq.), the boronic acid or ester (1.5 eq.), the base (e.g., K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).

  • Add the solvent system (e.g., Dioxane:Water 4:1).

  • Seal the vessel and heat in the microwave reactor for 30-120 minutes at a temperature between 100-150 °C.

  • After cooling, dilute the reaction mixture with a solvent like ethyl acetate, wash with water and brine, and dry the organic layer.

  • Purify the product by column chromatography.

Decision Tree for Optimizing Suzuki Coupling

G start Low Yield in Suzuki Coupling check_catalyst Initial Catalyst: Pd(PPh₃)₄? start->check_catalyst change_catalyst Screen Other Catalysts/Ligands (e.g., Pd(dppf)Cl₂, XantPhos) check_catalyst->change_catalyst No check_base Base Used: K₂CO₃? check_catalyst->check_base Yes monitor Analyze Reaction Outcome change_catalyst->monitor change_base Try Stronger/More Soluble Base (e.g., Cs₂CO₃, K₃PO₄) check_base->change_base No check_temp Conventional Heating? check_base->check_temp Yes change_base->monitor use_microwave Switch to Microwave Irradiation (120-150 °C) check_temp->use_microwave Yes check_temp->monitor No use_microwave->monitor success Optimized Yield monitor->success

Caption: Optimization workflow for Suzuki cross-coupling reactions.

References

Technical Support Center: Optimizing Yields in 6-Nitro-3H-imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[4,5-b]pyridines, as structural analogs of purines, exhibit a wide range of pharmacological properties and are key components in medicinal chemistry.[1] The introduction of a nitro group at the 6-position is a critical step in the synthesis of many targeted therapeutic agents, including potential adenosine deaminase (ADA) inhibitors.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain the this compound core?

A1: There are several established methods for the synthesis of the this compound scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most common approaches include:

  • Nitration of a pre-formed imidazo[4,5-b]pyridine ring: This involves the direct nitration of the imidazo[4,5-b]pyridine core. However, this method can lead to a mixture of regioisomers and requires careful control of reaction conditions to favor nitration at the desired 6-position.[4]

  • Cyclocondensation from a nitro-substituted pyridine precursor: A more regioselective approach starts with a pyridine ring already containing a nitro group at the desired position. A common precursor is 2,3-diamino-5-nitropyridine, which can be condensed with various reagents like aldehydes or carboxylic acids to form the imidazole ring.

  • Reductive cyclization: This one-pot synthesis involves the reaction of 2-nitro-3-aminopyridine with aldehydes or ketones in the presence of a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[1]

  • Tandem SNAr and cyclization: A modern approach involves the reaction of 2-chloro-3-nitropyridine with a primary amine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde.[5]

Q2: I am observing the formation of multiple products in my reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. Besides the desired this compound, you may be observing:

  • Regioisomers: If you are performing N-alkylation or other substitutions, you might get a mixture of isomers due to the two reactive nitrogen atoms in the imidazole ring.[6][7]

  • N-oxides: The pyridine nitrogen is susceptible to oxidation, leading to the formation of an N-oxide, especially under oxidative conditions.[8]

  • Incomplete cyclization products: The intermediate formed before the final ring closure to the imidazole may be present if the reaction has not gone to completion.[8]

  • Over-nitration or nitration at other positions: During direct nitration, it's possible to introduce more than one nitro group or have it add to an undesired position on the aromatic rings.

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most frequent issues in organic synthesis. The following guide will help you diagnose and resolve the root cause of poor yields in your this compound synthesis.

Issue 1: Incomplete Reaction

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Causality: The reaction may not be reaching completion due to insufficient activation energy, poor reagent reactivity, or an equilibrium that disfavors product formation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting incomplete reactions.

Detailed Protocols & Explanations:

  • Temperature & Reaction Time: Many cyclization reactions require significant thermal energy to overcome the activation barrier.[8] Gradually increase the reaction temperature in increments of 10-20°C while monitoring for product formation and degradation. Similarly, extending the reaction time can be beneficial, but be mindful of potential side reactions or product decomposition over extended periods.

  • Catalyst & Reagent Optimization:

    • Acid/Base Catalysis: For condensation reactions, the choice and amount of acid or base catalyst can be critical. For instance, in the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, catalytic amounts of glacial acetic acid in DMF were found to be effective.[9]

    • Stoichiometry: Ensure that the stoichiometry of your reagents is correct. For reactions involving volatile or unstable reagents, it may be necessary to use a slight excess.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. If a reaction is sluggish, switching to a higher-boiling point solvent might be beneficial. For example, DMF has been shown to be an effective solvent in the synthesis of certain imidazo[4,5-b]pyridine derivatives.[9][10]

Issue 2: Side Reactions and Byproduct Formation

Symptoms: Multiple spots are observed on TLC, and purification is challenging, leading to a low isolated yield of the desired product.

Causality: The reaction conditions may be promoting undesired chemical transformations, such as oxidation, over-nitration, or the formation of regioisomers.

Troubleshooting Strategies:

Side ProductPotential CauseSuggested Solution
N-Oxide Formation Use of strong oxidizing agents or exposure to air at high temperatures.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If an oxidant is necessary, consider using a milder reagent or carefully controlling its stoichiometry.[8]
Regioisomer Formation Non-selective substitution on the imidazole or pyridine ring.For N-alkylation, the choice of base, solvent, and temperature can influence regioselectivity. In some cases, a directed synthesis approach may be necessary to achieve the desired isomer.[6][7]
Over-nitration Harsh nitrating conditions (e.g., high concentration of nitric/sulfuric acid, high temperature).Use milder nitrating agents or perform the reaction at a lower temperature. Carefully control the stoichiometry of the nitrating agent.[11]

Experimental Protocol: Reduction of N-oxide Byproduct

If N-oxide formation is a significant issue, the byproduct can often be reduced back to the parent heterocycle.

  • Dissolve the crude product containing the N-oxide in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent. A common choice is catalytic hydrogenation using Raney Nickel or Palladium on carbon at room temperature and atmospheric pressure.[8] Alternatively, phosphorus trichloride (PCl₃) can be used for deoxygenation.[8]

  • Monitor the reaction by TLC or LC-MS until the N-oxide is consumed.

  • Work-up and purify the reaction mixture to isolate the desired this compound.

Issue 3: Purification Losses

Symptoms: The crude yield appears reasonable, but the final isolated yield after purification is significantly lower.

Causality: The product may be lost during work-up (e.g., extraction with an inappropriate solvent) or chromatography due to poor separation or irreversible adsorption to the stationary phase.

Optimization of Purification:

References

Technical Support Center: Synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Issue 1: Low Yield of the Desired this compound Product

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in this synthesis is a common problem that can originate from two main stages: the initial formation of the 3H-imidazo[4,5-b]pyridine core and the subsequent nitration step.

Possible Causes & Solutions:

  • Incomplete Cyclization: The condensation of 2,3-diaminopyridine with a suitable C1 source (like formic acid or an aldehyde followed by oxidation) to form the imidazole ring may not have gone to completion.[1][2]

    • Troubleshooting:

      • Monitor the reaction: Use TLC or LC-MS to track the consumption of the 2,3-diaminopyridine starting material.

      • Drive the equilibrium: The condensation reaction eliminates water. Ensure its effective removal by using a Dean-Stark trap for high-temperature reactions or by adding a compatible drying agent.[1]

      • Increase thermal energy: Many cyclization reactions require significant heat. Consider increasing the reaction temperature or switching to a higher-boiling solvent like nitrobenzene or acetic acid.[3]

  • Suboptimal Nitration Conditions: The nitration of the 3H-imidazo[4,5-b]pyridine core is a critical step where yield can be significantly lost.

    • Troubleshooting:

      • Nitrating agent: The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid) are crucial. Too mild conditions will result in incomplete reaction, while overly harsh conditions can lead to degradation or the formation of multiple byproducts.

      • Temperature control: Nitration reactions are highly exothermic. Maintain strict temperature control, typically starting at low temperatures (e.g., 0°C) and then allowing the reaction to proceed at a controlled, slightly elevated temperature.[4]

  • Degradation of Starting Materials or Product: The sensitive nature of the heterocyclic rings can lead to degradation in the presence of strong acids and high temperatures.

    • Troubleshooting:

      • Purity of reagents: Ensure that your starting materials, particularly 2,3-diaminopyridine, are pure. Impurities can lead to side reactions.

      • Inert atmosphere: If your intermediates or final product are sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Inefficient Purification: Significant product loss can occur during workup and purification.

    • Troubleshooting:

      • Extraction: Optimize the pH during aqueous workup to ensure your product is in a neutral form for efficient extraction into an organic solvent.

      • Chromatography: If using column chromatography, experiment with different solvent systems and stationary phases to achieve good separation without significant product loss on the column.[3]

Issue 2: Presence of Multiple Nitro-Isomers in the Final Product

Question: My final product shows contamination with isomers of this compound. Why does this happen and how can I achieve better regioselectivity?

Answer: The formation of regioisomers during the nitration of 3H-imidazo[4,5-b]pyridine is a common challenge due to the electronic properties of the fused ring system. The pyridine and imidazole rings both influence the position of electrophilic substitution.

The Main Byproducts: Besides the desired 6-nitro isomer, you are likely forming the 5-nitro and 7-nitro isomers.

Controlling Regioselectivity:

  • Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction. A systematic study of the reaction temperature may reveal an optimal range for the formation of the desired 6-nitro isomer.

  • Nitrating Agent and Acid Catalyst: The nature of the nitrating agent and the strength of the acid catalyst can impact the regiochemical outcome. Experimenting with different nitrating systems (e.g., KNO₃ in H₂SO₄ vs. fuming HNO₃) may be beneficial.

  • Steric Hindrance: While less direct for nitration, the presence of substituents on the pyridine or imidazole ring can sterically direct the incoming nitro group. This is more relevant for the synthesis of derivatives.

Separation of Isomers:

  • High-Performance Liquid Chromatography (HPLC): Due to their often similar polarities, baseline separation of nitro-isomers by standard column chromatography can be difficult.[3] Reversed-phase HPLC is often a more effective technique.

  • Specialized Chromatography Columns: For particularly challenging separations, consider using columns with different selectivities, such as those with pentafluorophenyl (PFP) phases.[3]

  • Recrystallization: A careful screening of solvents for recrystallization may allow for the selective crystallization of the desired 6-nitro isomer.

Issue 3: Formation of an Unexpected N-Oxide Byproduct

Question: I have isolated a byproduct that I suspect is an N-oxide of my target compound. How can I prevent its formation?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly under the oxidative conditions that can be present during nitration.[1]

Prevention Strategies:

  • Careful Control of Oxidants: The nitrating mixture itself can be oxidative. Avoid an excessive excess of nitric acid.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help minimize over-oxidation.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to oxidative conditions.

  • Choice of Reagents: If possible, explore milder nitrating conditions that are less prone to causing N-oxidation.

If N-oxide has already formed:

  • Reduction: It is possible to reduce the N-oxide back to the parent pyridine. Common reagents for this transformation include PCl₃ or PPh₃. However, this adds an extra step to your synthesis and may not be compatible with the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its potential pitfalls?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Cyclization: Condensation of 2,3-diaminopyridine with formic acid or an equivalent to form the 3H-imidazo[4,5-b]pyridine core.[2]

  • Nitration: Electrophilic nitration of the 3H-imidazo[4,5-b]pyridine intermediate, typically with a mixture of nitric acid and sulfuric acid.

Potential Pitfalls:

  • Starting Material Purity: The synthesis of 2,3-diaminopyridine can be challenging, and impurities in this starting material can carry through and complicate the subsequent steps.[5][6]

  • Harsh Reaction Conditions: Both the cyclization (which may require high temperatures) and the nitration (strong acids) can lead to degradation and byproduct formation.

  • Regioisomer Formation: As detailed in the troubleshooting guide, controlling the position of nitration is a significant challenge.

Q2: How can I definitively confirm the structure of my final product and identify the isomeric byproducts?

A2: A combination of spectroscopic techniques is crucial for unambiguous structure determination.

  • NMR Spectroscopy: 1D NMR (¹H and ¹³C) will provide initial information. However, for definitive assignment of regioisomers, 2D NMR techniques are essential.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can establish through-space proximity between protons, helping to determine the substitution pattern.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is powerful for piecing together the carbon skeleton and confirming the position of the nitro group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of your product and byproducts, indicating that they are indeed isomers.

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal, this technique provides the absolute and unambiguous structure of the molecule.

Q3: Are there alternative synthetic strategies that might offer better control over byproduct formation?

A3: Yes, some alternative approaches aim to install the nitro group earlier in the synthesis. For example, starting with a pre-nitrated pyridine derivative, such as 2-amino-3-nitro-5-bromopyridine, and then forming the diamine and subsequently the imidazole ring.[5] This can sometimes provide better regiochemical control, although it may involve more synthetic steps.

Quantitative Data Summary

The following table summarizes how reaction parameters can influence product yield and byproduct formation.

ParameterEffect on YieldEffect on Byproduct Formation
Nitration Temperature Yield may decrease at very high temperatures due to degradation.Higher temperatures can lead to increased formation of undesired isomers and N-oxides.
Concentration of Nitric Acid Insufficient acid leads to incomplete reaction and low yield.Excess acid can increase the likelihood of over-nitration and N-oxide formation.
Reaction Time Too short a time results in incomplete conversion; too long can lead to degradation.Prolonged reaction times increase the risk of side reactions like N-oxidation.

Experimental Protocols

Protocol 1: Synthesis of 3H-imidazo[4,5-b]pyridine

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with formic acid.

  • To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and an excess of 98-100% formic acid (e.g., 10-15 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3H-imidazo[4,5-b]pyridine.

Protocol 2: Nitration of 3H-imidazo[4,5-b]pyridine

Caution: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 3H-imidazo[4,5-b]pyridine (1.0 eq) in portions, ensuring the temperature remains below 10°C.

  • Cool the mixture back to 0°C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or as determined by TLC monitoring.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_byproducts Potential Byproducts DAP 2,3-Diaminopyridine ImidazoPyridine 3H-imidazo[4,5-b]pyridine DAP->ImidazoPyridine Cyclization FormicAcid HCOOH Target This compound ImidazoPyridine->Target Nitration Isomer5 5-Nitro Isomer ImidazoPyridine->Isomer5 Nitration Isomer7 7-Nitro Isomer ImidazoPyridine->Isomer7 Nitration NitratingMix HNO3 / H2SO4 N_Oxide N-Oxide Byproduct Target->N_Oxide Oxidation

Caption: Synthetic route to this compound and major byproduct pathways.

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckCyclization Step 1: Analyze Cyclization Reaction Start->CheckCyclization CheckNitration Step 2: Analyze Nitration Reaction CheckCyclization->CheckNitration No IncompleteCyclization Incomplete Reaction? CheckCyclization->IncompleteCyclization Yes CheckPurification Step 3: Evaluate Purification CheckNitration->CheckPurification No HarshNitration Degradation Observed? CheckNitration->HarshNitration Yes PoorRecovery Low Recovery after Workup? CheckPurification->PoorRecovery Yes End Yield Improved CheckPurification->End No OptimizeCyclization Increase Temp/Time Ensure Water Removal IncompleteCyclization->OptimizeCyclization OptimizeCyclization->CheckNitration OptimizeNitration Lower Temperature Control Reagent Stoichiometry HarshNitration->OptimizeNitration OptimizeNitration->CheckPurification OptimizePurification Optimize Extraction pH Screen Chromatography Solvents PoorRecovery->OptimizePurification OptimizePurification->End

Caption: A decision tree for troubleshooting low product yield.

References

stability and storage conditions for 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Nitro-3H-imidazo[4,5-b]pyridine

A Guide to Stability, Storage, and Experimental Best Practices

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability and storage, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 2-8°C , protected from light and moisture. While some suppliers may ship the product at ambient temperature, long-term storage at refrigerated conditions is crucial to minimize potential degradation.[1] One supplier notes the use of cold-chain transportation, underscoring the compound's sensitivity to temperature during extended periods.[2] The container should be tightly sealed and stored in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).

Q2: Can I store the solid compound at room temperature for short periods?

Yes, for short-term storage, such as daily use on the lab bench, this compound can be kept at room temperature.[3] However, it is imperative to minimize its exposure to light and humidity. Always ensure the container is securely closed after each use. For periods longer than a week, refrigeration is recommended.

Q3: How sensitive is this compound to light?

Nitroaromatic compounds are generally susceptible to photodegradation.[4][5] The energy from UV or even strong visible light can promote photochemical reactions, leading to the decomposition of the material.[5][6] Therefore, it is critical to store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect them from light.

Q4: What is the stability of this compound in common laboratory solvents like DMSO?

Solutions of this compound in anhydrous, high-purity DMSO are generally stable for short-term use when stored properly. For long-term storage of stock solutions, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. While specific data for this compound is limited, a related nitroimidazo[1,2-a]pyridine derivative was noted to have poor aqueous solubility, a common trait for this class of molecules.[7]

Q5: Is the compound stable in aqueous or protic solvents?

The stability in aqueous solutions can be pH-dependent due to the basic nature of the nitrogen atoms in the imidazopyridine ring system.[8] It is recommended to prepare fresh aqueous solutions for each experiment. If an aqueous buffer is used, it should be degassed, and the stability of the compound in that specific buffer system and pH should be validated if the experiment spans a long duration. Avoid highly acidic or basic conditions, as these can promote hydrolysis or other degradation pathways.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in biological assays.

This is a common problem that can often be traced back to compound instability.

  • Potential Cause 1: Degradation of stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from solid material.

      • Compare the performance of the new stock solution against the old one.

      • If using an older stock, consider verifying its integrity via analytical methods like HPLC or LC-MS to check for the presence of degradation products.

      • Preventative Measure: Aliquot stock solutions into single-use volumes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Photodegradation during the experiment.

    • Troubleshooting Steps:

      • Review your experimental setup. Are the solutions, plates, or reaction vessels exposed to direct light for extended periods?

      • Repeat the experiment with all materials containing the compound protected from light (e.g., using amber plates or covering them with foil).

      • Scientific Rationale: Nitroaromatic compounds can undergo photolysis, which can alter their chemical structure and biological activity.[4][5]

Issue 2: The solid compound has changed in color or appearance.

  • Potential Cause: Degradation of the solid material.

    • Troubleshooting Steps:

      • Do not use the material if it appears discolored, clumpy, or melted. This indicates significant degradation.

      • Order a fresh batch of the compound.

      • Preventative Measure: Always store the solid compound under the recommended conditions (2-8°C, dry, dark). Ensure the container is purged with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Issue 3: Low yield or unexpected side products in a chemical reaction.

  • Potential Cause: Reactivity with other reagents or instability under reaction conditions.

    • Troubleshooting Steps:

      • Review Reagent Compatibility: The nitro group is a strong electron-withdrawing group and can be susceptible to reduction.[9] Avoid strong reducing agents unless the intention is to reduce the nitro group. The activated ring system may also react with strong nucleophiles.[10][11]

      • Assess Thermal Stability: If the reaction is performed at elevated temperatures, consider if the compound is stable under those conditions. Run a control experiment where the compound is heated in the reaction solvent to check for thermal degradation.

      • pH Considerations: The basic nitrogens of the imidazopyridine core can be protonated, which can affect reactivity and solubility.[8] Ensure the pH of your reaction medium is controlled and appropriate.

Data Summary Table

ParameterConditionRecommendationRationale
Solid Storage Long-term (>1 week)2-8°C, in a tightly sealed container, protected from light, preferably in a desiccator.Prevents thermal degradation, photolysis, and moisture-induced decomposition.[1]
Short-term (<1 week)Room Temperature, in a tightly sealed container, protected from light.Generally stable for short durations, but protection from light and moisture is still crucial.[3]
Solution Storage DMSO or other anhydrous organic solventsAliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.Minimizes solvent-mediated degradation, oxidation, and hydrolysis from atmospheric moisture.
Aqueous BuffersPrepare fresh for each experiment. Validate stability for long-duration assays.pH-dependent stability and potential for hydrolysis.
General Handling Light ExposureMinimize exposure at all times. Use amber vials or foil to cover containers.Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[4][5]
Atmospheric ExposureMinimize exposure to air and moisture. Consider handling in a glovebox or under inert gas for sensitive applications.Prevents oxidation and hydrolysis.
Chemical Stability pHAvoid strong acids and bases.The imidazopyridine core has basic nitrogens; extreme pH can lead to degradation.[8]
Reactive AgentsAvoid strong reducing agents and nucleophiles unless intended for reaction.The electron-deficient nitro-substituted ring is susceptible to nucleophilic attack and the nitro group can be reduced.[9][10][11]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound, incorporating best practices to ensure its stability and integrity.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a screw cap and PTFE septum

  • Sterile, disposable syringes and needles

  • Vortex mixer

  • Cryo-safe storage vials (for aliquots)

Procedure:

  • Pre-Experiment Preparation:

    • Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of the compound directly into the vial. For a 10 mM solution, this would be 1.6412 mg per 1 mL of DMSO (Molecular Weight: 164.12 g/mol ).

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Seal the vial tightly with the screw cap.

  • Dissolution:

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but ensure the vial is protected from light.

  • Aliquoting and Storage:

    • Once fully dissolved, divide the stock solution into smaller, single-use aliquots in cryo-safe vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Validation (Optional but Recommended):

    • For critical applications, it is advisable to confirm the concentration and purity of the freshly prepared stock solution using HPLC or LC-MS.

Visual Workflow and Diagrams

Troubleshooting Workflow for Compound Stability

The following diagram illustrates a logical workflow for diagnosing and resolving experimental issues potentially related to the stability of this compound.

Stability_Troubleshooting cluster_solution Solution Integrity cluster_protocol Experimental Protocol cluster_solid Solid Material Integrity start Inconsistent Experimental Results (e.g., low activity, poor reproducibility) check_compound Is the compound the source of the issue? start->check_compound check_stock Check Stock Solution check_compound->check_stock check_light Check for Light Exposure check_compound->check_light check_reagents Check Reagent Compatibility (e.g., reducing agents, pH) check_compound->check_reagents check_solid Inspect Solid Compound check_compound->check_solid fresh_stock Prepare Fresh Stock from Solid check_stock->fresh_stock compare_results Compare Old vs. New Stock fresh_stock->compare_results analyze_old_stock Analyze Old Stock (HPLC / LC-MS) compare_results->analyze_old_stock aliquot Action: Aliquot new stocks & store at -80°C compare_results->aliquot end_ok Problem Resolved aliquot->end_ok protect_light Repeat experiment with light protection check_light->protect_light protect_light->end_ok modify_protocol Modify protocol to avoid incompatible conditions check_reagents->modify_protocol modify_protocol->end_ok appearance Discolored or degraded appearance? check_solid->appearance order_new Action: Discard and order new material appearance->order_new Yes storage_review Review storage conditions (Temp, Light, Moisture) appearance->storage_review No order_new->end_ok storage_review->end_ok

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Regioisomer Separation in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridines. This scaffold is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines, leading to a wide range of biological activities.[1][2][3] However, its synthesis is frequently complicated by the formation of regioisomers, making purification and characterization a significant challenge.

This guide provides in-depth, field-proven insights and troubleshooting strategies to address the critical issue of regioisomer separation. We will explore the underlying chemical principles, offer practical solutions to common experimental hurdles, and provide validated protocols to ensure the integrity of your research.

Part 1: Understanding the Problem - The 'Why' Behind Regioisomer Formation

The core of the issue lies in the N-alkylation or N-arylation of the imidazo[4,5-b]pyridine core. The imidazole portion of the molecule contains two reactive nitrogen atoms. Deprotonation of the N-H proton generates an ambident nucleophile, allowing for substitution at either the N1 or N3 position, leading to a mixture of regioisomers.[4]

The ratio of these isomers is not random; it is dictated by a combination of electronic and steric factors, as well as reaction conditions.[5]

  • Electronic Effects: The electron density on each nitrogen atom influences its nucleophilicity. Substituents on the pyridine or imidazole ring can alter this distribution, favoring one position over the other.

  • Steric Hindrance: Bulky substituents on either the imidazopyridine core or the incoming electrophile can physically block attack at one nitrogen, thereby favoring the more accessible site.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomer ratio. For instance, different conditions can influence which tautomeric form of the parent heterocycle is present and reactive.[6][7]

Figure 1. General mechanism for the formation of N1 and N3 regioisomers.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction consistently produces a mixture of regioisomers. How can I improve the regioselectivity to favor my desired product?

Answer: Modifying the reaction conditions is the most direct way to influence the isomer ratio.

  • Vary the Base and Solvent: The combination of base and solvent can have a profound effect. Phase-transfer catalysis (PTC) conditions, using a base like potassium carbonate (K₂CO₃) with a catalyst such as tetra-n-butylammonium bromide in a solvent like DMF, have been used in these alkylations.[3] Experimenting with different bases (e.g., NaH, Cs₂CO₃) and solvents (e.g., THF, Acetonitrile) can alter the ionic character and solvation of the intermediate anion, thereby shifting the regioselectivity.

  • Adjust the Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product. Conversely, higher temperatures may favor the kinetically controlled product. Run a temperature screen from 0°C to the reflux temperature of your solvent.

  • Modify Steric Bulk: If possible, increasing the steric bulk of the electrophile (your alkylating or arylating agent) can enhance selectivity by favoring attack at the less hindered nitrogen atom.[5]

Question 2: I'm struggling to separate the regioisomers by column chromatography. The spots on my TLC plate are too close. What should I do?

Answer: This is a very common and frustrating problem. Regioisomers often have very similar polarities. Here is a systematic approach to improving separation.

  • Optimize Your Solvent System (Mobile Phase):

    • Reduce Polarity: The first step is often to switch to a less polar solvent system. This forces the compounds to interact more strongly with the stationary phase (silica gel), exaggerating small differences in polarity and leading to a greater difference in Rf values. For example, if you are using 50% Ethyl Acetate in Hexane, try reducing it to 20-30%.

    • Introduce a Different Solvent: Incorporating a solvent with different properties can change the selectivity. For instance, adding a small amount of dichloromethane (DCM) or a trace of an amine (like triethylamine, if your compounds are basic) or acid (acetic acid, if they are acidic) can dramatically alter the separation.[8]

  • Change the Stationary Phase:

    • If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic). Reverse-phase silica (C18) is another excellent option, where separation is based more on hydrophobicity.

  • Consider Preparative HPLC:

    • For very difficult separations, High-Performance Liquid Chromatography (HPLC) is the gold standard. A method developed on an analytical HPLC can be scaled up to a preparative system to isolate larger quantities of each pure isomer.[4]

Question 3: How can I definitively confirm the identity of my separated regioisomers?

Answer: Unambiguous structural assignment is critical. A combination of spectroscopic techniques is required, with 2D NMR being the most powerful tool.[4]

  • ¹H and ¹³C NMR: While standard 1D NMR provides initial clues, the chemical shifts of the two isomers are often very similar.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most definitive method for assigning N-substituted isomers.[6][7] A NOESY experiment detects through-space interactions between protons that are close to each other. For an N1-alkylated isomer, you would expect to see a correlation between the protons on the alkyl chain (e.g., the N-CH₂) and the H7 proton on the pyridine ring. For an N3-alkylated isomer, the correlation would be between the N-CH₂ protons and the H4 proton.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It can help establish long-range connectivity and confirm the point of attachment for the substituent.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal of one of the isomers, X-ray crystallography provides absolute, undeniable proof of the structure.[3]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key differences in the physicochemical properties of imidazo[4,5-b]pyridine regioisomers? A1: The primary differences lie in their polarity and crystal packing, which in turn affect their solubility, melting points, and chromatographic behavior. The N1-substituted isomer is often less polar than the N3-substituted isomer due to differences in the molecule's overall dipole moment. This polarity difference is the key property exploited for chromatographic separation.

Q2: Are there synthetic strategies that can yield a single regioisomer directly? A2: Yes, directed synthesis is possible but often requires more steps. One approach is to use a starting material that already has a blocking group on one of the nitrogen atoms, forcing the reaction to occur at the desired position. Another strategy involves palladium-catalyzed reactions that can provide quick access to products with substitution specifically at the N1 position.[1] Some modern, highly regioselective cascade reactions have also been developed, though they may not be applicable to all desired substitution patterns.[9]

Q3: My separation is still poor. Is recrystallization a viable option? A3: Absolutely. Fractional recrystallization can be a very powerful technique for separating isomers, especially on a larger scale.[10][11] The success of this method depends on finding a solvent (or solvent pair) in which the two isomers have significantly different solubilities. The process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly.[12][13] The less soluble isomer will crystallize out first, leaving the more soluble one in the mother liquor. This requires systematic screening of various solvents.

Part 4: Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Regioisomer Separation

This protocol outlines a systematic approach to developing a robust separation method.

  • Analytical TLC Screening:

    • Prepare stock solutions of your isomer mixture.

    • On a single TLC plate, spot the mixture and run several solvent systems in parallel. Start with a standard mobile phase (e.g., 30% EtOAc/Hexane) and test variations:

      • More polar (e.g., 50% EtOAc/Hexane)

      • Less polar (e.g., 15% EtOAc/Hexane)

      • Alternative systems (e.g., 5% MeOH/DCM; 50% DCM/Hexane with 0.5% Et₃N)

    • Identify the system that gives the largest separation (ΔRf) between the two spots. The ideal Rf for the lower spot should be around 0.2-0.3 for good column separation.

  • Column Preparation and Loading:

    • Pack a glass column with silica gel appropriate for your scale (typically 50-100x the weight of your sample).

    • Equilibrate the column with your chosen mobile phase.

    • Adsorb your crude mixture onto a small amount of silica gel ("dry loading"). This ensures a narrow band at the start of the chromatography, leading to better resolution.

  • Elution and Fraction Collection:

    • Run the column using the optimized solvent system. Maintain a constant flow rate.

    • Collect small, uniform fractions. Do not combine fractions until you have analyzed them by TLC.

  • Analysis:

    • Spot every second or third fraction on a TLC plate.

    • Identify the fractions containing each pure isomer and those containing a mixture.

    • Combine the pure fractions for each isomer and concentrate them under reduced pressure.

Figure 2. Decision workflow for troubleshooting isomer separation.

Protocol 2: Structure Elucidation by 2D NOESY NMR

This protocol assumes you have isolated pure samples of each isomer.

  • Sample Preparation: Prepare a concentrated NMR sample (~5-10 mg) of one pure isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Acquisition:

    • Acquire standard ¹H and ¹³C spectra.

    • Set up a 2D NOESY experiment on the NMR spectrometer. A typical mixing time for small molecules is between 500-800 ms. Consult your facility's expert for optimal parameters.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Look for key cross-peaks that define the regiochemistry:

      • Identify the N-substituent signal: Locate the signal for the protons directly attached to the nitrogen (e.g., N-CH₂).

      • Identify aromatic signals: Assign the protons on the pyridine ring based on their chemical shifts and coupling patterns. The H7 proton is typically a doublet of doublets adjacent to the fused imidazole ring.

      • Look for the key correlation: A cross-peak between the N-substituent signal and a specific pyridine ring proton is the definitive evidence.

        • N1-Isomer: Expect a cross-peak between the N-substituent and the H7 proton.

        • N3-Isomer: Expect a cross-peak between the N-substituent and the H4 proton.

  • Repeat: Perform the same analysis on the second isolated isomer to confirm its identity.

Data Summary Table
TechniqueApplication in Isomer SeparationKey Considerations
TLC Rapid screening of solvent systems for column chromatography.Goal is to maximize the difference in Rf values (ΔRf).
Flash Chromatography Preparative separation and purification of isomers.[8]Proper solvent choice and dry loading are critical for success.
HPLC High-resolution separation for very similar compounds.Can be scaled from analytical to preparative.[4]
Recrystallization Bulk separation based on differential solubility.[10][11]Requires systematic solvent screening; slow cooling is key.
NMR (¹H, ¹³C) Initial characterization of separated isomers.Often insufficient for unambiguous assignment on its own.
2D NMR (NOESY) Definitive structural elucidation of N-substituted isomers.[6][7]Identifies through-space proximity of atoms.
X-Ray Crystallography Absolute structure determination.[3]Requires a single, high-quality crystal.

References

Technical Support Center: Scaling Up 6-Nitro-3H-imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Nitro-3H-imidazo[4,5-b]pyridine. As a critical building block in medicinal chemistry, its robust synthesis is paramount. This document moves beyond simple protocols to address the common challenges and troubleshooting scenarios encountered during laboratory and pilot-scale production, ensuring scientific integrity and operational safety.

Synthesis Overview: The Foundational Two-Step Pathway

The most reliable and commonly employed synthesis of this compound is a two-step process starting from 2,3-diaminopyridine. This pathway is favored for its straightforward execution and the commercial availability of the starting material.

  • Step 1: Electrophilic Nitration. The pyridine ring of 2,3-diaminopyridine is regioselectively nitrated to yield 5-nitropyridine-2,3-diamine. This step is critical and requires precise control over reaction conditions to ensure high yield and prevent the formation of unwanted isomers.

  • Step 2: Cyclocondensation. The resulting 5-nitropyridine-2,3-diamine is cyclized with a one-carbon synthon, typically formic acid, to form the imidazole ring, yielding the final product.

Synthesis_Workflow Start 2,3-Diaminopyridine Intermediate 5-Nitropyridine-2,3-diamine Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) End This compound Intermediate->End Step 2: Cyclocondensation (HCOOH, Reflux)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety concern when scaling up this synthesis? A1: The nitration step (Step 1) is the most hazardous. Nitrations are highly exothermic reactions that can lead to thermal runaway if not properly controlled.[1] A mixture of nitric acid and sulfuric acid is a powerful oxidizing and corrosive agent.[2] Strict adherence to temperature control, slow reagent addition, and appropriate personal protective equipment (PPE) are non-negotiable.[1][2] Always perform a thorough risk assessment before proceeding.

Q2: Why is regioselectivity an issue during the nitration of 2,3-diaminopyridine? A2: The nitration of 2-aminopyridine derivatives can be complex. While the desired product is 5-nitropyridine-2,3-diamine, nitration can also occur at other positions, leading to a mixture of isomers that are often difficult to separate.[3][4] The reaction conditions, particularly the acid mixture and temperature, are optimized to favor nitration at the C5 position, which is activated by the two amino groups.

Q3: Can I use a different reagent for the cyclization step instead of formic acid? A3: Yes, other one-carbon synthons can be used. Triethyl orthoformate is a common alternative that can sometimes give cleaner reactions or better yields.[5] The reaction with orthoesters often requires an acid catalyst and refluxing conditions to drive the cyclization.[5]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Nitration of 2,3-Diaminopyridine

Issue: My reaction yield for 5-nitropyridine-2,3-diamine is significantly lower than expected.

  • Question: I followed the protocol, but my yield is below 40%. What could be the cause?

  • Answer: Low yields in this step often stem from three primary sources: improper temperature control, incomplete reaction, or degradation.

    • Temperature Control: This is the most likely culprit. The addition of the nitrating mixture must be done slowly at a low temperature (e.g., 0-5 °C) to prevent side reactions and decomposition.[6] Letting the temperature rise can lead to the formation of undesired byproducts and a darker reaction mixture.[7]

    • Reaction Time & Temperature: After the initial addition, the reaction may need to be stirred at a controlled, slightly elevated temperature to proceed to completion. Monitor the reaction via Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

    • Purity of Starting Material: Ensure your 2,3-diaminopyridine is pure and dry. Impurities can interfere with the reaction.

Troubleshooting_Nitration Start Low Yield in Nitration Step CheckTemp Was temperature strictly controlled during addition (0-5 °C)? Start->CheckTemp CheckTLC Did TLC analysis show complete consumption of starting material? CheckTemp->CheckTLC Yes Sol_Temp Root Cause: Side Reactions/ Degradation. Solution: Improve cooling, slow down addition rate. CheckTemp->Sol_Temp No CheckPurity Was the 2,3-diaminopyridine starting material pure and dry? CheckTLC->CheckPurity Yes Sol_TLC Root Cause: Incomplete Reaction. Solution: Increase reaction time or allow to warm slightly post-addition. CheckTLC->Sol_TLC No Sol_Purity Root Cause: Impure Reagents. Solution: Recrystallize or purify the starting material before use. CheckPurity->Sol_Purity No End Improved Yield CheckPurity->End Yes Sol_Temp->End Sol_TLC->End Sol_Purity->End

Caption: Decision tree for troubleshooting low nitration yield.

Issue: The reaction turned into a dark, intractable tar.

  • Question: During the workup, after pouring the reaction mixture onto ice, I got a dark tar instead of a precipitate. Why did this happen?

  • Answer: Tar formation is a classic sign of a runaway reaction or significant product degradation. This is almost always due to a loss of temperature control during the addition of the nitrating mixture.[7] The highly exothermic nature of the reaction can cause localized heating, leading to polymerization and decomposition. On a larger scale, efficient stirring and external cooling are critical to maintain a homogenous temperature throughout the vessel.[6]

Step 2: Cyclocondensation with Formic Acid

Issue: The cyclization is incomplete, and I am isolating the starting diamine.

  • Question: After refluxing in formic acid for several hours, TLC analysis still shows a significant amount of 5-nitropyridine-2,3-diamine. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization is common in condensation reactions where water is a byproduct.

    • Water Removal: The reaction produces water, which can inhibit the equilibrium. While refluxing in excess formic acid is often sufficient, ensuring the removal of water can help. For larger scales, a Dean-Stark trap can be employed if a co-solvent like toluene is used, though this complicates the reaction setup.[8]

    • Reaction Time: Simply extending the reflux time is often the easiest solution. Monitor by TLC every few hours until the starting material is no longer visible.[9]

    • Dehydrating Agent: In some cases, polyphosphoric acid (PPA) is used as both a catalyst and a dehydrating agent at high temperatures to ensure complete cyclization.[5]

Issue: The final product is highly colored and difficult to purify.

  • Question: My crude this compound is a dark solid. How can I purify it effectively at scale?

  • Answer: While column chromatography is effective at the lab scale, it is often impractical for large quantities. Recrystallization is the preferred method for scale-up.

    • Solvent Selection: Hot ethanol is a commonly used solvent for recrystallizing imidazo[4,5-b]pyridines.[9] Experiment with different solvents or solvent systems (e.g., ethanol/water, DMF/water) to find the optimal conditions for your product.

    • Decolorization: If the solution remains highly colored even when hot, it indicates the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and heat for a few more minutes. The charcoal will adsorb many of the colored impurities.[9]

    • Filtration: Filter the hot solution through a pad of celite to remove the charcoal and any insoluble materials before allowing it to cool slowly for crystallization.[9]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the key steps in the synthesis. Note that yields can vary significantly based on scale and specific laboratory conditions.

Step Reactants Reagents/Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
1: Nitration 2,3-DiaminopyridineHNO₃ / H₂SO₄0 to 101-370-85[3]
1: Nitration 3,5-Dinitropyridin-2-amine(NH₄)₂S (aq), Methanol750.5~100[10]
2: Cyclization 2,3-DiaminopyridineFormic Acid (98-100%)Reflux (~100)675-85[9]
2: Cyclization 2,3-DiaminopyridineTriethyl orthoformateReflux2-4~83[5]

Experimental Protocols

The following are generalized protocols based on established literature. Warning: These procedures involve hazardous materials and should only be performed by trained chemists with appropriate safety measures in place.[1][2]

Protocol 1: Synthesis of 5-Nitropyridine-2,3-diamine
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0 °C.

  • Addition: Slowly add 2,3-diaminopyridine in small portions, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide while keeping the mixture cool in an ice bath. The product will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitropyridine-2,3-diamine (1.0 eq).

  • Reagent Addition: Carefully add an excess of 98-100% formic acid to the flask.[9]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[9]

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[9]

  • Precipitation: Dissolve the residue in a minimum amount of hot water and carefully neutralize to a pH of 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.[9]

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry.[9]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like hot ethanol.[9]

References

managing reaction conditions for selective nitration of imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of imidazo[4,5-b]pyridine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the selective nitration of the imidazo[4,5-b]pyridine core. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide range of therapeutic agents due to its structural similarity to endogenous purines.[1][2] However, its functionalization via electrophilic substitution, particularly nitration, is notoriously challenging. Achieving high regioselectivity requires a nuanced understanding of the electronic properties of the heterocyclic system and precise control over reaction conditions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the selective nitration of imidazo[4,5-b]pyridine so challenging?

The primary challenge lies in the electronic nature of the fused ring system and its behavior in strong acids. The imidazo[4,5-b]pyridine core contains three nitrogen atoms, all of which can be protonated under typical nitrating conditions (e.g., mixed nitric and sulfuric acid).

  • Competing Reaction Sites: The system has an electron-rich imidazole ring fused to an electron-deficient pyridine ring. In a neutral state, electrophilic attack is favored on the imidazole moiety.

  • Deactivation by Protonation: In strong acid, the pyridine and imidazole nitrogens become protonated. This creates positive charges on the heterocyclic system, which strongly deactivates it towards further electrophilic attack by the nitronium ion (NO₂⁺).[3]

  • Regioselectivity Control: The balance between the substrate's protonated (deactivated) and unprotonated (activated) states is delicate and highly dependent on the acidity of the medium. This makes controlling the position of nitration (regioselectivity) difficult, often leading to mixtures of isomers or no reaction at all.[4][5]

Q2: What is the expected regioselectivity for electrophilic nitration on the imidazo[4,5-b]pyridine ring?

Based on theoretical electron density and reactivity of similar heterocyclic systems, electrophilic attack is predicted to occur on the electron-rich imidazole ring rather than the electron-poor pyridine ring. However, the precise position is dictated by the reaction conditions. Under the strongly acidic environment required to generate the nitronium ion, the situation is complicated by protonation. The least deactivated position on the protonated species often becomes the site of substitution. For many imidazopyridine isomers, nitration occurs at the 3-position if the 1-position is substituted.[6] Careful optimization is required to direct the substitution to the desired carbon atom.

Q3: What are the most common nitrating agents for this reaction?

The choice of nitrating agent is critical for success and depends on the desired outcome and the substrate's sensitivity.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8] It is effective but its harshness can lead to substrate degradation or low yields.

  • Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This mixture generates acetyl nitrate, a milder nitrating agent. However, this system can sometimes favor N-nitration on the imidazole ring, which may be undesirable if C-nitration is the goal.[7][9]

  • Nitronium Salts (e.g., NO₂BF₄): Pre-formed nitronium salts allow for nitration in non-protic, aprotic solvents. This avoids the strong deactivation caused by protonation and can be a good strategy for acid-sensitive substrates.[10]

  • Alternative "Milder" Reagents: For substrates that are highly sensitive to acid, reagents like N-nitrosaccharin or N-nitropyrazoles in the presence of a Lewis acid or in solvents like hexafluoroisopropanol (HFIP) can be effective.[11][12]

Q4: How can I definitively characterize the resulting regioisomers?

Confirming the position of the nitro group is non-trivial because isomers often have very similar spectroscopic profiles. A combination of techniques is essential:

  • 1D NMR (¹H and ¹³C): While useful, proton and carbon chemical shifts alone may not be sufficient for unambiguous assignment.

  • 2D NMR (NOESY and HMBC): These are the most powerful tools.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can establish through-space proximity between the protons of a substituent (e.g., an N-alkyl group) and protons on the heterocyclic core, helping to distinguish N1 from N3 isomers.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can reveal long-range couplings between protons and specific carbons in the ring system, allowing for definitive structural assignment.

  • X-Ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the absolute, unambiguous structure of the isomer.[4][13]

Troubleshooting Guide

Issue 1: Low or No Yield of Nitrated Product

This is the most common problem and typically points to issues with reactivity or substrate stability.

Possible Cause Scientific Rationale Suggested Solution
Excessive Ring Deactivation In highly acidic media (e.g., >90% H₂SO₄), the imidazo[4,5-b]pyridine substrate is fully protonated, making it extremely resistant to electrophilic attack.[3]Systematically decrease the concentration of sulfuric acid. Try a nitrating system with a different acid, such as phosphoric acid.[7] Alternatively, switch to a non-acidic nitrating system like NO₂BF₄ in an organic solvent (e.g., sulfolane or dichloromethane).[10]
Substrate Decomposition The substrate may be unstable under the harsh, oxidizing conditions of mixed acid, especially at elevated temperatures, leading to charring or the formation of intractable tar.[14]Maintain strict temperature control. Start the reaction at a very low temperature (e.g., -10°C to 0°C) and allow it to warm slowly only if no conversion is observed.[14] Monitor the reaction closely by TLC or LC-MS for the appearance of decomposition products.[15]
Insufficiently Reactive Nitrating Agent Milder nitrating agents (e.g., dilute nitric acid) may not be potent enough to generate a sufficient concentration of the nitronium ion to overcome the inherent low reactivity of the protonated heterocycle.If using a milder system, consider increasing the reaction temperature cautiously. If that fails, a stronger system like classical mixed acid (HNO₃/H₂SO₄) is likely necessary. Ensure all reagents are anhydrous, as water can consume the sulfuric acid and reduce the generation of NO₂⁺.[10]
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers

Achieving a single, pure regioisomer is the primary goal of selective nitration.

Possible Cause Scientific Rationale Suggested Solution
Reaction Temperature is Too High Higher temperatures provide more energy to overcome the activation barriers for substitution at multiple positions, leading to a loss of selectivity.Perform the reaction at the lowest possible temperature that still allows for conversion. A good starting point is 0°C. If multiple isomers still form, try running the reaction at -10°C or even lower.
Inappropriate Acidity (pKa Effects) The distribution of protonated species changes with the acidity of the medium. Different protonated forms may have different directing effects, leading to a mixture of products.Modulate the acid concentration. Prepare several small-scale reactions with varying ratios of nitric to sulfuric acid (e.g., 1:1, 1:2, 1:3) to find an optimal window for selectivity.
Kinetic vs. Thermodynamic Control A mixture of products may form initially (kinetic control). Over time or at higher temperatures, this mixture may or may not equilibrate to the most stable isomer (thermodynamic control).Analyze the product distribution over time. If the ratio of isomers changes, the reaction may be under thermodynamic control. In this case, longer reaction times or higher temperatures might favor a single product. If the ratio is constant, the reaction is under kinetic control, and lowering the temperature is the best strategy.
Issue 3: Product Decomposition During Workup

The desired product can be lost after the reaction is complete.

Possible Cause Scientific Rationale Suggested Solution
Exotherm During Quenching Pouring a concentrated acid mixture directly into a large volume of water or base can generate significant heat, which can hydrolyze or decompose the nitro product.Always quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.[14] This ensures the temperature remains low throughout the neutralization process.
Product Instability at High/Low pH The nitro-imidazo[4,5-b]pyridine product may be unstable in strongly basic or acidic aqueous solutions during extraction.Neutralize the quenched reaction mixture carefully to a pH of ~7-8 using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) while keeping the solution cold in an ice bath. Avoid strong bases like NaOH unless necessary.

Visualized Workflows and Mechanisms

Mechanism of Electrophilic Nitration

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4_2 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) H2O-NO2+->NO2+ - H₂O Substrate Imidazo[4,5-b]pyridine (Protonated Form) H3O+ H₃O⁺ SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ Product Nitro-Imidazo[4,5-b]pyridine SigmaComplex->Product - H⁺ H+ H⁺

Caption: Mechanism of mixed-acid nitration on the imidazo[4,5-b]pyridine core.

Troubleshooting Workflow

Troubleshooting_Workflow start Nitration Reaction Attempted check_yield Analyze Crude Product: Low or No Yield? start->check_yield check_selectivity Multiple Isomers Formed? check_yield->check_selectivity No check_decomp Decomposition / Tar? check_yield->check_decomp Yes success Successful Nitration check_selectivity->success No lower_temp2 ACTION: 1. Lower reaction temperature. 2. Optimize acid ratio. check_selectivity->lower_temp2 Yes lower_temp ACTION: Lower reaction temperature (-10°C). Strict temperature control. check_decomp->lower_temp Yes change_reagent ACTION: 1. Decrease H₂SO₄ concentration. 2. Switch to non-acidic system (NO₂BF₄). check_decomp->change_reagent No lower_temp->start Re-run Experiment change_reagent->start Re-run Experiment lower_temp2->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting common nitration issues.

Experimental Protocols

Disclaimer: These protocols are general guidelines. The optimal conditions, including temperature, reaction time, and stoichiometry, must be determined empirically for each specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for C-Nitration using Mixed Acid

This protocol uses standard mixed acid conditions and is a robust starting point for many substrates.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (98%, 5 mL).

  • Cooling: Cool the flask to -5°C in an ice-salt bath.

  • Addition of Nitric Acid: While maintaining the temperature between -5°C and 0°C, slowly add fuming nitric acid (99%, 1.2 eq.) dropwise. Stir the resulting mixed acid for 15 minutes at this temperature.

  • Substrate Addition: Dissolve the imidazo[4,5-b]pyridine starting material (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add it dropwise to the cold mixed acid, ensuring the internal temperature does not rise above 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto a stirred slurry of crushed ice (50 g).

  • Neutralization: Cautiously neutralize the cold aqueous solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Nitration using Nitronium Tetrafluoroborate

This protocol is suitable for acid-sensitive substrates.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the imidazo[4,5-b]pyridine starting material (1.0 eq.) in an anhydrous, non-protic solvent (e.g., acetonitrile or sulfolane, 10 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add nitronium tetrafluoroborate (NO₂BF₄, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Characterization of Nitro-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common pitfalls encountered during the characterization of nitro-containing heterocyclic compounds. These molecules are prevalent in pharmaceuticals, agrochemicals, and energetic materials, yet their unique electronic and chemical properties present significant analytical challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

Part 1: Spectroscopic Characterization Pitfalls

The presence of the strongly electron-withdrawing nitro group significantly influences the spectroscopic properties of a heterocyclic system. Understanding these effects is crucial for accurate structural elucidation.

FAQ 1: Why am I observing unusual chemical shifts and peak broadening in the ¹H and ¹³C NMR spectra of my nitro-heterocycle?

Common Pitfall: The potent electron-withdrawing nature of the nitro group dramatically alters the electronic environment of the heterocyclic ring, leading to significant deshielding of nearby protons and carbons. This can shift signals to unexpected regions of the spectrum, complicating interpretation. Furthermore, dynamic processes such as restricted rotation around the C-NO₂ bond or intermolecular interactions can lead to peak broadening.

Troubleshooting Guide:

  • High-Field NMR: Utilize a higher field strength spectrometer (e.g., 600 MHz or above) to improve signal dispersion and resolve overlapping multiplets.

  • 2D NMR Techniques: Employ a suite of 2D NMR experiments to definitively assign protons and carbons.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework.

  • Variable Temperature (VT) NMR: If peak broadening is observed, acquiring spectra at different temperatures can help determine if a dynamic process is occurring. Coalescence of signals at higher temperatures is indicative of overcoming an energetic barrier to rotation or exchange.

  • ¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct detection of the nitrogen atom of the nitro group can provide valuable structural information.[1][2] Be aware that ¹⁵N chemical shifts can be highly sensitive to solvent and intermolecular effects.[1]

FAQ 2: My mass spectrometry data for my nitro-containing heterocycle is complex and doesn't show a clear molecular ion. What's happening?

Common Pitfall: Nitroaromatic compounds often exhibit complex fragmentation patterns in mass spectrometry, which can make identification of the molecular ion challenging.[3][4] Common fragmentation pathways include the loss of •NO (30 u), •NO₂ (46 u), and •OH radicals.[3][4][5] The stability of the molecular ion can be low, particularly under high-energy ionization techniques like Electron Ionization (EI).

Troubleshooting Guide:

  • Soft Ionization Techniques: Employ soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻).[3] These techniques impart less energy to the molecule, reducing fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion and its fragments. This allows for the determination of the elemental composition, which is a powerful tool for confirming the identity of your compound.

  • Tandem Mass Spectrometry (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern can provide valuable structural information and serve as a fingerprint for your compound.[3][6]

  • "Ortho Effect": Be aware of the "ortho effect" in ortho-substituted nitroaromatics, where the nitro group can interact with an adjacent functional group, leading to characteristic fragmentation pathways, such as the loss of water.[7]

Table 1: Common Mass Spectrometry Fragments for Nitroaromatic Compounds

Fragment LossMass (u)Common Observation
•NO30Frequently observed in both EI and ESI.[3][4][6]
•NO₂46A characteristic loss for nitroaromatics.[3][4]
•OH17Can occur, especially in the presence of ortho substituents.[3]
H₂O18Often seen in ortho-substituted compounds due to the "ortho effect".[7]

Part 2: Chemical Instability and Reactivity Issues

The nitro group imparts a unique reactivity to heterocyclic systems, making them susceptible to degradation under various conditions.

FAQ 3: My purified nitro-heterocycle decomposes or changes color upon standing. How can I improve its stability?

Common Pitfall: Many nitro-containing compounds, particularly those with additional activating groups, can be unstable.[8] They are often sensitive to light, heat, and changes in pH. The yellowing of nitro compounds upon storage is a common observation.[8]

Troubleshooting Guide:

  • Storage Conditions:

    • Light Protection: Store the compound in an amber vial or wrapped in aluminum foil to protect it from light-induced degradation (photolysis).[9][10][11]

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition reactions.

  • Purification: Ensure the compound is highly pure. Trace impurities can sometimes catalyze decomposition.

  • pH Control: If the compound is in solution, ensure the pH is controlled, as both acidic and basic conditions can promote degradation.[12]

FAQ 4: I'm seeing unexpected byproducts in my reaction, suggesting the nitro group is being reduced. How can I avoid this?

Common Pitfall: The nitro group is readily reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino groups.[13] This reduction can occur under various conditions, including catalytic hydrogenation and the use of certain metals or reducing agents.[14][15][16]

Troubleshooting Guide:

  • Chemoselective Reagents: Choose your reagents carefully to avoid unintentional reduction of the nitro group.

    • For reductions elsewhere in the molecule, consider reagents known for their chemoselectivity. For example, sodium borohydride will typically not reduce a nitro group while reducing aldehydes and ketones.

    • If you need to perform a reaction that is incompatible with the nitro group, consider a protection-deprotection strategy if feasible.

  • Reaction Conditions:

    • Avoid Catalytic Hydrogenation: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are highly effective for nitro group reduction and should be avoided if this is not the desired outcome.[13][14]

    • Metal Selection: Be cautious with the use of metals like iron, zinc, or tin in acidic media, as these are classic conditions for nitro group reduction.[14][15][16]

Diagram 1: Nitro Group Reduction Pathway

G Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction of a nitro group.

Part 3: Purification and Isolation Challenges

The polarity and potential instability of nitro-containing heterocycles can make their purification and isolation a significant hurdle.

FAQ 5: I'm having difficulty purifying my nitro-heterocycle by column chromatography. It either streaks badly or seems to decompose on the silica gel.

Common Pitfall: The polar nitro group can lead to strong interactions with silica gel, causing tailing and poor separation. Furthermore, the acidic nature of silica gel can catalyze the degradation of sensitive compounds.[17]

Troubleshooting Guide:

  • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to deactivate the acidic sites on the silica gel. This can significantly improve peak shape and reduce degradation.[17]

  • Alternative Stationary Phases:

    • Alumina: Consider using neutral or basic alumina as the stationary phase, which can be less harsh for acid-sensitive compounds.[17]

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.

  • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with a higher flow rate.

  • Recrystallization: If the compound is a solid, recrystallization is often a superior method for obtaining high purity material and can be less harsh than chromatography.

Diagram 2: Troubleshooting Chromatography of Nitro-Heterocycles

G Start Poor Separation/Decomposition on Silica Gel Tailing Streaking or Tailing? Start->Tailing Decomposition Decomposition on TLC? Start->Decomposition Add_Base Add Triethylamine to Eluent Tailing->Add_Base Change_Stationary_Phase Try Alumina or Reverse-Phase Decomposition->Change_Stationary_Phase Fast_Chromatography Use Flash Chromatography Add_Base->Fast_Chromatography Change_Stationary_Phase->Fast_Chromatography Recrystallize Consider Recrystallization Fast_Chromatography->Recrystallize If solid

Caption: Decision tree for purification issues.

Part 4: Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and identify potential degradation products.[10][18][19]

FAQ 6: What specific considerations are there for designing forced degradation studies for nitro-containing heterocyles?

Common Pitfall: The inherent reactivity of the nitro group means that these compounds can be susceptible to degradation under a variety of stress conditions. It is crucial to anticipate these pathways to design a meaningful forced degradation study.

Experimental Protocol: General Approach to Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of the active pharmaceutical ingredient (API) in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the API to the following conditions in separate experiments:

    • Acid Hydrolysis: Treat the API solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[20]

    • Base Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature or with gentle heating.[20]

    • Oxidative Degradation: Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[12]

    • Thermal Degradation: Store the solid API in an oven at a controlled temperature (e.g., 60 °C).[10]

    • Photolytic Degradation: Expose the API solution or solid to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[21][22] The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/m².[21][22]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (typically with UV and/or MS detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Table 2: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis0.1 N - 1 N HCl, HeatSeveral hours to daysHydrolysis of other functional groups
Base Hydrolysis0.1 N - 1 N NaOH, RT/HeatSeveral hours to daysHydrolysis, potential for Janowsky complex formation
Oxidation3-30% H₂O₂, RTSeveral hoursOxidation of the heterocycle or other substituents
PhotolysisUV/Vis light (ICH Q1B)Per ICH guidelinesPhotoreduction, rearrangement, fragmentation[9][11]
Thermal60-80 °C (solid or solution)Several days to weeksGeneral decomposition, potential for elimination reactions

By anticipating these common pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can more effectively and accurately characterize nitro-containing heterocyles, accelerating their research and development efforts.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Nitro-3H-imidazo[4,5-b]pyridine Isomers and Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention as a privileged structure in the design of novel therapeutic agents. Its inherent ability to interact with a multitude of biological targets has led to the development of compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparison of the biological activity of 6-nitro-3H-imidazo[4,5-b]pyridine isomers and related derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into the experimental data that underpins these findings, provide detailed protocols for key assays, and explore the mechanistic pathways through which these compounds exert their effects.

The Significance of Isomerism in Drug Design

The precise positioning of functional groups within a molecule can dramatically alter its pharmacological profile. In the context of this compound, isomerism can manifest in two primary ways: the position of the nitro group on the pyridine ring and the tautomeric form of the imidazole ring (1H vs. 3H). While direct comparative studies on the positional isomers of the nitro group (e.g., 5-nitro vs. 6-nitro vs. 7-nitro) are not extensively available in the current literature, the broader field of nitro-heterocycles suggests that such variations can significantly impact electronic properties, metabolic stability, and target engagement. For instance, studies on nitroimidazoles have shown that moving the nitro group from the 4-position to the 5-position dramatically alters the compound's chemical reactivity and biological activity.[4]

Furthermore, the tautomerism of the imidazole ring (N1-H vs. N3-H) presents another layer of complexity and opportunity for medicinal chemists. The position of the proton can influence hydrogen bonding interactions with target proteins and affect the molecule's overall physicochemical properties. Research on the alkylation of the imidazo[4,5-b]pyridine core has demonstrated that different regioisomers (N1, N3, and N4 substituted) can be isolated, and these isomers can exhibit distinct biological activities.[5]

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of imidazo[4,5-b]pyridine derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, and the presence and position of a nitro group can play a crucial role in this activity.

Comparative Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various imidazo[4,5-b]pyridine derivatives, including those with nitro substitutions, against different cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
Compound A H4-nitrophenylMCF-7>100[6]
Compound B H4-nitrophenylBT-474>100[6]
Compound C Br4-nitrophenylMCF-728.34[6]
Compound D Br4-nitrophenylBT-47435.17[6]
Compound E H3-nitrophenylMCF-70.8 (as 6-(4-nitrophenoxy) derivative)[7]
Compound F H2-fluorophenylMCF-7-[7]
Compound G H2,6-dimethoxyphenyl-0.5 (as 6-(4-nitrophenoxy) derivative)[7]

Analysis of Structure-Activity Relationship (SAR):

The data, although not a direct comparison of positional isomers of the nitro group on the imidazo[4,5-b]pyridine core, provides valuable SAR insights. For instance, a comparison of Compounds A/B with C/D suggests that the presence of a bromine atom at the 6-position enhances the anticancer activity of the 2-(4-nitrophenyl)imidazo[4,5-b]pyridine scaffold.[6] Furthermore, the data for compounds E and G, which are 6-(4-nitrophenoxy) derivatives, indicate that substitutions on the 2-phenyl ring significantly influence cytotoxicity, with the 2,6-dimethoxyphenyl and 3-nitrophenyl substitutions showing potent activity.[7]

Mechanism of Action: Targeting Cyclin-Dependent Kinase 9 (CDK9)

Several potent anticancer imidazo[4,5-b]pyridine derivatives have been found to exert their effect through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5] CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[1] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from abortive to productive transcription elongation.[1] In many cancers, there is an over-reliance on the continuous transcription of anti-apoptotic proteins for survival.[8] By inhibiting CDK9, these imidazo[4,5-b]pyridine derivatives can downregulate the expression of these survival proteins, leading to apoptosis in cancer cells.

CDK9_Pathway cluster_0 Transcription Initiation cluster_1 Transcriptional Pausing cluster_2 P-TEFb Activation cluster_3 Elongation cluster_4 Inhibition cluster_5 Downstream Effects RNA_Pol_II RNA Polymerase II Promoter Promoter Region RNA_Pol_II->Promoter Binds Paused_Complex Paused Elongation Complex (NELF/DSIF) Promoter->Paused_Complex Initiates transcription and pauses Phosphorylation Phosphorylation of RNA Pol II CTD, NELF, DSIF Paused_Complex->Phosphorylation Releases CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb Cyclin_T1 Cyclin T1 Cyclin_T1->PTEFb PTEFb->Phosphorylation Catalyzes Productive_Elongation Productive Elongation (mRNA synthesis) Phosphorylation->Productive_Elongation Anti_apoptotic Decreased Anti-apoptotic Protein Expression Productive_Elongation->Anti_apoptotic Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->CDK9 Inhibits Apoptosis Apoptosis Anti_apoptotic->Apoptosis Leads to

Caption: The CDK9 signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties. The structural resemblance to purines allows these compounds to potentially interfere with essential metabolic pathways in microorganisms.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of imidazo[4,5-b]pyridine derivatives against various bacterial strains.

Compound IDR1R2Bacterial StrainMIC (µg/mL)Reference
Compound H BrPhenylBacillus cereus-[5]
Compound I BrPhenyl (N3-allyl)Bacillus cereus>10[5]
Compound J BrPhenyl (N4-allyl)Bacillus cereus10[5]
Compound K H-M. tuberculosis H37Rv0.7 (as 6-(4-nitrophenoxy) derivative with 3-bromophenyl at R2)[7]
Compound L H-M. tuberculosis H37Rv0.5 (as 6-(4-nitrophenoxy) derivative with 2,6-dimethoxyphenyl at R2)[7]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial data highlights the importance of the substitution pattern on the imidazo[4,5-b]pyridine core. A study on N-alkylated regioisomers of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine showed that the N4-allyl isomer (Compound J) exhibited greater activity against Bacillus cereus than the N3-allyl isomer (Compound I).[5] This underscores the significance of the substituent's position on the imidazole ring in determining antimicrobial efficacy. Additionally, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range.[7]

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following is a detailed protocol for the MTT assay, a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound isomers/derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. b. After 24 hours of cell incubation, carefully remove the medium from the wells. c. Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. d. Include control wells:

    • Vehicle control: Cells treated with medium containing the same concentration of the solvent used to dissolve the compounds.
    • Untreated control: Cells in complete culture medium only.
    • Blank: Medium only (no cells). e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. While this guide has highlighted key structure-activity relationships based on available data, the field would greatly benefit from direct comparative studies of positional isomers of the nitro group and a more profound understanding of the influence of imidazole tautomerism on biological activity.

Future research should focus on the systematic synthesis and evaluation of these isomers to build a more complete SAR map. Investigating the metabolic stability and pharmacokinetic profiles of the most potent compounds will be crucial for their translation into clinical candidates. Furthermore, exploring other potential mechanisms of action beyond CDK9 inhibition could unveil new therapeutic opportunities for this versatile heterocyclic system. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary tools and knowledge to advance the discovery and development of next-generation therapeutics based on the imidazo[4,5-b]pyridine core.

References

Validating 6-Nitro-3H-imidazo[4,5-b]pyridine: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 6-Nitro-3H-imidazo[4,5-b]pyridine as a novel anticancer agent. We will explore its comparative efficacy against established chemotherapeutics, delve into its potential mechanism of action, and provide detailed, field-proven protocols for in vitro validation.

The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting significant therapeutic potential, including anticancer activity.[1][2] The introduction of a nitro group at the 6-position of the 3H-imidazo[4,5-b]pyridine core presents an intriguing candidate for investigation, building upon the established anticancer properties of this heterocyclic system. This guide will equip researchers with the necessary tools and knowledge to rigorously assess its preclinical viability.

Comparative Anticancer Efficacy: An In Vitro Perspective

The initial validation of any potential anticancer agent hinges on demonstrating its cytotoxic effects against cancer cell lines. To provide a clear benchmark, we will compare the activity of imidazo[4,5-b]pyridine derivatives to standard-of-care drugs, doxorubicin and paclitaxel, in well-characterized breast (MCF-7) and colon (HCT116) cancer cell lines. While specific data for the 6-nitro derivative is emerging, data from closely related imidazo[4,5-b]pyridine compounds provide a strong rationale for its investigation.[3][4]

Compound/DrugMCF-7 IC50 (µM)HCT116 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)0.851.05[3]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)0.921.12[3]
Doxorubicin~1.65Not specified in the same study[3]
Paclitaxel~0.064 (64 nM)~0.00246 (2.46 nM)[3]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.[3]

Unraveling the Mechanism of Action: Targeting Cyclin-Dependent Kinase 9 (CDK9)

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3][4] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[3] This provides a compelling hypothesis for the mechanism of action of this compound.

The inhibition of the CDK9/Cyclin T complex by imidazo[4,5-b]pyridine derivatives prevents the phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation.[3] This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby promoting apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Drug Action CDK9 CDK9/Cyclin T RNAPII_phos RNA Polymerase II (phosphorylated) CDK9->RNAPII_phos Phosphorylation RNAPII_unphos RNA Polymerase II (unphosphorylated) RNAPII_unphos->CDK9 DNA DNA RNAPII_phos->DNA Transcriptional Elongation mRNA mRNA (Anti-apoptotic proteins) DNA->mRNA Apoptosis Apoptosis mRNA->Apoptosis Inhibition of Drug This compound Drug->CDK9 Inhibition

Caption: Proposed mechanism of action of this compound via CDK9 inhibition.

Experimental Validation Protocols

To empirically validate the anticancer potential of this compound, a series of robust in vitro assays are required. The following protocols provide a standardized workflow for assessing cytotoxicity, effects on the cell cycle, and the underlying molecular mechanism.

Cell Viability Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[3]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[3]

Western Blotting for Mechanistic Validation

Western blotting is used to detect specific proteins in a sample and can be used to validate the mechanism of action of the this compound by assessing the levels of key signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.[3]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK9, p-RNA Pol II, Mcl-1, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion and Future Directions

The in vitro data on related imidazo[4,5-b]pyridine derivatives strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent.[3][6] Its potential to inhibit the CDK9 signaling pathway offers a clear and testable mechanism of action.[3][4] The experimental protocols provided in this guide offer a standardized framework for researchers to independently validate and expand upon these initial findings. Successful in vitro validation should be followed by in vivo efficacy and toxicity studies in animal models to further elucidate the therapeutic potential of this compound class.

References

A Researcher's Guide to the Structure-Activity Relationship of 6-Nitro-3H-imidazo[4,5-b]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth technical comparison of 6-Nitro-3H-imidazo[4,5-b]pyridine derivatives, a promising class of compounds in modern oncology research. We will dissect their structure-activity relationships (SAR), offering insights grounded in experimental data to inform your own discovery and development efforts. The structural similarity of the imidazo[4,5-b]pyridine core to purine nucleobases makes it a privileged scaffold for targeting ATP-binding sites in various kinases, which are often dysregulated in cancer.[1][2] The introduction of a strong electron-withdrawing nitro group at the C6 position can significantly influence the electronic properties of the heterocyclic system, potentially enhancing interactions with target proteins and modulating the compound's overall biological activity.

The Strategic Importance of the this compound Scaffold

The imidazo[4,5-b]pyridine scaffold is a versatile and crucial motif in medicinal chemistry due to its proven efficacy against a range of biological targets.[2] Its structural analogy to purines allows it to function as a kinase inhibitor, a class of targeted therapeutics that has revolutionized cancer treatment.[1] Our focus on the 6-nitro substitution is deliberate. This functional group dramatically alters the electron density of the pyridine ring, which can lead to more potent and selective interactions within the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[4][5]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. While systematic studies on a comprehensive series of 6-nitro derivatives are not extensively published, we can infer critical SAR trends from studies on structurally related compounds, particularly those with a 6-bromo substitution, which also serves as an electron-withdrawing group. The following analysis focuses on key substitution points and their impact on anticancer activity.

The Critical Role of the C2-Substituent

The C2 position of the imidazo[4,5-b]pyridine ring is a key vector for modifying the molecule's interaction with its biological target. Aromatic and heteroaromatic substitutions at this position have been shown to be crucial for potent anticancer activity.

  • Impact of Phenyl and Substituted Phenyl Groups: The presence of a phenyl ring at the C2 position is a common feature in active derivatives. The substitution pattern on this phenyl ring is a critical determinant of potency. For instance, in a series of 6-bromo-imidazo[4,5-b]pyridine derivatives evaluated for their anticancer and CDK9 inhibitory activity, specific substitutions on the C2-phenyl ring led to significant variations in efficacy.[3]

  • Influence of Heterocyclic Rings: Replacing the C2-phenyl ring with other heterocyclic systems can also modulate activity. This modification can introduce additional hydrogen bond donors and acceptors, potentially leading to novel interactions with the target kinase.

The N3-Position: A Handle for Modulating Physicochemical Properties

The N3 position of the imidazole ring offers a site for substitution that can influence the compound's solubility, metabolic stability, and cell permeability without directly interacting with the kinase hinge region.

  • Alkyl and Substituted Alkyl Groups: Introduction of small alkyl groups at the N3 position can enhance lipophilicity, which may improve cell membrane permeability. However, larger, bulkier groups could be detrimental to activity by causing steric clashes within the binding site.

The C6-Position: The Electron-Withdrawing Anchor

The 6-nitro group is the defining feature of the compounds discussed in this guide. Its strong electron-withdrawing nature is hypothesized to enhance the hydrogen bonding capabilities of the imidazo[4,5-b]pyridine core with the kinase hinge region, a common binding motif for kinase inhibitors. While direct comparative data for a series of 6-nitro compounds is limited, the enhanced activity of 6-bromo analogs suggests that an electron-withdrawing substituent at this position is beneficial for potent inhibition.[6]

Comparative Analysis of Anticancer Activity

To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity of representative 6-bromo-3H-imidazo[4,5-b]pyridine derivatives against human breast (MCF-7) and colon (HCT116) cancer cell lines, along with their CDK9 inhibitory activity. These 6-bromo derivatives serve as valuable surrogates for understanding the potential of their 6-nitro counterparts.

Compound IDC2-SubstituentC6-SubstituentMCF-7 IC50 (µM)[3]HCT116 IC50 (µM)[3]CDK9 IC50 (µM)[3]
I 4-aminosulfonylphenylBr1.832.150.89
II 4-methylaminosulfonylphenylBr1.521.890.75
VIII 4-(morpholinosulfonyl)phenylBr0.921.120.63
IX 4-(4-methylpiperazin-1-ylsulfonyl)phenylBr0.851.050.68
Sorafenib ----0.76

Analysis of Comparative Data: The data clearly indicates that the nature of the substituent at the C2-phenyl ring significantly impacts the anticancer and CDK9 inhibitory activity. A clear trend is observed where increasing the complexity and hydrogen bonding potential of the sulfonyl group at the para-position of the C2-phenyl ring leads to enhanced potency. For instance, the morpholinosulfonyl (Compound VIII ) and 4-methylpiperazin-1-ylsulfonyl (Compound IX ) derivatives exhibit superior activity compared to the simpler aminosulfonyl (Compound I ) and methylaminosulfonyl (Compound II ) analogs.[3] Notably, the most active compounds show CDK9 inhibitory potency comparable to or better than the approved kinase inhibitor, Sorafenib.[3]

Experimental Protocols: A Foundation for Your Research

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key experiments.

General Synthetic Workflow for 2-Aryl-6-nitro-3H-imidazo[4,5-b]pyridines

The synthesis of the target compounds typically involves the condensation of a substituted 2,3-diamino-5-nitropyridine with an appropriate aromatic aldehyde. This approach is chosen for its reliability and the ready availability of starting materials.

G A 2,3-Diamino-5-nitropyridine C Condensation A->C B Aromatic Aldehyde (R-CHO) B->C D Cyclization C->D Oxidative or non-oxidative conditions E 2-Aryl-6-nitro-3H-imidazo[4,5-b]pyridine D->E

Caption: General synthetic workflow for 2-Aryl-6-nitro-3H-imidazo[4,5-b]pyridines.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diamino-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1.1 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The choice of oxidative (e.g., air, nitrobenzene) or non-oxidative conditions will depend on the specific aldehyde used.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to afford the pure 2-aryl-6-nitro-3H-imidazo[4,5-b]pyridine derivative.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of test compounds.[7][8] Its selection is based on its reliability, sensitivity, and suitability for high-throughput screening.[7] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[9]

G A Seed cancer cells in a 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

CDK9/Cyclin T1 Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on their putative target, a biochemical kinase assay is essential. The Adapta™ Universal Kinase Assay or a similar TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay is a suitable choice due to its high sensitivity and robustness.[9]

G A Prepare kinase reaction buffer with ATP and substrate B Add test compound at various concentrations A->B C Initiate reaction by adding CDK9/Cyclin T1 enzyme B->C D Incubate at 30°C C->D E Stop reaction and add detection reagents (e.g., ADP-Glo™) D->E F Measure signal (e.g., luminescence or TR-FRET) E->F G Calculate percent inhibition and IC50 values F->G G cluster_0 Normal Transcription Elongation cluster_1 Inhibition by this compound RNAPII RNA Polymerase II pRNAPII Phosphorylated RNAP II RNAPII->pRNAPII PTEFb CDK9/Cyclin T1 (P-TEFb) ATP ATP PTEFb->pRNAPII Phosphorylation ADP ADP ATP:n->ADP:n Elongation Transcriptional Elongation pRNAPII->Elongation Survival Anti-apoptotic Proteins (e.g., Mcl-1) Elongation->Survival Inhibitor This compound Derivative BlockedPTEFb CDK9/Cyclin T1 (P-TEFb) Inhibitor->BlockedPTEFb Inhibition NoElongation Transcriptional Arrest BlockedPTEFb->NoElongation Apoptosis Apoptosis NoElongation->Apoptosis

References

comparative analysis of kinase inhibition by imidazo[4,5-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in the development of potent and selective kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the design of targeted therapeutics, particularly in oncology. This guide provides a comparative analysis of the inhibitory activity of various imidazo[4,5-b]pyridine analogs against several key kinase families, supported by experimental data and detailed methodologies for essential assays.

The Versatility of the Imidazo[4,5-b]pyridine Scaffold: A Multi-Kinase Inhibitor Framework

The adaptability of the imidazo[4,5-b]pyridine core allows for the development of inhibitors targeting diverse kinase families through strategic chemical modifications. Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions of the imidazo[4,5-b]pyridine ring system can significantly influence both potency and selectivity. This has led to the discovery of potent inhibitors of Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), p38 mitogen-activated protein kinase (MAPK), and glycogen synthase kinase-3 beta (GSK-3β), among others.[2][3]

Comparative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of representative imidazo[4,5-b]pyridine analogs against various kinases. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for potency, with lower values indicating greater efficacy.

Table 1: Inhibition of Aurora and FLT3 Kinases by Imidazo[4,5-b]pyridine Analogs

Compound IDTarget KinaseIC50 / Kd (nM)Assay TypeReference
Compound 28c Aurora-A67 (IC50)Biochemical[3]
Aurora-B12,710 (IC50)Biochemical[3]
FLT3162 (IC50)Biochemical[3]
Compound 31 Aurora-A42 (IC50)Biochemical[4]
Aurora-B198 (IC50)Biochemical[4]
Aurora-C227 (IC50)Biochemical[4]
CCT241736 (27e) Aurora-A7.5 (Kd)Biochemical
Aurora-B48 (Kd)Biochemical
FLT36.2 (Kd)Biochemical
FLT3-ITD38 (Kd)Biochemical
FLT3 (D835Y)14 (Kd)Biochemical

Table 2: Inhibition of Other Kinase Families by Imidazo[4,5-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Imidazopyridine 7 MSK13Biochemical[2]
Imidazopyridine 20 Methionyl-tRNA synthetase< 50Biochemical[2]
Compound 8 Breast Adenocarcinoma (MCF-7)82Cellular[2]
CDK2/Aurora B Inhibitor 4 CDK24-46Biochemical[2]
Aurora B4-46Biochemical[2]

Key Signaling Pathways Targeted by Imidazo[4,5-b]pyridine Analogs

Understanding the signaling context in which these kinases operate is crucial for interpreting the biological effects of their inhibition. The following diagrams illustrate the Aurora kinase and FLT3 signaling pathways, common targets for this class of inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Aurora_A Aurora A G2/M Transition->Aurora_A Metaphase Metaphase Prophase->Metaphase Aurora_B Aurora B Prophase->Aurora_B Anaphase Anaphase Metaphase->Anaphase Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Aurora_B TPX2 TPX2 Aurora_A->TPX2 activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Spindle_Assembly Spindle Assembly TPX2->Spindle_Assembly Imidazo_Pyridine Imidazo[4,5-b]pyridine Analogs Imidazo_Pyridine->Aurora_A inhibit Imidazo_Pyridine->Aurora_B inhibit

Caption: The Aurora Kinase Signaling Pathway in Mitosis.

FLT3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor binds PI3K PI3K FLT3_Receptor->PI3K activates RAS RAS FLT3_Receptor->RAS activates STAT5 STAT5 FLT3_Receptor->STAT5 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5->Proliferation Imidazo_Pyridine Imidazo[4,5-b]pyridine Analogs Imidazo_Pyridine->FLT3_Receptor inhibit

Caption: The FLT3 Signaling Pathway in Hematopoietic Cells.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key assays used to evaluate the inhibitory activity of imidazo[4,5-b]pyridine analogs.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate_1 3. Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection_Reagent Incubate_2 5. Incubate (30-60 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence 6. Measure Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/2X ATP mixture in 1X Kinase Buffer A.

    • Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/2X ATP mixture.

    • Incubate at room temperature for 1 hour.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[5]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to each well.[5]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the binding of an inhibitor to a kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the imidazo[4,5-b]pyridine inhibitor.

    • Prepare a 2X solution of the kinase and a europium-labeled anti-tag antibody mixture in Kinase Buffer A.

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled tracer.

  • Binding Assay:

    • In a 384-well plate, add 4 µL of the 4X inhibitor solution.[4]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[4]

    • Add 4 µL of the 4X tracer solution to all wells.[4]

    • Incubate at room temperature for 60 minutes.[4]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

Cell-Based Kinase Inhibition Assay: Western Blot for Phosphoprotein Levels

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (with Imidazo[4,5-b]pyridine analog) Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (with BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis of Kinase Inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of the imidazo[4,5-b]pyridine inhibitor for a specified time. Include a vehicle-only control.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Scrape and collect the cell lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[5]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.[5]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify band intensities using densitometry software to determine the reduction in protein phosphorylation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Nitro-3H-imidazo[4,5-b]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, owing to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific subclass of these compounds: 6-nitro-3H-imidazo[4,5-b]pyridine-based drugs. While in vitro studies have demonstrated significant promise, particularly through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of cancer cell transcription and survival, a notable gap exists in the publicly available in vivo efficacy data for this specific nitro-substituted series.

This guide will delve into the established in vitro anticancer activities of imidazo[4,5-b]pyridine derivatives, presenting comparative data and detailed experimental protocols to ensure scientific integrity and reproducibility. We will explore the mechanistic underpinnings of their action, focusing on the CDK9 signaling pathway. Furthermore, we will address the current limitations in in vivo research for the 6-nitro derivatives and provide a forward-looking perspective based on data from closely related compounds. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the preclinical and clinical development of this promising class of anticancer agents.

The Promise of Imidazo[4,5-b]pyridines in Oncology

Imidazo[4,5-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3] Their anticancer effects are often attributed to the inhibition of key cellular processes such as proliferation and the induction of apoptosis.[4] Several studies have highlighted the potent antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives against a variety of human cancer cell lines.[4]

A key mechanism of action for many of these compounds is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[4][5] CDK9 is a crucial transcriptional regulator that, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2.[4] By inhibiting CDK9, these drugs can effectively suppress the transcription of these survival proteins, leading to programmed cell death in cancer cells.[6][7][8]

In Vitro Efficacy: A Strong Foundation

The anticancer potential of imidazo[4,5-b]pyridine derivatives has been extensively validated through a variety of in vitro assays. These studies consistently demonstrate potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

Comparative Anticancer Activity

The following table summarizes the in vitro efficacy of several imidazo[4,5-b]pyridine derivatives against common cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50). It is important to note that direct head-to-head comparisons are most accurate when conducted within the same study to minimize experimental variability.[4]

Compound/DrugCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)MCF-7 (Breast)0.85[4]
HCT116 (Colon)1.05[4]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)MCF-7 (Breast)0.92[4]
HCT116 (Colon)1.12[4]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)K562 (Leukemia)<20[9]
Doxorubicin (Standard Chemotherapy)MCF-7 (Breast)~1.65[4]
Paclitaxel (Standard Chemotherapy)MCF-7 (Breast)~0.064[4]
HCT116 (Colon)~0.00246[4]

Note: The specific substitutions on the imidazo[4,5-b]pyridine core vary between studies and are not always 6-nitro derivatives. The data is presented to illustrate the general potency of this class of compounds.

Key In Vitro Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to characterize the anticancer efficacy of this compound-based drugs.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]

  • Drug Treatment: Treat the cells with various concentrations of the this compound-based drug and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment & Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[12]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[12]

  • PI Staining: Just prior to analysis, add 5-10 µL of PI staining solution to each sample.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[14]

Protocol:

  • Cell Harvesting: Harvest the treated cells and prepare a single-cell suspension.

  • Fixation: Add the cells dropwise into cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[15]

  • Washing: Wash the fixed cells twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[14][15]

  • PI Staining: Add PI staining solution to the cell suspension.[15]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mechanism of Action: CDK9 Inhibition and Downstream Effects

The primary mechanism of action for many anticancer imidazo[4,5-b]pyridine derivatives is the inhibition of CDK9.[4][5] This inhibition leads to a cascade of downstream events culminating in apoptosis.

CDK9_Pathway drug 6-Nitro-3H-imidazo [4,5-b]pyridine cdk9_cyclinT CDK9/Cyclin T1 (P-TEFb) drug->cdk9_cyclinT rna_pol_II RNA Polymerase II cdk9_cyclinT->rna_pol_II Phosphorylation (Ser2) apoptosis Apoptosis transcription_elongation Transcription Elongation rna_pol_II->transcription_elongation anti_apoptotic_genes Anti-apoptotic Genes (e.g., Mcl-1, c-Myc) transcription_elongation->anti_apoptotic_genes anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) anti_apoptotic_genes->anti_apoptotic_proteins anti_apoptotic_proteins->apoptosis Inhibition

Caption: CDK9 signaling pathway and its inhibition.

To validate this mechanism, Western blotting can be employed to measure the levels of CDK9 and its downstream targets.

  • Protein Extraction: Lyse treated and control cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, phospho-RNA Polymerase II (Ser2), Mcl-1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

In Vivo Efficacy: The Translational Gap

A critical step in drug development is the translation of promising in vitro results into in vivo efficacy. This is typically assessed using animal models, most commonly xenograft models in immunocompromised mice.

A Notable Absence of Data for 6-Nitro Derivatives

Despite the compelling in vitro data for the broader class of imidazo[4,5-b]pyridines, a thorough search of the scientific literature did not yield any specific studies on the in vivo anticancer efficacy of This compound-based drugs . This represents a significant knowledge gap and a crucial area for future research.

In Vivo Potential: Insights from Related Compounds

While direct evidence is lacking for the 6-nitro derivatives, in vivo studies on other imidazole-pyridine hybrid molecules provide a basis for optimism. For instance, some 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives have shown promising in vivo efficacy in an Ehrlich Ascites Carcinoma model.[18] Additionally, other heterocyclic compounds with different scaffolds but similar kinase-inhibiting mechanisms have demonstrated significant tumor growth reduction in xenograft models.[19] These findings suggest that with appropriate pharmacokinetic and pharmacodynamic properties, imidazo[4,5-b]pyridine-based drugs have the potential to be effective in vivo.

Standardized In Vivo Experimental Workflow: Xenograft Tumor Model

For future in vivo studies on this compound-based drugs, the following is a standardized protocol for establishing and evaluating efficacy in a subcutaneous xenograft model.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Evaluation cell_culture 1. Cancer Cell Culture (Logarithmic Growth Phase) harvesting 2. Cell Harvesting & Washing cell_culture->harvesting cell_suspension 3. Resuspend in PBS/Matrigel (1-5 x 10^7 cells/mL) harvesting->cell_suspension injection 4. Subcutaneous Injection (Nude Mice, 4-6 weeks old) cell_suspension->injection tumor_growth 5. Tumor Growth Monitoring (Calipers) injection->tumor_growth treatment_start 6. Treatment Initiation (Tumor Volume ~50-60 mm³) tumor_growth->treatment_start drug_admin 7. Drug Administration (e.g., i.p., oral gavage) treatment_start->drug_admin efficacy_eval 8. Efficacy Evaluation (Tumor Volume, Body Weight) drug_admin->efficacy_eval

Caption: Standardized workflow for a xenograft tumor model.

Detailed Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 4-6 weeks old.[20] Allow for a 1-2 week acclimatization period.[20]

  • Cell Preparation: Culture the chosen cancer cell line to 80-90% confluency. Harvest the cells during the logarithmic growth phase. Wash the cells and resuspend them in a mixture of serum-free medium or PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.[20][21]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[20]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with digital calipers and calculate the volume using the formula: Volume = (width)^2 x length/2.[22]

  • Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the this compound-based drug and vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Bridging the Gap: Future Directions

The significant in vitro anticancer activity of imidazo[4,5-b]pyridine derivatives, largely driven by CDK9 inhibition, provides a strong rationale for their continued development. However, the current lack of in vivo data for the 6-nitro substituted analogs is a critical hurdle that must be overcome.

Recommendations for Future Research:

  • In Vivo Efficacy Studies: The immediate priority should be to conduct well-designed in vivo studies using xenograft models to determine if the potent in vitro activity of this compound-based drugs translates to an acceptable therapeutic window in a living system.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, as well as their dose-response relationship in vivo.

  • Toxicity and Safety Assessment: Rigorous toxicology studies are essential to identify any potential off-target effects and to establish a safe dose range for further development.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold through medicinal chemistry efforts could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, particularly in oncology, the selectivity of small molecule inhibitors is a critical determinant of both efficacy and safety. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of imidazo[4,5-b]pyridine derivatives, offering experimental insights and methodologies to aid researchers in navigating the complex landscape of the human kinome.

While a comprehensive kinome-wide selectivity profile for a specific 6-Nitro-3H-imidazo[4,5-b]pyridine derivative is not publicly available, this guide will utilize a well-characterized exemplar from the imidazo[4,5-b]pyridine class: a potent dual FLT3/Aurora kinase inhibitor, hereafter referred to as IMP-1 (Imidazo[4,5-b]pyridine Exemplar-1). We will objectively compare its selectivity against established kinase inhibitors from different structural classes: a pyrazolopyrimidine-based inhibitor, AT9283 , and a broader-spectrum inhibitor, Dasatinib . This comparative approach will illuminate the selectivity nuances of the imidazo[4,5-b]pyridine scaffold and provide a framework for assessing the off-target profiles of novel chemical entities.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural similarity of the ATP-binding site across the kinome, however, presents a significant challenge in the development of truly selective inhibitors. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity is paramount. This guide will delve into the experimental approaches used to profile inhibitor selectivity and interpret the resulting data.

Comparative Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of purified kinases. The data is often presented as the percentage of kinase activity remaining at a given inhibitor concentration or as dissociation constants (Kd).

Table 1: Selectivity Profile of IMP-1 (Imidazo[4,5-b]pyridine Exemplar)

Target Kinase% Inhibition at 1 µMKd (nM)
Aurora A>96.67.5
Aurora B>9948
FLT3>946.2
FLT3-ITD>9438
FLT3(D835Y)>9414
JAK2>98.7-
RET>98.2-
PDGFRB>96-
FLT1>99.7-
Other Kinases<50% inhibition for the majority of the kinome-

Data synthesized from publicly available information on a representative dual FLT3/Aurora kinase inhibitor from the imidazo[4,5-b]pyridine class[1][2].

Table 2: Selectivity Profile of AT9283 (Pyrazolopyrimidine Exemplar)

Target KinaseIC50 (nM)
Aurora A3
Aurora B1
JAK21.2
JAK31.1
Abl (T315I)4
Flt330

AT9283 is a multi-targeted inhibitor with potent activity against several kinases[3][4][5][6].

Table 3: Selectivity Profile of Dasatinib (Broad-Spectrum Comparator)

Target KinaseKd (nM)
ABL1<0.1
SRC0.2
LCK0.2
YES10.3
FYN0.4
KIT4
PDGFRB8
Numerous other kinases inhibited to a significant extent

Dasatinib is a potent inhibitor of a wide range of kinases, as demonstrated in KINOMEscan® assays[7][8][9][10].

Discussion of Comparative Data

The data presented highlights the distinct selectivity profiles of these three classes of inhibitors. IMP-1 , our imidazo[4,5-b]pyridine exemplar, demonstrates potent dual inhibition of FLT3 and Aurora kinases with a relatively clean profile against the wider kinome. This suggests that the imidazo[4,5-b]pyridine scaffold can be tailored to achieve a focused polypharmacology.

In contrast, AT9283 , a pyrazolopyrimidine, also potently inhibits Aurora kinases but has a broader spectrum of activity that includes JAK kinases and the T315I mutant of Abl. This illustrates how a different heterocyclic core can lead to a distinct off-target profile, even when targeting some of the same primary kinases.

Dasatinib represents a broader-spectrum inhibitor, potently targeting the Src and Abl families, as well as numerous other tyrosine kinases. This broad activity is the basis of its clinical efficacy in certain leukemias but also contributes to its side-effect profile.

The choice between a highly selective inhibitor and one with a broader profile is a strategic decision in drug development, dependent on the therapeutic indication and the potential for both beneficial and detrimental off-target effects.

Methodologies for Assessing Cross-Reactivity

A robust evaluation of inhibitor cross-reactivity relies on a combination of biochemical and biophysical assays. The following are key experimental protocols that provide the data necessary for a comprehensive selectivity assessment.

Large-Scale Kinase Panel Screening (e.g., KINOMEscan®)

This high-throughput competition binding assay is the gold standard for profiling inhibitor selectivity across the human kinome.

Scientific Rationale: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. This method provides a direct measure of binding affinity (Kd) and is independent of enzyme activity, making it broadly applicable.

Experimental Workflow:

KinasePanelScreening cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quantification Quantification TestCompound Test Compound (e.g., Imidazo[4,5-b]pyridine derivative) BindingReaction Incubation: Compound + Kinase + Ligand TestCompound->BindingReaction KinasePanel DNA-Tagged Kinase Panel KinasePanel->BindingReaction ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->BindingReaction Wash Wash Unbound Kinase BindingReaction->Wash Elution Elute Bound Kinase-DNA Wash->Elution qPCR Quantitative PCR (qPCR) of DNA Tag Elution->qPCR DataAnalysis Data Analysis: Calculate % Inhibition or Kd qPCR->DataAnalysis

Caption: Workflow for a large-scale kinase panel screen.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series to determine dose-response curves.

  • Assay Plate Preparation: A panel of DNA-tagged kinases is arrayed in a multi-well plate.

  • Competition Binding: The test compound is added to the wells containing the kinases, followed by the addition of an immobilized, active-site directed ligand. The mixture is incubated to allow for binding equilibrium to be reached.

  • Washing: The plate is washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as the percentage of kinase bound to the ligand relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. These values can be used to calculate the dissociation constant (Kd).[11][12][13]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique that provides real-time, label-free analysis of molecular interactions. It is invaluable for determining the kinetics of inhibitor binding.

Scientific Rationale: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (the kinase) is immobilized. The binding of an analyte (the inhibitor) to the immobilized protein causes a change in the refractive index, which is detected as a response signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis KinaseImmobilization Immobilize Kinase on Sensor Chip Association Association Phase: Inject Inhibitor KinaseImmobilization->Association InhibitorPrep Prepare Inhibitor Dilution Series InhibitorPrep->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram KineticFitting Fit Data to Kinetic Model Sensorgram->KineticFitting DetermineRates Determine kon, koff, KD KineticFitting->DetermineRates

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol:

  • Kinase Immobilization: The purified kinase is immobilized onto the surface of an SPR sensor chip, typically via amine coupling.

  • Inhibitor Preparation: A series of concentrations of the inhibitor are prepared in a suitable running buffer.

  • Association: The inhibitor solution is flowed over the sensor chip surface, and the binding to the immobilized kinase is monitored in real-time.

  • Dissociation: The running buffer is then flowed over the chip to monitor the dissociation of the inhibitor from the kinase.

  • Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the chip for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cellular Cross-Reactivity

While biochemical assays are crucial, understanding an inhibitor's activity in a cellular context is equally important. An ELISA-based approach can be used to assess the inhibition of specific kinase signaling pathways within cells.

Scientific Rationale: This method quantifies the phosphorylation of a kinase's substrate in cell lysates. Cells are treated with the inhibitor, and the level of a specific phosphoprotein is measured using a sandwich ELISA format with a capture antibody and a detection antibody that is specific for the phosphorylated epitope.

Experimental Workflow:

ELISA_Workflow CellCulture Culture Cells InhibitorTreatment Treat Cells with Inhibitor CellCulture->InhibitorTreatment CellLysis Lyse Cells InhibitorTreatment->CellLysis AddLysate Add Cell Lysate CellLysis->AddLysate PlateCoating Coat Plate with Capture Antibody PlateCoating->AddLysate AddDetectionAb Add Phospho-Specific Detection Antibody AddLysate->AddDetectionAb AddSecondaryAb Add Enzyme-Conjugated Secondary Antibody AddDetectionAb->AddSecondaryAb AddSubstrate Add Substrate & Measure Signal AddSecondaryAb->AddSubstrate DataAnalysis Calculate IC50 AddSubstrate->DataAnalysis

Caption: Workflow for an ELISA-based cellular kinase assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density and treat with a range of concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA Plate Preparation: Coat a multi-well plate with a capture antibody specific for the target protein (total protein).

  • Incubation with Lysate: Add the cell lysates to the coated wells and incubate to allow the target protein to bind to the capture antibody.

  • Detection: Add a detection antibody that specifically recognizes the phosphorylated form of the target protein. This is followed by an enzyme-conjugated secondary antibody.

  • Signal Generation: Add a substrate for the enzyme, which generates a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of phosphorylated protein. Plot the signal against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The imidazo[4,5-b]pyridine scaffold is a versatile platform for the design of potent kinase inhibitors. As demonstrated by our comparative analysis, derivatives from this class can be engineered to exhibit a range of selectivity profiles, from highly focused dual inhibitors to compounds with broader activity. A thorough understanding and application of cross-reactivity profiling methodologies, such as large-scale kinase screening, SPR, and cell-based assays, are indispensable for characterizing these molecules. This guide provides a framework for researchers to objectively assess the selectivity of novel imidazo[4,5-b]pyridine derivatives, enabling more informed decisions in the complex but rewarding journey of targeted drug discovery.

References

A Researcher's Guide to Elucidating the Mechanism of Action of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the precise mechanism of action (MoA) of a small molecule is paramount. It forms the bedrock of rational drug design, predicts potential toxicities, and is a critical component of regulatory approval. This guide provides a comprehensive, in-depth technical framework for confirming the MoA of 6-Nitro-3H-imidazo[4,5-b]pyridine, a member of a biologically active class of compounds. While the broader imidazo[4,5-b]pyridine scaffold has been associated with various biological activities, including potential inhibition of adenosine deaminase, the anti-tubercular target DprE1, and mTOR kinase, the specific molecular interactions of the 6-nitro derivative remain to be definitively elucidated.[1][2][3][4]

This document eschews a rigid template, instead presenting a logical, multi-faceted experimental strategy. We will navigate from broad, unbiased target identification methodologies to focused, hypothesis-driven validation assays. Each experimental choice is rationalized, and every protocol is designed to be self-validating, ensuring the scientific integrity of your findings.

Part 1: Foundational Strategy: Unbiased Target Identification

To avoid confirmation bias and to cast a wide net for potential molecular targets, our investigation begins with unbiased, proteome-wide screening techniques. These methods do not require a pre-existing hypothesis about the compound's target and are invaluable for discovering novel or unexpected interactions.

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Binding Partners

The principle of AC-MS is to immobilize the small molecule of interest, in this case, this compound, on a solid support and use it as "bait" to capture its binding proteins from a cell lysate.[5][6] These captured proteins are then identified using mass spectrometry. This direct approach provides physical evidence of a drug-protein interaction.[7][8]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Probe Synthesis & Immobilization cluster_binding Protein Binding & Elution cluster_analysis Target Identification A Synthesize a clickable analog of This compound (e.g., with an alkyne handle) B Immobilize the analog onto a solid support (e.g., Sepharose beads) via click chemistry A->B C Incubate immobilized probe with cell lysate to allow protein binding B->C D Wash beads to remove non-specific binders C->D E Elute specifically bound proteins (e.g., with excess free compound or denaturant) D->E F Separate eluted proteins by SDS-PAGE E->F G Excise protein bands and perform in-gel tryptic digestion F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins using a protein database search H->I

Caption: Workflow for target identification using AC-MS.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound with a linker and a reactive handle (e.g., an alkyne or azide for click chemistry). It is crucial to perform structure-activity relationship (SAR) studies to ensure the modification does not abrogate biological activity.

    • Covalently attach the synthesized probe to a solid support, such as NHS-activated Sepharose beads.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have not been coupled to the compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by denaturation with a buffer containing SDS.

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands that are unique to the compound-treated sample.

    • Perform in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired fragmentation spectra against a protein database. Proteins that are significantly enriched in the experimental sample compared to the control are considered potential targets.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

CETSA is a powerful technique to verify drug-target engagement in intact cells or cell lysates.[9][10] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[11] This thermal stabilization can be detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining.[1]

Experimental Workflow: Cellular Thermal Shift Assay

cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis of Soluble Protein A Treat intact cells with This compound or vehicle control (DMSO) B Aliquot cell suspensions and heat at a range of temperatures A->B C Lyse cells and separate soluble and precipitated protein fractions by centrifugation B->C D Analyze soluble fractions by SDS-PAGE and Western Blotting for the suspected target protein C->D E Quantify band intensities to generate a melting curve D->E F Compare melting curves of treated vs. control samples to identify a thermal shift E->F

Caption: Workflow for CETSA to validate target engagement.

Detailed Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Treat cultured cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a sufficient time to allow cell penetration and target binding.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., from 37°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the samples by SDS-PAGE followed by Western blotting using an antibody against a putative target protein (identified, for example, by AC-MS).

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.

Competitive Chemical Proteomics (Kinobeads): A Focus on Kinases

Given that many small molecule inhibitors target kinases, a competitive chemical proteomics approach using "kinobeads" is a valuable strategy.[4][12] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which can bind a large fraction of the cellular kinome.[13][14][15] By incubating a cell lysate with kinobeads in the presence of a free inhibitor (our compound of interest), one can identify the kinases that are displaced from the beads by the inhibitor.

Experimental Workflow: Kinobeads Competition Binding Assay

cluster_incubation Competitive Binding cluster_pulldown Kinase Enrichment & Digestion cluster_analysis Quantitative Mass Spectrometry A Incubate cell lysate with a concentration range of this compound or vehicle control B Add kinobeads to the lysate to capture unbound kinases A->B C Wash beads to remove non-specifically bound proteins B->C D Perform on-bead tryptic digestion of captured kinases C->D E Analyze peptides by LC-MS/MS D->E F Quantify the abundance of each kinase in the different treatment groups E->F G Identify kinases that are dose-dependently displaced from the beads by the compound F->G

Caption: Workflow for Kinobeads-based target identification.

Detailed Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation:

    • Prepare a native cell lysate as described for AC-MS.

  • Competitive Binding:

    • Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control for 1 hour at 4°C.

    • Add the kinobeads slurry to each lysate and incubate for another hour at 4°C with rotation.

  • Enrichment and Digestion:

    • Wash the beads to remove unbound proteins.

    • Perform on-bead digestion with trypsin to release peptides from the bound kinases.

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide mixtures by quantitative LC-MS/MS.

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its abundance on the beads as a function of the concentration of this compound.

    • Kinases that show a dose-dependent decrease in binding to the beads are the targets of the compound.

Part 2: Hypothesis-Driven Target Validation

The results from the unbiased approaches will generate a list of putative targets. Additionally, based on the literature for the imidazo[4,5-b]pyridine scaffold, we have several standing hypotheses. This section details specific enzymatic assays to validate these potential targets.

Potential Signaling Pathways of Imidazo[4,5-b]pyridine Derivatives

cluster_ada Adenosine Metabolism cluster_dpre1 Mycobacterial Cell Wall Synthesis cluster_mtor mTOR Signaling Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA ADA Adenosine Deaminase (ADA) DPR DPR DPA DPA (Arabinan precursor) DPR->DPA DprE1/DprE2 DprE1 DprE1 GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis Inh This compound (Hypothetical Inhibition) Inh->ADA Inh->DprE1 Inh->mTORC1

Caption: Potential signaling pathways inhibited by imidazo[4,5-b]pyridines.

Adenosine Deaminase (ADA) Inhibition Assay

ADA is a key enzyme in purine metabolism, and its inhibition can have immunomodulatory effects.[16][17] An in vitro assay can directly measure the effect of our compound on ADA activity.[18][19][20][21][22]

Detailed Protocol: Fluorometric ADA Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Prepare a stock solution of adenosine (substrate).

    • Prepare a stock solution of purified human ADA enzyme.

    • Prepare a serial dilution of this compound and a known ADA inhibitor (e.g., EHNA) as a positive control.[18]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the compound or vehicle, and the ADA enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the adenosine substrate.

    • The conversion of adenosine to inosine can be monitored using a coupled enzymatic reaction that produces a fluorescent signal. For example, inosine can be converted by purine nucleoside phosphorylase (PNP) to hypoxanthine, which is then oxidized by xanthine oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin).[21]

    • Measure the fluorescence kinetically over 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

DprE1 Inhibition Assay

Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for mycobacterial cell wall synthesis, making it an attractive target for anti-tuberculosis drugs.[23][24][25] A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potential DprE1 inhibitors.[26][27][28]

Detailed Protocol: Fluorescence-Based DprE1 Inhibition Assay

  • Reagent Preparation:

    • Purify recombinant DprE1 from Mycobacterium smegmatis or Mycobacterium tuberculosis.

    • Prepare an assay buffer (e.g., 50 mM Gly-Gly pH 8.0, 200 mM potassium glutamate, 0.002% Brij-35).[29]

    • Prepare solutions of the FAD cofactor, HRP, a fluorescent probe (e.g., Amplex Red), and the substrate decaprenylphosphoryl-β-D-ribose (DPR).

    • Prepare serial dilutions of this compound and a known DprE1 inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well plate, incubate DprE1, FAD, HRP, and Amplex Red with the test compound or vehicle for 10 minutes at 30°C.[29]

    • Initiate the reaction by adding the DPR substrate.

    • DprE1 oxidizes DPR, reducing the FAD cofactor to FADH2. In this assay format, FADH2 is re-oxidized by molecular oxygen, producing hydrogen peroxide, which is then detected as described in the ADA assay.[29][30]

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Determine the reaction rates and calculate the IC50 value as described for the ADA assay.

mTOR Kinase Assay

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[31] It exists in two complexes, mTORC1 and mTORC2.[32] Given that some imidazo[4,5-b]pyridines have been shown to inhibit mTOR, this is a plausible target.[4]

Detailed Protocol: In Vitro mTORC1 Kinase Assay

  • mTORC1 Immunoprecipitation:

    • Lyse cells (e.g., HEK293T) and immunoprecipitate mTORC1 using an antibody against a component of the complex, such as Raptor.[33]

  • Kinase Reaction:

    • In a reaction tube, combine the immunoprecipitated mTORC1, a kinase assay buffer, a substrate (e.g., recombinant 4E-BP1), and ATP.[33][34]

    • Include different concentrations of this compound or a known mTOR inhibitor (e.g., rapamycin).

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

  • Data Analysis:

    • Quantify the phosphorylation signal for each inhibitor concentration.

    • Plot the signal against the inhibitor concentration to determine the IC50 value.

Part 3: Comparative Analysis and Data Interpretation

The culmination of these experiments will provide a wealth of data to build a comprehensive picture of the MoA of this compound. The key is to integrate the findings from the unbiased and hypothesis-driven approaches.

Experimental Approach Potential Outcome for this compound Comparison with Known Inhibitors
Affinity Chromatography-MS Identification of a specific protein or a set of proteins that bind to the compound.Compare the identified targets with the known targets of other imidazo[4,5-b]pyridine derivatives.
Cellular Thermal Shift Assay A thermal shift is observed for a specific protein in the presence of the compound, confirming target engagement in cells.The magnitude of the thermal shift can be compared to that induced by known inhibitors of the same target.
Kinobeads Competition Binding Dose-dependent displacement of specific kinases from the kinobeads, suggesting direct kinase inhibition.The kinase selectivity profile can be compared to well-characterized kinase inhibitors. For example, is it a highly selective inhibitor or a multi-kinase inhibitor?
In Vitro Enzyme Assays The compound shows potent, dose-dependent inhibition of ADA, DprE1, or mTOR, yielding a specific IC50 value.Compare the IC50 value to those of known inhibitors (e.g., EHNA for ADA, BTZ043 for DprE1, Rapamycin for mTOR).

Conclusion

Determining the mechanism of action of a novel compound like this compound is a systematic process of discovery and validation. By employing a combination of unbiased, proteome-wide target identification methods and focused, hypothesis-driven biochemical assays, researchers can build a robust and scientifically sound understanding of how this molecule exerts its biological effects. This guide provides a comprehensive framework for this endeavor, emphasizing experimental rigor and logical progression. The insights gained from such studies are not only crucial for the development of this specific compound but also contribute to the broader understanding of the therapeutic potential of the imidazo[4,5-b]pyridine scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of Imidazo[4,5-b]pyridine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, an aza-bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to the development of numerous compounds with diverse therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents.[1] Consequently, the efficient and versatile synthesis of this core structure is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to the imidazo[4,5-b]pyridine core. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations to aid researchers in selecting the optimal path for their specific synthetic goals.

Route 1: The Classical Approach - Phillips-Ladenburg Condensation

The most traditional and widely employed method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine with a carboxylic acid or its equivalent, such as an aldehyde. This acid-catalyzed cyclodehydration reaction is a variation of the Phillips-Ladenburg synthesis of benzimidazoles.

Mechanistic Insights

The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of the diaminopyridine attacks the carbonyl carbon of the aldehyde or carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a Schiff base (when using an aldehyde) or an amide. The second, intramolecular cyclization step involves the attack of the remaining amino group onto the imine or amide carbon, followed by another dehydration (or oxidation in the case of the aldehyde-derived intermediate) to yield the aromatic imidazo[4,5-b]pyridine ring system. The use of an oxidizing agent or allowing the reaction to proceed in the presence of air is often necessary when starting from aldehydes to achieve the final aromatic product.

G cluster_0 Route 1: Phillips-Ladenburg Condensation A 2,3-Diaminopyridine + R-CHO (Aldehyde) B Schiff Base Intermediate A->B Condensation (-H2O) C Oxidative Cyclization B->C Intramolecular Attack D 2-Substituted Imidazo[4,5-b]pyridine C->D Oxidation (-2H)

Caption: Workflow for the Phillips-Ladenburg condensation using an aldehyde.

Comparative Analysis
FeatureAssessmentCausality and Field Insights
Simplicity HighThe reaction is often a one-pot procedure with readily available starting materials.
Cost-Effectiveness High2,3-diaminopyridine and many simple aldehydes/carboxylic acids are inexpensive bulk chemicals.
Substrate Scope Moderate to GoodTolerates a wide range of aromatic and aliphatic aldehydes. Carboxylic acids can also be used, often with a dehydrating agent like polyphosphoric acid (PPA).[1]
Yields Moderate to ExcellentYields can be very high (83-87% has been reported for reactions in water), but can vary significantly depending on the substrate and reaction conditions.[1]
Regioselectivity N/A for this coreThe symmetry of the final product with respect to the imidazole ring means regioselectivity is not a concern at this stage.
Scalability GoodThe procedure is generally amenable to scale-up, although purification of some derivatives can be challenging.
Green Chemistry GoodThe reaction can often be run in greener solvents like water or ethanol, and some variations proceed via air oxidation, avoiding harsh oxidants.[1]
Representative Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from a facile, environmentally benign methodology.[1]

1. Reaction Setup:

  • To a 50 mL round-bottom flask, add 2,3-diaminopyridine (1.0 g, 9.16 mmol, 1.0 eq.).

  • Add 20 mL of deionized water and stir to dissolve.

  • Add the desired substituted aryl aldehyde (9.16 mmol, 1.0 eq.).

2. Reaction Execution:

  • Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is open to the atmosphere to allow for air oxidation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting materials should be consumed within 4-6 hours.

3. Work-up and Isolation:

  • After completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.

  • Typical yields for this procedure range from 83-87%.[1]

Route 2: Reductive Cyclization of Nitro-Aminopyridines

This powerful strategy involves the synthesis of an N-substituted-2-amino-3-nitropyridine intermediate, followed by the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with a suitable carbonyl precursor to form the imidazole ring. This approach is particularly valuable for synthesizing N-substituted imidazo[4,5-b]pyridines.

Mechanistic Insights

The key steps are the initial nucleophilic aromatic substitution (SNAr) of a halogen on a nitropyridine ring (e.g., 2-chloro-3-nitropyridine) with a primary amine to introduce the desired N1-substituent. This is followed by the reduction of the nitro group, commonly using reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation.[1] The resulting unstable diamine intermediate readily cyclizes with an aldehyde or orthoester present in the reaction mixture to form the final product.

G cluster_1 Route 2: Reductive Cyclization A 2-Chloro-3-nitropyridine + R1-NH2 B N-Substituted 2-amino-3-nitropyridine A->B SNAr C Reduction of NO2 B->C [H] (e.g., SnCl2) D Transient Diamine C->D E Cyclization with R2-CHO D->E F N1, C2-Disubstituted Imidazo[4,5-b]pyridine E->F -H2O

Caption: Workflow for the one-pot reductive cyclization approach.

Comparative Analysis
FeatureAssessmentCausality and Field Insights
Versatility HighThis method is excellent for producing N1-substituted derivatives, a key point of diversification in medicinal chemistry. The choice of primary amine and aldehyde allows for two points of diversity.
Yields Good to ExcellentOne-pot procedures combining the SNAr, reduction, and cyclization steps have been reported with overall yields in the 55-90% range.[1]
Regioselectivity ExcellentThe N1-substituent is introduced in a controlled manner via the initial SNAr reaction, providing unambiguous regiochemistry.
Reaction Conditions ModerateWhile often one-pot, the use of metal reducing agents (like SnCl₂) can complicate work-up and purification. Catalytic hydrogenation offers a cleaner alternative.
Substrate Scope GoodA wide variety of primary amines and aldehydes can be employed, allowing for the synthesis of diverse libraries of compounds.
Scalability ModerateThe need for multiple steps (even if one-pot) and potentially heterogeneous reducing agents can present challenges for large-scale synthesis.
Representative Experimental Protocol: One-Pot Synthesis of N-Substituted-2-Aryl-Imidazo[4,5-b]pyridines

This protocol is based on a highly efficient tandem reaction sequence.[2]

1. SNAr Reaction:

  • In a sealed vial, dissolve 2-chloro-3-nitropyridine (1.0 mmol, 1.0 eq.) in a 1:1 mixture of isopropanol (IPA) and water (5 mL).

  • Add the desired primary amine (1.0 mmol, 1.0 eq.) and stir the mixture at 80 °C for 2 hours. Monitor the formation of the N-substituted-2-amino-3-nitropyridine intermediate by TLC.

2. Reductive Cyclization:

  • To the same reaction mixture, add zinc dust (2.0 mmol, 2.0 eq.) followed by concentrated HCl (0.5 mmol, 0.5 eq.).

  • Heat the mixture at 80 °C for 45 minutes to reduce the nitro group, forming the transient diamine.

  • Add the desired aromatic aldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture and continue heating at 85 °C for 10 hours.

3. Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic solids.

  • Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired N1, C2-disubstituted imidazo[4,5-b]pyridine.

Route 3: Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry has embraced transition-metal catalysis for its efficiency and functional group tolerance. For imidazo[4,5-b]pyridine synthesis, palladium-catalyzed reactions, such as the Buchwald-Hartwig amidation, offer a powerful and regioselective approach to construct the imidazole ring.

Mechanistic Insights

A common strategy involves the palladium-catalyzed coupling of a primary amide with a 3-amino-2-chloropyridine derivative. The catalytic cycle, typical of Buchwald-Hartwig aminations, involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyridine.

  • Ligand Exchange/Coordination: The amide coordinates to the palladium center.

  • Deprotonation: A base deprotonates the amide, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, regenerating the Pd(0) catalyst and yielding an N-acylated diaminopyridine intermediate.

  • Intramolecular Cyclization: This intermediate then undergoes an acid or heat-promoted intramolecular cyclization and dehydration to afford the final imidazo[4,5-b]pyridine product.

G cluster_2 Route 3: Pd-Catalyzed Amidation/Cyclization A 3-Amino-2-chloropyridine + R-CONH2 B Pd(0) Catalyst Cycle (Buchwald-Hartwig) A->B Pd(0), Ligand, Base C N-Acyl Diamine Intermediate B->C D Intramolecular Cyclodehydration C->D Heat or Acid E 2-Substituted Imidazo[4,5-b]pyridine D->E

Caption: Workflow for the Palladium-catalyzed synthesis of the core structure.

Comparative Analysis
FeatureAssessmentCausality and Field Insights
Regioselectivity ExcellentThis method provides excellent control for the synthesis of N1-substituted isomers that are often difficult to obtain via classical methods.[1][3]
Functional Group Tolerance HighPalladium catalysis is known for its tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules.
Yields Good to ExcellentReported yields are consistently high, often in the 51-99% range, for a variety of substrates.[1]
Substrate Scope BroadA wide range of primary amides and substituted 2-chloro-3-aminopyridines can be used, making this a very flexible method.
Cost Low to ModerateThe main cost is associated with the palladium catalyst and specialized phosphine ligands. However, catalyst loadings are typically low.
Reaction Conditions ModerateRequires anhydrous and inert atmosphere conditions, which may not be suitable for all laboratory settings.
Representative Experimental Protocol: Synthesis of N1, C2-Disubstituted Imidazo[4,5-b]pyridines

This protocol is adapted from the work of Rosenberg et al. and is effective for creating substitution at both the N1 and C2 positions.[1][3]

1. Reaction Setup:

  • To an oven-dried Schlenk tube, add the 3-(alkyl/aryl)amino-2-chloropyridine (0.5 mmol, 1.0 eq.), the primary amide (0.6 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 eq.), and the phosphine ligand (e.g., Me₄tBuXPhos, 0.02 mmol, 4 mol%).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

2. Reaction Execution:

  • Add anhydrous tert-butanol (2.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

3. Work-up and Isolation:

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

4. Purification:

  • The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1, C2-disubstituted imidazo[4,5-b]pyridine.

Summary and Outlook

The choice of synthetic route to the imidazo[4,5-b]pyridine core is dictated by the desired substitution pattern, scale, cost considerations, and available laboratory infrastructure.

Synthetic RoutePrimary ApplicationKey AdvantagesKey Disadvantages
Phillips-Ladenburg Condensation Simple, C2-substituted derivativesSimplicity, low cost, green conditionsLimited to C2-substitution, can have variable yields.
Reductive Cyclization N1, C2-disubstituted derivativesHigh versatility for library synthesis, excellent regioselectivity for N1-substitution.Can involve harsh reducing agents, multi-step process.
Palladium-Catalyzed Coupling Complex, highly functionalized derivativesExcellent regioselectivity, high functional group tolerance, consistently high yields.Requires inert conditions, cost of catalyst and ligands.

For the synthesis of simple, C2-substituted analogs on a large scale, the Phillips-Ladenburg condensation remains a highly attractive and economical option. When the primary goal is the creation of diverse libraries with substitution at the N1 and C2 positions, the reductive cyclization route, especially in a one-pot format, offers unparalleled flexibility. For the synthesis of complex, highly functionalized target molecules where regiochemical control and functional group tolerance are paramount, palladium-catalyzed cross-coupling represents the state-of-the-art, providing reliable and high-yielding access to previously challenging structures. The continued development of more active and robust catalysts will undoubtedly further enhance the utility of these modern synthetic methods in the quest for novel therapeutics based on the imidazo[4,5-b]pyridine scaffold.

References

A Comparative Guide to the Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazo[4,5-b]pyridines in Oncology

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity against tumor cells. Among the myriad of heterocyclic compounds being investigated, imidazo[4,5-b]pyridine derivatives have emerged as a particularly promising class of potential anticancer agents.[1] Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets, making them attractive scaffolds for drug design.[2][3] This guide provides a comprehensive, data-driven comparison of the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives against several cancer cell lines, offering insights into their therapeutic potential and mechanisms of action.

Comparative Cytotoxicity Analysis

The antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives has been rigorously evaluated across a spectrum of human cancer cell lines. To provide a clear and objective comparison, this guide focuses on breast adenocarcinoma (MCF-7), colon carcinoma (HCT116), and chronic myelogenous leukemia (K562) cell lines, for which robust comparative data are available. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is used as the primary metric for comparison.

Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-b]pyridine Derivatives against Various Cancer Cell Lines

Compound/DerivativeMCF-7 IC50 (µM)HCT116 IC50 (µM)K562 IC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivatives
Compound ISignificant ActivityRemarkable ActivityNot Specified[4]
Compound IISignificant ActivityNot SpecifiedNot Specified[4]
Compound IIIaSignificant ActivityNot SpecifiedNot Specified[4]
Compound IIIbSignificant ActivityNot SpecifiedNot Specified[4]
Compound IVSignificant ActivityNot SpecifiedNot Specified[4]
Compound VISignificant ActivityNot SpecifiedNot Specified[4]
Compound VIIaSignificant ActivityNot SpecifiedNot Specified[4]
Compound VIIcNot SpecifiedRemarkable ActivityNot Specified[4]
Compound VIIeNot SpecifiedRemarkable ActivityNot Specified[4]
VIIfNot SpecifiedRemarkable ActivityNot Specified[4]
Compound VIIISignificant ActivityRemarkable ActivityNot Specified[1][4]
Compound IXSignificant ActivityRemarkable ActivityNot Specified[1][4]
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide0.082Not SpecifiedNot Specified[5]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)Moderate ActivityNot SpecifiedMost Sensitive[6]
Tetracyclic Derivative 6aNanomolar RangePronounced EffectNot Specified[7]
Tetracyclic Derivative 8Nanomolar RangeNot SpecifiedNot Specified[7]
Tetracyclic Derivative 10Nanomolar RangePronounced EffectNot Specified[7]
Amidino-substituted Derivative 10Not SpecifiedStrong Activity (0.4)Not Specified[8]
Amidino-substituted Derivative 14Not SpecifiedStrong Activity (0.7)Not Specified[8]
Standard Chemotherapeutic Agents
Doxorubicin~1.65Not Specified in same studyNot Specified[1]
Paclitaxel~0.064 (64 nM)~0.00246 (2.46 nM)Not Specified[1]
EtoposideNot SpecifiedNot SpecifiedNot Specified[3]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. "Significant" and "Remarkable" activity indicate potent cytotoxic effects as described in the cited literature, though specific IC50 values were not always provided in the abstracts.

The data clearly indicates that several imidazo[4,5-b]pyridine derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values in the sub-micromolar and even nanomolar range.[3][5][7] Notably, certain derivatives show comparable or superior potency to the standard chemotherapeutic agent doxorubicin against the MCF-7 cell line.[1] The exceptional activity of N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide, with an IC50 of 0.082 µM, highlights the potential for developing highly effective anticancer agents from this chemical class.[5]

Mechanistic Insights: Targeting Key Cellular Pathways

The anticancer effects of imidazo[4,5-b]pyridine derivatives are often attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1]

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Several potent imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[4][9] CDK9 is a crucial transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.[1][9] The inhibition of CDK9 by these derivatives prevents the phosphorylation of RNA Polymerase II, a vital step for transcriptional elongation.[1] This disruption of transcription, particularly of short-lived anti-apoptotic proteins, shifts the cellular balance towards apoptosis.[1][9]

CDK9_Inhibition imidazo Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T imidazo->CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II transcription Transcriptional Elongation pRNAPII->transcription Promotes anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) transcription->anti_apoptotic Leads to synthesis of apoptosis Apoptosis anti_apoptotic->apoptosis Inhibits

Caption: Inhibition of the CDK9/Cyclin T complex by Imidazo[4,5-b]pyridine derivatives.

Induction of Apoptosis

A key mechanism of action for many imidazo[4,5-b]pyridine compounds is the induction of apoptosis, or programmed cell death.[9][10] By inhibiting survival signals, these derivatives can trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress and culminates in the activation of a cascade of enzymes called caspases, which are responsible for dismantling the cell.[11][12] Specifically, the activation of initiator caspases like caspase-9 leads to the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which carry out the final stages of cell death.[9][11]

Intrinsic_Apoptosis imidazo Imidazo[4,5-b]pyridine Derivative bcl2_family Imbalance of Bcl-2 family proteins imidazo->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria Induces stress cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: The intrinsic apoptosis pathway induced by Imidazo[4,5-b]pyridine derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[13][14][15] This pathway, when overactive, promotes cancer cell survival by inhibiting apoptosis and driving protein synthesis.[14] Some studies suggest that imidazo[1,2-a]pyridines, a related class of compounds, can inhibit the Akt signaling pathway, indicating that imidazo[4,5-b]pyridines may also exert their anticancer effects by modulating this critical pathway.[10] Further investigation is warranted to fully elucidate the impact of imidazo[4,5-b]pyridine derivatives on PI3K/Akt/mTOR signaling.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates survival Cell Survival Akt->survival proliferation Cell Growth & Proliferation mTORC1->proliferation imidazo Imidazo[4,5-b]pyridine Derivative (Potential Target) imidazo->Akt Potentially Inhibits

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by Imidazo[4,5-b]pyridine derivatives.

Experimental Methodologies

For the robust in vitro validation of novel anticancer agents, standardized and well-documented experimental protocols are essential. The following provides a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT Cell Viability Assay Protocol

This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.[16][17]

Objective: To determine the concentration of an imidazo[4,5-b]pyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Imidazo[4,5-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count to determine cell viability (typically >90%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Imidazo[4,5-b]pyridine Derivatives incubate1->add_compounds incubate2 Incubate for 24-72 hours add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The collective evidence strongly supports the continued investigation of imidazo[4,5-b]pyridine derivatives as a promising class of anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to target key oncogenic pathways, underscore their therapeutic potential. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how chemical modifications to the imidazo[4,5-b]pyridine scaffold influence cytotoxic activity and target selectivity is crucial for rational drug design and the development of more potent and specific inhibitors.

  • In Vivo Efficacy and Toxicity: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds.

  • Combination Therapies: Investigating the synergistic effects of imidazo[4,5-b]pyridine derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with reduced side effects.

  • Biomarker Discovery: Identifying predictive biomarkers could help to select patient populations most likely to respond to treatment with these novel agents, paving the way for a more personalized approach to cancer therapy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Nitro-3H-imidazo[4,5-b]pyridine (CAS No. 3537-09-5) is a heterocyclic building block featuring an imidazopyridine core.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities.[2][3] As with any novel or specialized chemical, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape to ensure the safety of laboratory personnel and environmental protection.

This guide provides a direct, procedural framework for the safe disposal of this compound. It is designed for researchers and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each recommended step.

Section 1: Hazard Assessment & Characterization

  • Nitroaromatic Moiety: Nitroaromatic compounds are known for their potential toxicity and reactivity.[4][5] The nitro group makes the aromatic system electron-deficient and can be reduced metabolically, sometimes leading to toxic intermediates. Some nitroaromatics are explosive, though this is typically associated with multiple nitro groups (e.g., trinitrotoluene).[4]

  • Imidazo[4,5-b]pyridine Core: Analogs of this core structure, even without the nitro group, are listed with specific health warnings. For instance, related bromo- and amino-substituted imidazopyridines are classified as acute oral toxins, skin irritants, eye irritants, and may cause respiratory irritation.[6][7]

As a precautionary principle, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazards based on these related compounds.

Hazard CategoryAnticipated RiskRationale & Cited Analogs
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on analogs like 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine.[7]
Skin Irritation Category 2 (Causes skin irritation) Based on pyridine and imidazopyridine analogs.[6][7][8]
Eye Irritation Category 2A (Causes serious eye irritation) Based on pyridine and imidazopyridine analogs.[6][7][8]
Specific Target Organ Toxicity May cause respiratory irritation Based on analogs like 6-Amino-5-methyl-3H-imidazo[4,5-b]pyridine.[6]
Environmental Hazard Potential for environmental toxicity Nitroaromatic compounds are recognized as environmental pollutants.[4][5]
Reactivity/Flammability Combustible solid; may form explosive dust mixtures The pyridine core is flammable[8], and nitro compounds can be reactive.

Section 2: Immediate Safety & Handling Precautions

Prior to any disposal procedure, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered barrier is required.

PPE ItemSpecificationJustification
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a chemical-resistant barrier for incidental contact. Change gloves immediately if contaminated.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or vapors, which is the primary route of exposure for many reagents.
Spill Management Protocol

In the event of a small spill:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Absorb: Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a dry spill.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Section 3: Waste Classification & Segregation

Proper disposal begins with correct waste classification according to the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[9][10]

  • Waste Determination: All waste containing this compound (including pure compound, contaminated labware, and spill cleanup materials) must be treated as hazardous waste. This is based on the precautionary principle due to the anticipated toxicity and reactivity from its functional groups. Your EHS department will make the final determination, but you must handle it as hazardous until advised otherwise.

  • Waste Segregation: It is critical to segregate this waste stream. DO NOT mix it with non-hazardous trash, aqueous waste, or other organic solvent waste unless explicitly permitted by your EHS office. Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.

Section 4: Step-by-Step Disposal Protocol (Primary Method)

For virtually all laboratory settings, the safest and most compliant method for disposal is through your institution's EHS department.

Protocol: Collection and Disposal via EHS
  • Waste Container Selection:

    • Solid Waste: Use a clearly marked, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene jar) for solid this compound and contaminated items (gloves, weigh boats, etc.).

    • Solution Waste: Use a compatible, sealed, and vented container for solutions containing the compound.

  • Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound". List all other components and their approximate percentages.

      • The accumulation start date (the date the first drop of waste enters the container).

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory staff.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.

  • Arrange for Pickup:

    • Once the container is full, or before the regulatory time limit for accumulation is reached, contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate indefinitely.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for proper disposal.

G cluster_prep Preparation & Handling cluster_char Characterization & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: Generate Waste (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Treat as Hazardous due to Nitroaromatic Structure ppe->characterize segregate Segregate into a Designated Hazardous Waste Container characterize->segregate label_waste Label Container with Contents, Hazards, and Date segregate->label_waste store Store in Secondary Containment in a Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end_node End: Waste Transferred to EHS for Final Disposal contact_ehs->end_node

Caption: Disposal workflow for this compound waste.

Section 5: Chemical Treatment Methodologies (For Informational Purposes)

While not recommended for standard laboratory practice, understanding the technologies used for the ultimate destruction of nitroaromatic compounds provides valuable insight. These methods are employed by specialized hazardous waste treatment facilities.

  • High-Temperature Incineration: This is a common and effective method for destroying organic hazardous waste. The process must be conducted in a facility with advanced scrubbers and pollution controls to manage the release of nitrogen oxides (NOx) generated from the combustion of nitro compounds.

  • Advanced Oxidation Processes (AOPs): AOPs use powerful oxidizing agents to break down organic pollutants. The Fenton reagent (a solution of hydrogen peroxide and an iron catalyst) is effective at degrading and detoxifying nitroaromatic compounds by generating highly reactive hydroxyl radicals.[5][11]

  • Chemical Reduction: Technologies using zero-valent iron (ZVI) can chemically reduce the nitro group to a less toxic amine group.[12] However, the resulting aromatic amines can also be hazardous and often require a secondary treatment step, making this a part of a multi-step degradation process.[5][12]

The selection of a final treatment technology depends on the waste concentration, composition, and regulatory requirements, a decision made by certified waste management professionals.

Conclusion

The responsible management of this compound waste is a critical component of laboratory safety and environmental stewardship. The core directive is unambiguous: always handle this compound as hazardous waste. By following a structured protocol of rigorous segregation, proper labeling, and timely coordination with your institution's EHS department, you build a self-validating system of safety and compliance. This approach not only protects you and your colleagues but also ensures that the waste is managed responsibly from the laboratory bench to its final disposition.

References

Operational Safety Guide: Personal Protective Equipment for Handling 6-Nitro-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 6-Nitro-3H-imidazo[4,5-b]pyridine (CAS No. 3537-09-5). Designed for researchers, scientists, and drug development professionals, its purpose is to establish a robust safety framework. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document employs a hazard assessment by analogy, deriving safety protocols from the known risks of its core structural components: the imidazopyridine scaffold and the nitro functional group. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Analysis by Structural Analogy

The safe handling of any novel or sparsely documented chemical begins with a thorough understanding of its potential hazards. The structure of this compound contains two key moieties whose individual characteristics inform our safety protocol.

  • The Imidazopyridine Scaffold : Imidazopyridine is a heterocyclic aromatic compound, structurally analogous to purines, and forms the backbone of numerous biologically active molecules. The parent pyridine ring system is known to be a flammable liquid and can be harmful if inhaled, swallowed, or comes into contact with skin. Derivatives can cause skin and eye irritation. Therefore, we must assume the potential for similar hazards.

  • The Nitro Functional Group (-NO2) : Nitroaromatic compounds are a well-documented class of chemicals that require careful handling. They are often associated with skin, eye, and respiratory irritation. Furthermore, the nitro group is an oxidizing agent and can increase the flammability or explosive potential of a compound, especially in the presence of heat or other reactive materials.

Based on this analysis, a conservative approach is warranted, assuming the compound may exhibit a combination of these hazards.

Table 1: Summary of Potential Hazards

Potential Hazard Contributing Structural Moiety Rationale & Cited Evidence
Skin/Eye Irritation Imidazopyridine & Nitro Group Pyridine derivatives and nitro compounds are frequently classified as skin and eye irritants.
Acute Toxicity (Oral, Dermal, Inhalation) Imidazopyridine & Nitro Group Pyridine is classified with acute toxicity warnings for all routes of exposure. This potential must be extended to its derivatives.
Flammability Imidazopyridine Pyridine is a highly flammable liquid. While this compound is a solid, its dust may form flammable mixtures with air, and it may be combustible.

| Reactivity/Explosive Potential | Nitro Group | The nitro group is an oxidizing agent and can introduce instability or reactivity with other materials. |

Core Protective Measures: Engineering Controls & PPE

A multi-layered approach to safety, combining primary engineering controls with secondary personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing the most effective way to protect laboratory personnel.

  • Chemical Fume Hood : All weighing, transfer, and experimental manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation : Ensure the laboratory space is well-ventilated to prevent the accumulation of any potential vapors or dusts.

  • Emergency Equipment : An operational eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.

Personal Protective Equipment (PPE) Specification

PPE is required for all personnel handling the compound, even when using engineering controls.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE Category Item Standard / Specification Rationale
Eye & Face Protection Safety Goggles Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards. Protects against splashes and dust. Required at all times.
Face Shield Worn over safety goggles. Recommended when there is a significant risk of splashing or exothermic reaction.
Hand Protection Chemical-Resistant Gloves Nitrile gloves (minimum 5 mil thickness) are suitable for splash protection and short-term handling. Protects against dermal contact. Always inspect gloves for integrity before use and change immediately upon contamination or after each use.
Body Protection Flame-Resistant Laboratory Coat Nomex® or similar flame-resistant material. Protects skin and clothing. The flame-resistant property addresses the potential flammability from the pyridine moiety. Must be kept fully buttoned.
Respiratory Protection N95 Dust Mask or Respirator NIOSH/MSHA or European Standard EN 149 approved. Required if handling the powder outside of a fume hood or if dust generation is unavoidable. Respirator use may require a formal fit-testing program.

| Foot Protection | Closed-toe Shoes | Leather or other chemical-resistant material. | Protects feet from spills. Perforated shoes or sandals are prohibited in the laboratory. |

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following protocol outlines the steps for safely weighing and transferring the solid compound.

Experimental Protocol: Weighing and Transfer of Solid Compound
  • Preparation :

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask, etc.) within the fume hood.

    • Don all required PPE as specified in Table 2.

  • Weighing and Transfer :

    • Place the analytical balance inside the fume hood if possible. If not, use a draft shield and perform the transfer within the hood.

    • Carefully open the container of this compound. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid onto a weigh boat.

    • Securely close the primary container.

    • Gently transfer the weighed solid into the receiving vessel.

  • Post-Transfer & Cleanup :

    • Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol).

    • Place all contaminated disposable items (gloves, weigh boat, wipes) into a designated hazardous waste bag located inside the fume hood.

    • Wipe down the exterior of the receiving vessel before removing it from the fume hood.

    • Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) and dispose of gloves.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Handling handle2 Transfer to Vessel handle1->handle2 handle3 Seal Primary Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 End Handling clean2 Segregate Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management Protocol

For a small solid spill contained within the fume hood:

  • Alert & Restrict : Alert personnel in the immediate area and restrict access.

  • Don PPE : Ensure you are wearing the full PPE specified in Table 2, including respiratory protection if not already in use.

  • Contain & Absorb : Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust generation. Do not use combustible materials like paper towels.

  • Collect : Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water or ethanol), collecting all cleaning materials for disposal as hazardous waste.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

G node_action node_action start Incident Occurs spill Spill? start->spill exposure Personnel Exposure? spill->node_action Yes spill->exposure No exposure->node_action Yes no_incident No Incident exposure->no_incident No spill_action Follow Spill Protocol: Alert, Contain, Collect, Decontaminate exposure_action Follow Exposure Protocol: Move to Safety Shower/Eyewash, Flush Affected Area, Seek Medical Attention

Caption: Emergency Response Decision Flowchart.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental compliance.

  • Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, absorbent materials from spills, and contaminated wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Follow all institutional, local, and national regulations for hazardous waste disposal.

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6-Nitro-3H-imidazo[4,5-b]pyridine
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